molecular formula C6H10N4O B135613 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide CAS No. 153748-64-2

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Cat. No.: B135613
CAS No.: 153748-64-2
M. Wt: 154.17 g/mol
InChI Key: NVRRJNXNZXQRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 5-aminopyrazole core is a privileged structure in the design of biologically active compounds, serving as a key precursor for synthesizing various fused heterocyclic systems such as pyrazolopyrimidines and pyrazolopyridines . Researchers value this template for its demonstrated potential in developing novel therapeutic agents. Pyrazole derivatives, particularly those with specific carboxamide substitutions, have shown promise as inhibitors for various enzymatic targets . For instance, structurally similar 5-aminopyrazole-4-carboxamide derivatives have been designed and synthesized as potent covalent pan-inhibitors of Fibroblast Growth Factor Receptors (FGFRs), showcasing nanomolar activity against both wild-type and gatekeeper mutant variants, which is a valuable strategy to overcome drug resistance in cancers . Furthermore, the 5-aminopyrazole pharmacophore is frequently explored in the development of compounds with antimicrobial, antidiabetic, and antioxidant activities, underlining its broad utility and adaptability in hit-to-lead optimization campaigns . This compound is intended for research applications only, providing a versatile intermediate for constructing diverse chemical libraries aimed at probing new biological pathways and identifying new therapeutic candidates.

Properties

IUPAC Name

5-amino-N,N-dimethylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-9(2)6(11)10-5(7)3-4-8-10/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRRJNXNZXQRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of the 5-aminopyrazole scaffold, with a specific focus on the projected characteristics of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide . While this specific derivative is not extensively documented in publicly accessible literature, its chemical profile can be reliably extrapolated from the well-established chemistry of its structural analogs. This document serves as an essential resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic application of this valuable heterocyclic core. We will delve into its role as a versatile synthon, its predicted spectral properties, and its significance as a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors.

Introduction: The 5-Aminopyrazole Core as a Privileged Scaffold

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in numerous pharmacologically active compounds.[1] Among its many variations, the 5-aminopyrazole moiety stands out as a particularly versatile and powerful building block. Its unique electronic configuration and the presence of multiple reactive sites make it an ideal starting point for constructing complex molecular architectures, especially fused heterocyclic systems that mimic the purine bases found in DNA and RNA.[2]

Derivatives of 5-aminopyrazole carboxamide, in particular, have garnered significant attention in medicinal chemistry. They form the core structure of numerous targeted therapeutic agents, including potent and selective inhibitors for critical enzyme families like Fibroblast Growth Factor Receptors (FGFRs) and Calcium-Dependent Protein Kinases (CDPKs).[3][4] Their utility in oncology and infectious disease research underscores the importance of a deep understanding of their chemical behavior.[3][4]

This guide focuses on the N,N-dimethyl carboxamide derivative at the N1 position of the 5-aminopyrazole ring. We will construct a detailed profile of this molecule by integrating established principles with data from closely related, well-characterized analogs.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical properties.

Chemical Structure and Identification

The structure of this compound comprises a five-membered pyrazole ring substituted with an amino group at the C5 position and an N,N-dimethylcarboxamide group at the N1 position.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization & Amination A Cyanoacetic Acid + Triethyl Orthoformate B Ethyl 2-cyano-3-ethoxyacrylate (Intermediate) A->B Heat (e.g., in Ac₂O) D 5-Amino-N,N-dimethyl-1H- pyrazole-1-carboxamide B->D Base (e.g., NaOEt) in Ethanol, Reflux C N,N-Dimethylhydrazinecarboxamide C->D

Figure 2: Proposed two-step synthesis workflow.

Mechanistic Insight: The synthesis hinges on the classic construction of the pyrazole ring.

  • Formation of the Electrophile: The first step involves a Knoevenagel-type condensation. Cyanoacetic acid reacts with triethyl orthoformate to form ethyl 2-cyano-3-ethoxyacrylate. This intermediate is a potent Michael acceptor, primed for reaction with a nucleophilic hydrazine.

  • Cyclization: The key step is the reaction with N,N-dimethylhydrazinecarboxamide. The terminal, more nucleophilic nitrogen of the hydrazine attacks the electron-deficient double bond of the acrylate intermediate. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon. Subsequent tautomerization and elimination of ethanol yield the stable aromatic 5-aminopyrazole ring. The choice of a base like sodium ethoxide is critical as it facilitates the initial nucleophilic attack and the final aromatization step.

Experimental Protocol (Hypothetical)

This protocol is a representative methodology based on standard procedures for analogous syntheses. [5][6] Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

  • To a stirred solution of cyanoacetic acid (1.0 equiv.) in acetic anhydride (5.0 equiv.), add triethyl orthoformate (1.2 equiv.) dropwise.

  • Heat the reaction mixture to reflux (approx. 120-130 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and ethyl acetate under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve N,N-dimethylhydrazinecarboxamide (1.0 equiv.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of sodium ethoxide in ethanol (1.1 equiv., 21% w/v) to the flask and stir for 15 minutes at room temperature.

  • Add the crude ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv.) dissolved in a minimal amount of ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Profile

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic 5-amino group, the pyrazole ring itself, and the carboxamide moiety. The 5-amino group significantly influences the electronic properties of the ring, making the C4 position susceptible to electrophilic attack.

Figure 3: Key reactivity sites of the 5-aminopyrazole core.

  • Binucleophilic Character: The most significant feature is the relationship between the N1 ring nitrogen and the C5-amino group. Together, they act as a potent 1,3-binucleophile. This allows for facile reaction with 1,3-dielectrophiles (such as β-diketones or activated enones) to construct fused pyrazolo[1,5-a]pyrimidine systems, which are of great interest in medicinal chemistry. [2]* Reactions at the 5-Amino Group: The exocyclic amino group behaves as a typical arylamine. It can be readily acylated with acid chlorides or anhydrides, alkylated, or used in diazotization reactions to form diazonium salts, which are themselves versatile intermediates. [7][8]* Electrophilic Substitution on the Ring: The electron-donating nature of the 5-amino group activates the C4 position of the pyrazole ring towards electrophilic substitution, such as halogenation or nitration. [2]

Predicted Spectral Data

While an experimental spectrum for the title compound is not available, a reliable prediction of its key spectral features can be made based on published data for structurally similar pyrazoles. [9][10][11] Table 3: Predicted Spectral Characteristics

Technique Expected Features
¹H NMR - C4-H: A singlet peak expected around δ 5.5-6.5 ppm. - NH₂: A broad singlet, potentially exchangeable with D₂O, expected around δ 4.0-5.5 ppm. - N(CH₃)₂: A singlet integrating to 6 protons, expected around δ 2.8-3.2 ppm.
¹³C NMR - C=O (Carboxamide): A signal in the range of δ 160-170 ppm. - C5: A signal around δ 150-158 ppm. - C3: A signal around δ 135-145 ppm. - C4: A signal around δ 90-100 ppm. - N(CH₃)₂: One or two signals (depending on rotational barriers) around δ 35-40 ppm.
IR Spectroscopy - N-H Stretching: Two distinct bands in the 3200-3450 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine). - C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ (amide carbonyl). - N-H Bending: A band around 1600-1650 cm⁻¹. - C=N Stretching: A band within the 1500-1600 cm⁻¹ region.

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 154. - Key Fragments: Loss of the dimethylamino group (-N(CH₃)₂), loss of the entire carboxamide group (-CON(CH₃)₂), and fragments characteristic of the pyrazole ring cleavage. |

Applications in Research and Drug Development

The 5-aminopyrazole carboxamide scaffold is a validated "privileged structure" in modern drug discovery. Its rigid framework and capacity for forming specific hydrogen bond interactions make it an ideal starting point for designing potent and selective enzyme inhibitors.

  • Kinase Inhibitors: A significant body of research highlights the use of this scaffold in developing inhibitors for various protein kinases. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been successfully designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers. [3]The core structure provides an excellent anchor within the ATP-binding pocket of the kinase.

  • Antiparasitic Agents: The scaffold has been instrumental in the development of "bumped-kinase inhibitors" (BKIs) targeting pathogens like Cryptosporidium parvum, a major cause of diarrheal disease. [4]These inhibitors are engineered to selectively target parasite-specific kinases (like CDPK1) over their human counterparts, offering a promising avenue for new, targeted therapies. [4]* Synthetic Intermediate: Beyond its direct biological applications, the 5-aminopyrazole core is a crucial intermediate for building more complex fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, all of which have their own rich pharmacological profiles. [2][7][12]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, the hazard profile can be inferred from analogs like 5-amino-1-methyl-1H-pyrazole-4-carboxamide. [13]

  • GHS Hazard Classification (Anticipated):

    • Acute Toxicity, Oral (Warning): May be harmful if swallowed. [13] * Skin Corrosion/Irritation (Warning): May cause skin irritation. [13] * Serious Eye Damage/Eye Irritation (Warning): May cause serious eye irritation. [13] * Acute Toxicity, Dermal/Inhalation (Warning): May be harmful in contact with skin or if inhaled. [13]

  • Recommended Handling Procedures:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid creating dust. Use engineering controls to minimize exposure.

    • Wash hands thoroughly after handling.

Conclusion

While this compound remains a sparsely documented compound, its chemical persona can be confidently constructed through the lens of its well-studied relatives. It emerges as a classic 5-aminopyrazole derivative, characterized by the binucleophilic nature of its N1 and C5-amino sites and the activated C4 position. The synthetic routes are straightforward, relying on foundational principles of heterocyclic chemistry. Its true value lies in its potential as a molecular scaffold, offering a robust and adaptable platform for the design of next-generation therapeutic agents. This guide provides the foundational knowledge necessary for researchers to synthesize, handle, and strategically deploy this promising chemical entity in their research and development endeavors.

References

  • Beilstein Journal of Organic Chemistry. (2011). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218823/]
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. BenchChem. [URL: https://www.benchchem.com/product/bcp135081/technical-document]
  • PubChem. (2025). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/265696]
  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38870833/]
  • PubMed Central. (2018). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6281015/]
  • ResearchGate. (2024). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-5-amino-pyrazole-derivatives-with-various-imines_fig11_380720610]
  • Taylor & Francis Online. (2016). Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426220.2016.1184310]
  • HAL Open Science. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [URL: https://hal.science/hal-02390119]
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/7/19]
  • PubMed Central. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3040854/]
  • SCIRP. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP. [URL: https://www.scirp.
  • BLDpharm. 71680-59-6|5-Amino-N,3-dimethyl-1H-pyrazole-1-carboximidamide. BLDpharm. [URL: https://www.bldpharm.com/products/71680-59-6.html]
  • ARKAT USA. (2009). Recent developments in aminopyrazole chemistry. ARKAT USA. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/i/reviews-and-accounts/as-08-3269ar/]
  • PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324545/]
  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [URL: https://www.mdpi.com/1420-3049/29/14/3257]
  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [URL: https://www.mdpi.com/1420-3049/29/14/3257/htm]
  • The Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02058a]
  • The Royal Society of Chemistry. (2017). Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837211161377913789.pdf]
  • Sigma-Aldrich. 5-Amino-1,3-dimethylpyrazole 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/532223]
  • Semantic Scholar. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Green-and-efficient-synthesis-of-5-amino-1H-LDH-Ahmadpour-Dizaj/583626e2716183069151c7201c1308a09968846c]
  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [URL: https://nanobioletters.com/wp-content/uploads/2021/09/20695837211049921001.pdf]
  • PubChem. (2025). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13822925]
  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64c4d5f490a7f14e1451006e]

Sources

An In-depth Technical Guide to the Synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, with pyrazole carboxamides being extensively studied as potent inhibitors of enzymes like succinate dehydrogenase and various kinases.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, a key building block for more complex bioactive molecules. We will dissect the synthesis into its core strategic steps, explaining the mechanistic rationale behind each transformation and providing detailed, field-proven experimental protocols. The narrative is designed for researchers and drug development professionals, focusing on causality, reproducibility, and authoritative scientific grounding.

Strategic Retrosynthetic Analysis

A logical synthesis plan begins with deconstructing the target molecule to identify key intermediates and readily available starting materials. The retrosynthesis for this compound reveals a two-step approach centered on the formation of the pyrazole core followed by its functionalization.

  • Disconnection 1 (C-N Bond): The most logical primary disconnection is at the N1-acyl bond. This simplifies the target molecule into two key synthons: the stable heterocyclic core, 5-amino-1H-pyrazole , and an appropriate acylating agent, N,N-dimethylcarbamoyl chloride . This is a standard N-acylation reaction.

  • Disconnection 2 (Pyrazole Ring): The 5-amino-1H-pyrazole intermediate can be further disconnected according to the most versatile and widely adopted method for 5-aminopyrazole synthesis: the condensation of a hydrazine with a β-ketonitrile or its equivalent.[3] This leads back to hydrazine and a suitable three-carbon electrophile, (ethoxymethylene)malononitrile , which are both commercially available starting materials.

G Target 5-Amino-N,N-dimethyl-1H- pyrazole-1-carboxamide Intermediate 5-Amino-1H-pyrazole Target->Intermediate C-N Acyl Disconnection Reagent1 N,N-Dimethylcarbamoyl Chloride Target->Reagent1 SM1 Hydrazine Intermediate->SM1 Pyrazole Ring Disconnection SM2 (Ethoxymethylene)malononitrile Intermediate->SM2 Pyrazole Ring Disconnection

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Core Intermediate: 5-Amino-1H-pyrazole

The cornerstone of this synthesis is the robust and high-yielding construction of the 5-aminopyrazole ring system. The reaction between hydrazine and (ethoxymethylene)malononitrile is an exemplary case of heterocycle formation through condensation-cyclization.

Principle and Mechanism

This reaction proceeds via a two-stage mechanism:

  • Conjugate Addition: The terminal nitrogen of hydrazine, acting as a potent nucleophile, attacks the β-carbon of the electron-deficient alkene in (ethoxymethylene)malononitrile. This Michael-type addition breaks the carbon-carbon double bond and leads to an intermediate, displacing the ethoxy group.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on one of the nitrile carbons. This intramolecular cyclization forms the five-membered pyrazole ring, and a subsequent tautomerization yields the stable aromatic 5-amino-1H-pyrazole.[3]

G cluster_mech Mechanism: Pyrazole Formation start Hydrazine + (Ethoxymethylene)malononitrile intermediate1 Conjugate Addition Intermediate start->intermediate1 Michael Addition (Loss of EtOH) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 5-Amino-1H-pyrazole intermediate2->product Tautomerization

Caption: Mechanistic workflow for 5-amino-1H-pyrazole synthesis.

Detailed Experimental Protocol
  • Reagents: Hydrazine hydrate, (ethoxymethylene)malononitrile, Ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (ethoxymethylene)malononitrile (1.0 eq).

    • Add absolute ethanol to dissolve the starting material (approx. 5-10 mL per gram of starting material).

    • To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often obtained in high purity, but can be recrystallized from ethanol if necessary.

Part II: N1-Functionalization to Yield the Target Compound

With the pyrazole core successfully synthesized, the final step is the introduction of the N,N-dimethylcarboxamide group at the N1 position. This is achieved through a standard N-acylation reaction.

Principle and Mechanism

The N1-proton of the 5-amino-1H-pyrazole is acidic and can be removed by a suitable base. The resulting pyrazolate anion is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol
  • Reagents: 5-Amino-1H-pyrazole, N,N-Dimethylcarbamoyl chloride, Triethylamine (or Pyridine), Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Procedure:

    • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-amino-1H-pyrazole (1.0 eq) in anhydrous THF or DCM.

    • Cool the suspension to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the suspension and stir for 15 minutes.

    • Slowly add a solution of N,N-dimethylcarbamoyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the completion of the reaction.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final this compound.

Data Summary and Characterization

The following table summarizes the typical reaction parameters for the two-step synthesis. Yields are representative and may vary based on scale and specific laboratory conditions.

StepReactionKey ReactantsMolar Ratio (eq)SolventTemperatureTypical Yield
1 Pyrazole Formation(Ethoxymethylene)malononitrile, Hydrazine hydrate1.0 : 1.1EthanolReflux (78 °C)85-95%
2 N-Acylation5-Amino-1H-pyrazole, N,N-Dimethylcarbamoyl chloride, Triethylamine1.0 : 1.1 : 1.2THF / DCM0 °C to RT70-85%

Product Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to validate the presence of key functional groups and the overall molecular structure.

Conclusion

The synthesis of this compound is reliably achieved through a robust and efficient two-step sequence. This pathway leverages classic, well-understood reactions in heterocyclic chemistry: the formation of the 5-aminopyrazole core via condensation-cyclization, followed by a standard N-acylation.[3][4] The methodologies described are scalable and utilize readily available reagents, making this a practical and accessible route for medicinal chemists and researchers in drug discovery. The insights into the mechanistic underpinnings and detailed protocols provided in this guide serve as a solid foundation for the synthesis of this and structurally related pyrazole carboxamides.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. Available at: [Link]

  • Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. ACS Publications. Available at: [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. SpringerLink. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Available at: [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. ACS Publications. Available at: [Link]

  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Organic Chemistry Portal. Available at: [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. arkat-usa.org. Available at: [Link]

  • Synthesis of 5-amino-3-(1,1-dimethylethyl)-1H-pyrazole-1-carboxamidine hydrochloride. Mol-Instincts. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1 H -Pyrazol-5-yl- N , N -dimethylformamidines or 5-Amino-1 H -pyrazole-4-carbaldehydes with Cyanamide. ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). Available at: [Link]

Sources

Spectroscopic Characterization of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

This compound is a substituted pyrazole. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as inhibitors of various kinases.[1][2] The substituents on the pyrazole core—an amino group at position 5, and an N,N-dimethylcarboxamide group at position 1—will significantly influence its spectroscopic properties. Understanding these properties is crucial for confirming the identity, purity, and structure of synthesized batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole ring, the amino group, and the N,N-dimethylcarboxamide moiety.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Insights
Pyrazole H-37.2 - 7.6Doublet1HThe proton at C3 is coupled to the proton at C4, resulting in a doublet. Its chemical shift is influenced by the aromatic nature of the pyrazole ring.
Pyrazole H-45.8 - 6.2Doublet1HThe proton at C4 is coupled to the proton at C3. It is expected to be more shielded (upfield) compared to H-3 due to the electron-donating effect of the adjacent amino group.
Amino (-NH₂)5.0 - 5.5Broad Singlet2HThe protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration. In related aminopyrazole structures, these protons are often observed in this region.[3]
N,N-dimethyl (-N(CH₃)₂)2.9 - 3.2Singlet6HThe six protons of the two methyl groups on the carboxamide nitrogen are equivalent and will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
Carboxamide C=O165 - 170The carbonyl carbon of the carboxamide group is expected in this typical downfield region.
Pyrazole C-5150 - 155The carbon atom bearing the amino group (C5) is significantly deshielded. Similar values are reported for other 5-aminopyrazoles.[3]
Pyrazole C-3138 - 142The C3 carbon's chemical shift is characteristic of the pyrazole ring.
Pyrazole C-495 - 100The C4 carbon is expected to be shielded due to the electron-donating resonance effect of the amino group at C5.
N,N-dimethyl (-N(CH₃)₂)35 - 40The carbons of the N,N-dimethyl groups are expected in this aliphatic region.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the N-H, C=O, and C=N bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale and Comparative Insights
N-H Stretch (Amino)3300 - 3500Medium-StrongPrimary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[4]
C-H Stretch (Aromatic/Methyl)2900 - 3100MediumThese bands correspond to the C-H bonds of the pyrazole ring and the methyl groups.
C=O Stretch (Amide)1640 - 1680StrongA strong absorption band is expected for the carbonyl group of the N,N-dimethylcarboxamide. This is a characteristic amide I band.[4]
N-H Bend (Amino)1590 - 1650Medium-StrongThe scissoring vibration of the primary amine often appears in this region and may overlap with C=C stretching.
C=N/C=C Stretch (Pyrazole)1450 - 1600MediumAromatic ring stretching vibrations for the pyrazole core are expected in this region.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₆H₁₀N₄O), the expected monoisotopic mass is approximately 154.0855 g/mol .

Table 4: Predicted Key Fragments in Mass Spectrometry (Electron Ionization)

m/zProposed FragmentRationale
154[M]⁺The molecular ion peak.
110[M - N(CH₃)₂]⁺Loss of the dimethylamino group.
82[M - CON(CH₃)₂]⁺Loss of the entire N,N-dimethylcarboxamide group, leaving the 5-aminopyrazole cation.
72[CON(CH₃)₂]⁺The N,N-dimethylcarboxamide fragment itself.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer technique and is likely to show a prominent protonated molecular ion [M+H]⁺ at m/z 155. EI would lead to more fragmentation.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion.

Visualizing the Analytical Workflow

The following diagrams illustrate the molecular structure of the target compound and a generalized workflow for its spectroscopic characterization.

Caption: Molecular structure of the target compound.

Spectroscopic Characterization Workflow cluster_workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR/ATR) Sample->IR MS Mass Spectrometry (ESI/EI) Sample->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Generalized workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected signals in ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided protocols and interpretations should serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives, ensuring a systematic and scientifically sound approach to structural verification.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis of 5-amino-3-(1,1-dimethylethyl)-1H-pyrazole-1-carboxamidine hydrochloride. Mol-Instincts. Available at: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide and its Analogs: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

The pyrazole nucleus is a foundational heterocyclic motif in medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved pharmaceuticals.[1] Within this esteemed class of compounds, 5-aminopyrazoles have emerged as exceptionally versatile building blocks for the synthesis of novel therapeutic agents.[1][2] This guide focuses on the specific, albeit not widely cataloged, molecule 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide . While a dedicated CAS number for this exact structure is not readily found in prominent chemical databases such as PubChem, its molecular architecture can be precisely inferred from its nomenclature. The absence of a registered CAS number suggests that this compound may be a novel entity, presenting a unique opportunity for new intellectual property in drug discovery.

This document will provide a comprehensive technical overview of the hypothesized structure, its physicochemical properties, and plausible synthetic routes. Furthermore, it will delve into the broader significance of the 5-aminopyrazole carboxamide scaffold in medicinal chemistry, drawing upon established analogs to illustrate its therapeutic promise, particularly in oncology and inflammatory diseases.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a five-membered pyrazole ring functionalized with an amino group at the C5 position and an N,N-dimethylcarboxamide group at the N1 position.

Hypothesized Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties:

The presence of both hydrogen bond donors (the amino group) and acceptors (the pyrazole nitrogens and the carboxamide oxygen) suggests that this molecule would exhibit moderate solubility in polar protic solvents. The N,N-dimethyl substitution on the carboxamide group will influence its lipophilicity and may impact its metabolic stability.

Table 1: Properties of Structurally Related 5-Aminopyrazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-amino-1-methyl-1H-pyrazole-4-carboxamide18213-75-7C5H8N4O140.14
4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide59023-32-4C6H10N4O154.17
5-Amino-1,3-dimethylpyrazole3524-32-1C5H9N3111.15

Synthesis of the 5-Aminopyrazole Scaffold: A Generalized Approach

The synthesis of the 5-aminopyrazole core is a well-established process in organic chemistry, with several reliable methods reported in the literature. A common and efficient strategy involves the condensation of a hydrazine derivative with a β-ketonitrile or a related activated methylene compound.[1]

G start Starting Materials: Hydrazine & β-Ketonitrile reaction Condensation Reaction (Base or Acid Catalysis) start->reaction intermediate Cyclized Intermediate reaction->intermediate product 5-Aminopyrazole Core intermediate->product

Caption: Generalized workflow for the synthesis of the 5-aminopyrazole core.

Causality in Experimental Choices:

  • Choice of Hydrazine: The substituent on the hydrazine (e.g., methylhydrazine, phenylhydrazine, or hydrazine hydrate) will determine the substituent at the N1 position of the resulting pyrazole.

  • β-Ketonitrile Selection: The structure of the β-ketonitrile provides the substituents at the C3 and C4 positions of the pyrazole ring.

  • Catalyst: The reaction can be catalyzed by either acid or base. The choice of catalyst often depends on the specific substrates and can influence reaction times and yields.

Introduction of the 1-Carboxamide Moiety

Once the 5-aminopyrazole core is synthesized (in this case, 5-amino-1H-pyrazole), the N,N-dimethyl-1-carboxamide group can be introduced. A standard method for this transformation is the reaction of the pyrazole with a carbamoyl chloride, such as N,N-dimethylcarbamoyl chloride, in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Applications in Drug Discovery and Medicinal Chemistry

5-Aminopyrazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. Their rigid structure and the presence of multiple points for functionalization allow for the fine-tuning of their pharmacological properties.

Kinase Inhibition:

A significant application of 5-aminopyrazole carboxamides is in the development of protein kinase inhibitors.[2] The pyrazole scaffold can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The substituents on the pyrazole ring can then be modified to achieve selectivity and potency against specific kinases. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors for the treatment of cancer.[3]

growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., FGFR) growth_factor->receptor Binds & Activates signaling Downstream Signaling (e.g., MAPK Pathway) receptor->signaling Phosphorylates scaffold 5-Aminopyrazole Carboxamide Inhibitor scaffold->receptor Inhibits proliferation Cell Proliferation & Survival signaling->proliferation Promotes

Caption: Role of 5-aminopyrazole carboxamides as kinase inhibitors.

Exemplary Experimental Protocol: Synthesis of a 5-Aminopyrazole-1-Carboxamide Analog

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of a 5-aminopyrazole-1-carboxamide derivative, based on established chemical principles.

Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole

  • To a solution of ethyl cyanoacetate (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) and stir for 15 minutes at room temperature.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-amino-3-methyl-1H-pyrazole.

Step 2: Synthesis of 5-amino-N,N,3-trimethyl-1H-pyrazole-1-carboxamide

  • Dissolve 5-amino-3-methyl-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add a non-nucleophilic base, for example, triethylamine (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N,N-dimethylcarbamoyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired 5-amino-N,N,3-trimethyl-1H-pyrazole-1-carboxamide.

Conclusion

While this compound may not be a cataloged compound, its structure represents a promising area for exploration in medicinal chemistry. The 5-aminopyrazole scaffold is a well-validated starting point for the development of a wide range of bioactive molecules.[4][5] The synthetic routes to this class of compounds are well-established, allowing for the generation of diverse libraries for screening. The demonstrated utility of related analogs as kinase inhibitors highlights the potential of this scaffold in the development of targeted therapies for cancer and other diseases. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]

  • PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Odesa National University. [Link]

  • PubChem Compound Summary for CID 13822925, 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

Sources

A Technical Guide to the Therapeutic Potential of the 5-Amino-1H-pyrazole-1-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-amino-1H-pyrazole-1-carboxamide core is a privileged heterocyclic scaffold that serves as a foundational building block in modern medicinal chemistry. Its structural rigidity, coupled with versatile points for chemical modification, has enabled the development of a diverse range of derivatives with potent and selective activities against critical targets in oncology, immunology, and infectious diseases. This technical guide provides an in-depth analysis of the therapeutic landscape for compounds derived from this core, with a specific focus on identifying and validating potential targets for novel analogs such as 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide. We will explore established mechanisms of action, detail robust experimental workflows for target identification and validation, and present a forward-looking perspective on the untapped potential of this remarkable chemical scaffold.

Introduction: The Pyrazole Carboxamide as a Privileged Scaffold

The pyrazole ring is a five-membered heterocycle that forms the basis of numerous biologically active compounds, from agrochemicals to FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for designing targeted therapies. The 5-aminopyrazole-1-carboxamide substructure, in particular, has emerged as a highly adaptable starting point for synthesizing libraries of compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[1][3]

The strategic importance of this scaffold lies in its synthetic tractability and the distinct chemical vectors it presents for modification. These vectors allow medicinal chemists to fine-tune pharmacokinetic properties and achieve high selectivity for specific biological targets. This guide will use the known activities of closely related analogs to build a predictive framework for assessing novel derivatives like this compound, outlining a clear path from hypothesis to validated therapeutic target.

High-Priority Therapeutic Target Classes

Analysis of existing literature reveals that the 5-aminopyrazole carboxamide scaffold has a strong propensity to target enzymes, particularly protein kinases, and G-protein coupled receptors (GPCRs). These two target families are central to cellular signaling and are implicated in a vast number of human diseases.

Protein Kinase Inhibition: A Cornerstone of Targeted Therapy

Protein kinases regulate the majority of cellular pathways and represent one of the most critical target classes in drug discovery, especially in oncology and immunology. Derivatives of the 5-aminopyrazole scaffold have been successfully developed into potent and selective inhibitors of several key kinases.

2.1.1 IRAK4: A Master Regulator of Innate Immunity Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine-threonine kinase essential for signal transduction downstream of Toll-like receptors (TLRs) and IL-1 receptors.[4] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[4] The discovery of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives as highly potent IRAK4 inhibitors highlights the scaffold's potential in this area.[4][5] These inhibitors function by competing with ATP in the kinase domain, thereby blocking downstream inflammatory cytokine production.

2.1.2 FGFR Family: Tackling Oncogenic Signaling and Drug Resistance The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[6] Aberrant FGFR signaling is a known driver of various cancers. A significant challenge in FGFR-targeted therapy is the emergence of drug resistance, often through "gatekeeper" mutations.[6] Impressively, 5-amino-1H-pyrazole-4-carboxamide derivatives have been engineered as pan-FGFR covalent inhibitors that not only target wild-type receptors but also effectively inhibit key resistance mutants, such as the FGFR2 V564F variant.[5][6]

2.1.3 Cell Cycle and Proliferation Kinases (CDKs, FLT3) In hematological malignancies like Acute Myeloid Leukemia (AML), kinases such as FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) are often dysregulated. The 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide scaffold has been shown to produce potent inhibitors of FLT3, CDK2, and CDK4, leading to cell cycle arrest and anti-proliferative effects in cancer cell lines.[7]

The diagram below illustrates the central role of these kinases in their respective signaling pathways, representing key points of intervention for a pyrazole-based inhibitor.

signaling_pathways cluster_inflammation Inflammatory Signaling cluster_cancer Oncogenic Signaling cluster_cellcycle Cell Cycle Control TLR TLR/IL-1R IRAK4 IRAK4 TLR->IRAK4 NFkB NF-κB Activation IRAK4->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines Inhibitor1 Pyrazole Inhibitor Inhibitor1->IRAK4 Inhibition FGFR FGFR RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Proliferation Cell Proliferation & Angiogenesis RAS_MAPK->Proliferation Inhibitor2 Pyrazole Inhibitor Inhibitor2->FGFR Inhibition CDK4 CDK4/2 Rb Rb Phosphorylation CDK4->Rb G1_S G1/S Transition Rb->G1_S Inhibitor3 Pyrazole Inhibitor Inhibitor3->CDK4 Inhibition

Caption: Key kinase targets for pyrazole carboxamide inhibitors.
GPCR Modulation: Targeting the Innate Immune System

GPCRs are the largest family of cell surface receptors and mediate cellular responses to a wide variety of external signals. The P2Y14 receptor (P2Y14R), activated by UDP-glucose, is implicated in innate immune system responses.[8] A series of 5-amide-1H-pyrazole-3-carboxyl derivatives were recently developed as potent and selective P2Y14R antagonists, demonstrating significant anti-inflammatory activity in preclinical models.[8] This finding suggests that the core pyrazole scaffold is also well-suited for interaction with the binding pockets of GPCRs, opening another major avenue for therapeutic development.

Experimental Validation Workflows

To determine the therapeutic targets of a novel compound like this compound, a systematic, multi-tiered approach is required. The workflow should progress from broad, unbiased screening to specific, hypothesis-driven validation.

Tier 1: Initial Target Identification & Profiling

The primary goal is to cast a wide net to identify potential interacting partners.

Workflow: High-Throughput Screening (HTS) to Target Hypothesis The diagram below outlines a typical workflow for initial target discovery.

workflow_discovery cluster_screening Broad Screening cluster_analysis Hit Identification & Triage start Novel Compound (5-Amino-N,N-dimethyl- 1H-pyrazole-1-carboxamide) hts Kinase Panel Screen (e.g., 400+ kinases) start->hts Test pheno Phenotypic Screen (e.g., Cell Viability Assay in Cancer Cell Panel) start->pheno Test hit_id hit_id hts->hit_id pheno->hit_id selectivity Assess Selectivity Score (Identify off-targets) hit_id->selectivity Analyze clustering Cluster Hits by Family (e.g., Tyrosine vs. Ser/Thr Kinases) selectivity->clustering Analyze end Validated Target Hypothesis (e.g., Potent & Selective FGFR Inhibitor) clustering->end Analyze

Caption: Workflow for initial therapeutic target discovery.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify which kinases from a large, diverse panel interact with the test compound.

  • Methodology:

    • Compound Preparation: Solubilize this compound in DMSO to create a 10 mM stock solution.

    • Assay: Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of >400 kinases.

    • Technology: The assay format is often a binding assay (e.g., KINOMEscan™) or a functional ATP-depletion assay (e.g., ADP-Glo™).

    • Data Analysis: Results are expressed as '% Inhibition' or '% of Control'. Hits are defined as kinases inhibited above a certain threshold (e.g., >90%).

  • Causality & Rationale: This unbiased screen prevents researcher bias and can uncover unexpected targets. Running the screen at a high concentration first is a cost-effective way to eliminate non-interacting kinases before determining potency (IC50) for the hits.

Tier 2: Hit Confirmation and Orthogonal Validation

Once primary hits are identified, it is crucial to confirm them using different assay technologies to rule out artifacts.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

  • Objective: To confirm that the compound engages its putative kinase target inside living cells.

  • Methodology:

    • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to co-express the target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer probe that binds to the kinase.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound.

    • Detection: Add the fluorescent probe and the luciferase substrate. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

    • Data Analysis: A decrease in the BRET signal indicates that the compound is displacing the probe from the target kinase. Plot the data to calculate an IC50 value, representing the potency of target engagement.

  • Self-Validation & Trustworthiness: This assay provides orthogonal validation to the in vitro biochemical screen. A positive result demonstrates that the compound is cell-permeable and can bind its target in the complex intracellular environment, significantly increasing confidence in the target hypothesis.

Tier 3: Functional & Phenotypic Assays

The final step is to demonstrate that target engagement translates into a measurable biological effect.

Protocol 3: Cell-Based Phosphorylation Assay

  • Objective: To measure the functional consequence of target inhibition.

  • Methodology (Example for FGFR):

    • Cell Line Selection: Use a cancer cell line known to be dependent on FGFR signaling (e.g., SNU-16 or KATO III gastric cancer cells).[6]

    • Treatment: Starve the cells overnight, then stimulate them with FGF ligand in the presence of varying concentrations of the test compound.

    • Lysis & Detection: Lyse the cells and use a Western Blot or ELISA to detect the phosphorylation level of a key downstream substrate (e.g., Phospho-ERK).

    • Data Analysis: A dose-dependent decrease in p-ERK levels confirms that the compound is functionally inhibiting the FGFR pathway.

  • Expertise & Rationale: Measuring the phosphorylation of a direct downstream substrate provides a clear, mechanistic link between target engagement and pathway inhibition. This is a critical step to prove the compound's mechanism of action and provides a stronger rationale for advancing the compound into more complex in vivo models.

Summary of Potential Targets and Data

Based on the analysis of related compounds, we can summarize the high-probability targets for a novel 5-aminopyrazole-1-carboxamide derivative.

Target ClassSpecific TargetTherapeutic AreaEvidence from AnalogsRepresentative IC50 Range (Analogs)
Kinase IRAK4Inflammatory DiseasePotent inhibition by pyrazolopyrimidine derivatives.[4]1 - 50 nM
Kinase FGFR (1, 2, 3)OncologyCovalent inhibition by 5-amino-1H-pyrazole-4-carboxamides.[6]40 - 100 nM
Kinase CDK2 / CDK4OncologyInhibition by 4-amino-1H-pyrazole-3-carboxamides.[7]50 - 500 nM
GPCR P2Y14RInflammatory DiseaseAntagonism by 5-amide-1H-pyrazole-3-carboxyls.[8]1 - 20 nM
Enzyme Carbonic AnhydraseMultipleInhibition by pyrazole-carboxamides with sulfonamide moiety.[2]7 - 100 nM

Conclusion and Future Directions

The 5-amino-1H-pyrazole-1-carboxamide scaffold is a validated and highly fruitful starting point for the discovery of novel targeted therapies. The accumulated evidence strongly suggests that new derivatives, such as this compound, have a high probability of targeting protein kinases and GPCRs involved in oncology and inflammatory diseases. The systematic validation workflow presented in this guide—progressing from broad panel screening to specific cellular and functional assays—provides a robust framework for identifying and confirming these targets with high scientific rigor.

Future research should focus on leveraging combinatorial chemistry to explore the chemical space around this core, aiming to optimize potency, selectivity, and pharmacokinetic profiles. As our understanding of signaling pathways deepens, this versatile scaffold will undoubtedly be adapted to yield next-generation inhibitors for a host of challenging and previously "undruggable" targets.

References

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (N.D.). Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. (2025).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (N.D.). Journal of Chemical and Pharmaceutical Research.
  • Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022). Journal of Medicinal Chemistry.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • The Therapeutic Potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Drug Discovery. (2025). BenchChem.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (N.D.). PubMed Central.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (N.D.). MDPI.

Sources

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Pyrazole Carboxamide Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrazole carboxamide derivatives have been established as a cornerstone in modern chemical biology, particularly within the agrochemical sector, due to their potent and specific mechanism of action.[1] This technical guide provides a comprehensive exploration of the molecular underpinnings of pyrazole carboxamide activity. We will dissect their primary molecular target, the succinate dehydrogenase (SDH) enzyme, detail the biochemical cascade following inhibition, and present validated experimental protocols for studying these interactions. The narrative is structured to provide not just a description of the mechanism, but a causal understanding of why these compounds are remarkably effective and how their activity can be rigorously assessed.

The Molecular Target: Succinate Dehydrogenase (SDH), a Critical Nexus of Cellular Metabolism

The efficacy of pyrazole carboxamide compounds stems from their highly specific targeting of a single, vital enzyme: Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain (ETC).[1][2][3] This enzyme is a critical metabolic nexus, uniquely participating in both the Tricarboxylic Acid (TCA) Cycle and the ETC.[1][4]

  • In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate. This is a crucial step for the continued turnover of the cycle, which is central to cellular metabolism.

  • In the Electron Transport Chain: The electrons liberated from succinate oxidation are transferred via a series of iron-sulfur clusters within SDH directly to ubiquinone (Coenzyme Q), which then shuttles them to Complex III. This electron flow is a fundamental prerequisite for the generation of the proton gradient that drives ATP synthesis.[4]

The SDH complex is composed of four protein subunits (SdhA, SdhB, SdhC, and SdhD). The specific binding pocket for pyrazole carboxamides is located at the ubiquinone-binding site (Qp site) , which involves residues from the SdhB, SdhC, and SdhD subunits.[1][5] This strategic location is the key to their potent inhibitory effect.

The Mechanism of Inhibition: A Molecular Blockade of Electron Flow

The primary mode of action for pyrazole carboxamide compounds is the competitive inhibition of the Qp site on the SDH enzyme.[1][5] By occupying this site, the compound physically prevents the binding of the native substrate, ubiquinone. This act serves as a molecular blockade, effectively halting the transfer of electrons from the iron-sulfur clusters of SdhB to the ubiquinone pool.[1][2]

Molecular docking and X-ray crystallography studies have revealed that the binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds between the pyrazole carboxamide molecule and amino acid residues within the Qp site.[6][7][8] This high-affinity binding ensures a robust and sustained inhibition of the enzyme's function.

The direct consequence is a complete shutdown of Complex II's contribution to the electron transport chain.

ETC_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate C2 Complex II (SDH) Succinate->C2 oxidation Fumarate Fumarate C1 Complex I Q Ubiquinone (Q Pool) C1->Q e- C3 Complex III C2->Fumarate C2->Q e- Q->C3 e- C4 Complex IV C3->C4 e- ATP_Synthase Complex V (ATP Synthase) O2 O₂ C4->O2 e- H2O H₂O C4->H2O ATP ATP ATP_Synthase->ATP Inhibitor Pyrazole Carboxamide Inhibitor->C2 INHIBITS ADP ADP + Pi ADP->ATP_Synthase

Figure 1: Inhibition of the Mitochondrial Electron Transport Chain by Pyrazole Carboxamides.

Downstream Cellular Consequences: A Cascade of Metabolic Failure

The inhibition of SDH initiates a cascade of detrimental events within the fungal cell, leading to metabolic collapse and ultimately, cell death.[1]

  • Cessation of ATP Synthesis: By blocking a key entry point of electrons into the ETC, the proton gradient across the inner mitochondrial membrane cannot be efficiently maintained. This directly cripples ATP synthase (Complex V), leading to a severe depletion of ATP, the cell's primary energy currency.[1][2]

  • Disruption of the TCA Cycle: The inability to oxidize succinate to fumarate causes a "backup" in the TCA cycle, disrupting the flow of vital metabolic intermediates necessary for various biosynthetic pathways.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow within Complex II can lead to the premature leakage of electrons to molecular oxygen, generating superoxide radicals and other harmful reactive oxygen species (ROS).[1] This induces a state of severe oxidative stress, causing damage to lipids, proteins, and DNA.

  • Cellular Death: The combined effects of energy depletion, metabolic shutdown, and oxidative damage are catastrophic for the fungal cell. Researchers have observed significant morphological changes in treated fungi, including destroyed cell walls and membranes, leakage of cellular contents, and the appearance of abnormal mitochondria, culminating in growth arrest and apoptosis.[9][10][11]

Downstream_Effects cluster_Consequences Immediate Biochemical Consequences cluster_Cellular Ultimate Cellular Fate Start Pyrazole Carboxamide binds to SDH Qp Site Block Blockage of Electron Transfer (Succinate → Ubiquinone) Start->Block ETC_Inhibit ETC Disruption Block->ETC_Inhibit TCA_Inhibit TCA Cycle Disruption Block->TCA_Inhibit ROS Increased ROS Production Block->ROS ATP_Deplete Severe ATP Depletion (Energy Crisis) ETC_Inhibit->ATP_Deplete Growth_Arrest Fungal Growth Arrest TCA_Inhibit->Growth_Arrest Oxidative_Stress Oxidative Stress & Damage ROS->Oxidative_Stress ATP_Deplete->Growth_Arrest Oxidative_Stress->Growth_Arrest Cell_Death Cell Death / Apoptosis Growth_Arrest->Cell_Death

Figure 2: Logical Flow of Downstream Cellular Effects Following SDH Inhibition.

Quantitative Efficacy of Pyrazole Carboxamide Fungicides

The potency of pyrazole carboxamides, often referred to as Succinate Dehydrogenase Inhibitors (SDHIs), varies based on their specific chemical structure and the target fungal pathogen. Efficacy is typically quantified by the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

CompoundTarget OrganismAssay TypeIC₅₀ (µM)EC₅₀ (µg/mL)Reference
Boscalid Rhizoctonia solaniEnzyme Inhibition7.92.2[11][12]
Fluxapyroxad Porcine SDHEnzyme Inhibition0.014 (Compound 7s)-[7]
Fluxapyroxad Wheat Powdery MildewGreenhouse Assay-0.633 (Compound 7u)[7]
Thifluzamide Rhizoctonia cerealisIn Vitro Antifungal-23.09[8]
SCU2028 Rhizoctonia solaniIn Vitro Antifungal-0.022[9][10]
Compound 11ea Rhizoctonia cerealisIn Vitro Antifungal-0.93[8]

Experimental Methodologies for Mechanism Validation

Verifying the mechanism of action of pyrazole carboxamides requires a multi-faceted approach, combining in vitro enzyme kinetics with cell-based physiological assays.

Protocol: In Vitro SDH Inhibition Assay

This protocol provides a robust method to directly measure the inhibitory effect of a compound on SDH enzyme activity using isolated mitochondria and a spectrophotometric readout.

Objective: To determine the IC₅₀ value of a test compound against the SDH enzyme.

Materials:

  • Fungal mycelia or tissue source for mitochondria isolation

  • Mitochondria Isolation Buffer (e.g., containing mannitol, sucrose, HEPES, EGTA)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Substrate: Succinate

  • Artificial Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP)

  • Redox Intermediate: Decylubiquinone

  • Competitive Inhibitor Control: Malonate

  • Test compound (dissolved in DMSO)

  • Spectrophotometer capable of reading at 600 nm

Methodology:

  • Mitochondria Isolation:

    • Homogenize fresh fungal mycelia or tissue in ice-cold Isolation Buffer.

    • Perform differential centrifugation to pellet and wash the mitochondrial fraction.

    • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Preparation:

    • In a 96-well plate or cuvettes, prepare reaction mixtures containing Assay Buffer, DCPIP, decylubiquinone, and isolated mitochondria.

    • Add the test compound across a range of concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.

    • Prepare a positive control reaction with a known inhibitor like malonate to confirm SDH-specific activity.

  • Kinetic Measurement:

    • Initiate the reaction by adding the substrate, succinate.

    • Immediately begin monitoring the decrease in absorbance at 600 nm as the blue DCPIP is reduced to its colorless form. Record readings every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Assay_Workflow Start 1. Isolate Mitochondria from Fungal Source Prepare 2. Prepare Reaction Mix (Buffer, DCPIP, Mitochondria, Inhibitor) Start->Prepare Initiate 3. Initiate Reaction (Add Succinate) Prepare->Initiate Measure 4. Measure Absorbance Decrease (Spectrophotometer @ 600 nm) Initiate->Measure Analyze 5. Calculate Reaction Rates & Plot Dose-Response Curve Measure->Analyze End 6. Determine IC₅₀ Value Analyze->End

Figure 3: Experimental Workflow for an In Vitro SDH Inhibition Assay.
Protocol: Cellular Oxygen Consumption Rate (OCR) Measurement

This cell-based assay confirms that the enzymatic inhibition observed in vitro translates to a functional impairment of cellular respiration.

Objective: To measure the effect of a test compound on mitochondrial respiration in intact fungal cells or spheroplasts.

Methodology:

  • Culture fungal cells/spheroplasts to the appropriate density.

  • Seed the cells into a specialized microplate (e.g., Seahorse XF plate).

  • Treat the cells with the test compound.

  • Use an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR) in real-time.

  • Perform a "mitochondrial stress test" by sequential injections of known ETC inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect which part of the respiratory chain is affected.

  • A significant decrease in basal and maximal respiration following treatment with the pyrazole carboxamide, similar to the effect of known Complex II inhibitors, validates the mechanism of action at a cellular level.[13]

Mechanisms of Resistance: A Challenge in the Field

The widespread use of pyrazole carboxamide fungicides has led to the emergence of resistant fungal strains.[3][14] The primary mechanism of resistance is the development of point mutations in the genes encoding the SDH subunits, particularly SdhB, SdhC, and SdhD.[15][16] These mutations alter the amino acid sequence of the Qp binding site, reducing the binding affinity of the fungicide and rendering it less effective.

Interestingly, cross-resistance among different SDHI fungicides is not always absolute.[14] A mutation that confers resistance to one SDHI may not have the same impact on another due to subtle differences in their chemical structures and binding modes. This variability underscores the importance of continued research into novel pyrazole carboxamide scaffolds to overcome emerging resistance.

Conclusion

The mechanism of action of pyrazole carboxamide compounds is a textbook example of targeted biochemical disruption. By specifically inhibiting the succinate dehydrogenase enzyme at the ubiquinone binding site, these molecules trigger a fatal cascade of energy depletion, metabolic failure, and oxidative stress in target fungi. Their high specificity and potency have made them invaluable tools in agriculture. Understanding this core mechanism is not only crucial for their effective use but also provides a rational basis for designing the next generation of inhibitors to address the ongoing challenge of fungicide resistance.

References

  • Understanding the SDHI (FRAC group 7) Fungicides. (2020). Rutgers Plant and Pest Advisory. [Link]

  • SDHI Fungicides for Turfgrass Diseases. (2025). Penn State Extension. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Fungicide Resistance Action Committee (FRAC). [Link]

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • SDHI Fungicides: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. (2025). Krishi Jagran. [Link]

  • SDHI fungicides and turfgrass disease control: An overview. (2019). University of Georgia (UGA) Turf and Ornamental Pest Management. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). ACS Publications. [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). PubMed. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (2017). Journal of Agricultural and Food Chemistry. [Link]

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). PubMed. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. [Link]

  • Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. [Link]

  • Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). National Institutes of Health (NIH). [Link]

  • Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. BMC. [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (2023). PubMed. [Link]

  • Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (2022). PubMed. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health (NIH). [Link]

  • Binding models of SDH with 8j (a) and carboxin (b). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. (2021). PubMed. [Link]

  • Study of the effects of a new pyrazolecarboxamide: changes in mitochondria and induction of apoptosis. PubMed. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Fluxapyroxad Resistance Mechanisms in Sclerotinia sclerotiorum. (2023). Plant Disease. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. (2023). Phytopathology®. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. ResearchGate. [Link]

  • Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase. PubMed. [Link]

  • Disruption of mitochondrial electron transport chain function potentiates the pro-apoptotic effects of MAPK inhibition. (2017). PubMed. [Link]

  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. ResearchGate. [Link]

  • Electron transport chain inhibition increases cellular dependence on purine transport and salvage. (2024). PubMed. [Link]

  • An Essential Role of the Mitochondrial Electron Transport Chain in Cell Proliferation Is to Enable Aspartate Synthesis. MIT Open Access Articles. [Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. ACS Publications. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH). [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Celecoxib as a Model Pyrazole Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author's Note: This technical guide addresses the core topic of the solubility and stability of pyrazole carboxamide derivatives in different solvents, a critical aspect of pharmaceutical development. Due to the lack of publicly available data for the specifically requested "5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide," this document utilizes Celecoxib, a well-characterized and structurally relevant pyrazole-containing compound, as a model. The principles, methodologies, and data interpretation presented herein are directly applicable to the study of novel pyrazole carboxamides and serve as a robust framework for their physicochemical characterization.

Introduction: The Critical Role of Physicochemical Properties in Drug Development

Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and stability. As a Biopharmaceutics Classification System (BCS) Class II drug, Celecoxib is characterized by high membrane permeability but low aqueous solubility, making its dissolution rate the limiting step for oral absorption.[2][3][4] Understanding and overcoming this solubility challenge is paramount for the successful formulation of bioavailable drug products.

Furthermore, the chemical stability of an active pharmaceutical ingredient (API) like Celecoxib dictates its shelf-life, storage conditions, and potential for degradation into impurities that could compromise safety and efficacy. This guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of Celecoxib, offering field-proven protocols and insights into the causality behind experimental choices.

Part 1: The Solubility Profile of Celecoxib

The solubility of an API in various solvents is a fundamental parameter that influences every stage of drug development, from initial screening to final dosage form design. For a poorly soluble compound like Celecoxib, enhancing solubility is often a key objective. This section details the methodology for determining Celecoxib's solubility and presents its profile in a range of pharmaceutically relevant solvents.

Causality Behind Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It is a strategic decision based on the intended application and the physicochemical properties of the drug molecule.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, and 7.4): These are chosen to simulate the physiological pH environments of the gastrointestinal tract, providing insights into how the drug's solubility might vary upon oral administration.

  • Alcohols (Ethanol, Isopropanol): These are common co-solvents used in liquid formulations to enhance the solubility of hydrophobic drugs.[5]

  • Glycols (Propylene Glycol, Polyethylene Glycol 400): These are widely used as solubilizing agents and vehicles in oral liquid and parenteral formulations due to their low toxicity and high solubilization capacity for many poorly soluble drugs.[2][5]

  • Aprotic Solvents (Acetonitrile, DMSO): While not typically used in final formulations, these solvents are often employed in early-stage analytical and in-vitro studies due to their high solubilizing power.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. Its trustworthiness lies in its simplicity and ability to ensure that the solvent is fully saturated with the solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Celecoxib powder to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent (e.g., the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved Celecoxib.

Data Presentation: Solubility of Celecoxib in Various Solvents

The following table summarizes the solubility of Celecoxib in a selection of pharmaceutically relevant solvents.

Solvent SystemTemperature (°C)Solubility (mg/mL)Reference
Water (pH 7.0)37~0.005[2]
Phosphate Buffer (pH 7.2)37~0.0035[6]
EthanolRoom Temp.~25[1]
MethanolRoom Temp.Freely Soluble[7]
Propylene Glycol25Data Not Specified[2][3]
Polyethylene Glycol 400Room Temp.Good Solvent[5]
PEG 400 - Ethanol MixturesRoom Temp.High Solubilization[5]
N-methyl-2-pyrrolidone (NMP)20High Solubility[8]
Ethyl Acetate25~14.6 (mole fraction x 10^3)[9][10]
Acetonitrile25~10.8 (mole fraction x 10^3)[9][10]
Dimethyl Sulfoxide (DMSO)Room Temp.~16.6[1]

Note: "Freely Soluble" is a qualitative term from pharmacopeias, generally indicating a solubility of >100 mg/mL. The solubility in glycols and their mixtures is often high but specific quantitative data can vary with the exact composition and temperature.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Celecoxib to Solvent Vials B Shake at Controlled Temperature (24-48h) A->B C Centrifuge to Separate Solid B->C D Withdraw & Dilute Supernatant C->D E Quantify by Validated HPLC Method D->E Diluted Sample F F E->F Solubility Data (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: The Stability Profile of Celecoxib

Stability testing is a critical component of drug development, providing essential information about the quality of the drug substance over time under the influence of various environmental factors. Forced degradation studies are a cornerstone of this process, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.

Causality Behind Forced Degradation Conditions

The stress conditions applied in forced degradation studies are chosen to mimic the potential environmental stresses a drug product might encounter during its lifecycle and to cover the most common degradation pathways.[11]

  • Acidic and Basic Hydrolysis: These conditions test the susceptibility of the drug to hydrolysis, a common degradation pathway for molecules with labile functional groups like esters, amides, and lactones.[11] Celecoxib's sulfonamide and pyrazole moieties are evaluated under these conditions.

  • Oxidation: This condition assesses the drug's sensitivity to oxidative stress, which can be initiated by atmospheric oxygen or oxidizing agents. Electron-rich functional groups are often susceptible.[11]

  • Photolysis: Exposure to UV and visible light is crucial to determine if the drug is light-sensitive, which has significant implications for packaging and storage.[11]

  • Thermal Degradation: High temperature is used to accelerate thermally induced degradation, providing insights into the drug's stability at ambient and elevated temperatures.[11]

Experimental Protocol: Forced Degradation Study

A self-validating forced degradation study should include control samples and ensure that the analytical method is stability-indicating.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Celecoxib in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 80°C for a specified time (e.g., 24 hours).[12]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 80°C for a specified time (e.g., 24 hours).[12]

    • Oxidative Degradation: Mix the stock solution with a solution of a strong oxidizing agent (e.g., 5% potassium permanganate or 3% hydrogen peroxide) and keep at room temperature or heat at 80°C for a specified time.[12]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.[12] A control sample should be wrapped in aluminum foil to exclude light.

    • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for 24 hours.[12]

  • Neutralization and Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method must be able to resolve the parent drug peak from all degradation product peaks.

Data Presentation: Summary of Forced Degradation of Celecoxib

The following table summarizes the typical results of a forced degradation study on Celecoxib.

Stress ConditionConditions% DegradationMajor Degradation ProductsReference
Acidic Hydrolysis0.1 N HCl, 80°C, 24hMinimal (<3%)No significant degradation[12][13]
Basic Hydrolysis0.1 N NaOH, 80°C, 24hMinimal (<3%)No significant degradation[12][13]
Oxidation5% KMnO4, 80°C, 3hSignificant (~18%)Oxidized derivatives[12]
Photolytic DegradationUV light (254 nm), 24hMinimalNo significant degradation[12]
Thermal Degradation105°C, 24hMinimalNo significant degradation[12]

Note: Celecoxib is generally found to be stable under hydrolytic, photolytic, and thermal stress conditions, but susceptible to oxidative degradation.[12][14] Long-term exposure to sunlight in river water can lead to minimal degradation into products like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acid.[15]

Visualization: Forced Degradation and Stability Assessment Workflow

G cluster_stress Stress Application cluster_analysis Analysis & Evaluation A Celecoxib Sample B Acidic Hydrolysis (HCl, Heat) A->B C Basic Hydrolysis (NaOH, Heat) A->C D Oxidation (H2O2 / KMnO4) A->D E Photolysis (UV/Vis Light) A->E F Thermal Stress (Dry Heat) A->F G Neutralize & Dilute Stressed Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Identify & Quantify Degradation Products H->I J J I->J Stability Profile & Degradation Pathway

Caption: Workflow for Forced Degradation Studies.

Part 3: Analytical Methodologies

The reliability of solubility and stability data is entirely dependent on the quality of the analytical method used for quantification. A validated, stability-indicating HPLC method is essential.

Recommended HPLC Method for Celecoxib Analysis
  • Instrument: Agilent 1200 series HPLC or equivalent with a UV detector.[16]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][16]

  • Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) or a buffered mobile phase such as phosphate buffer (pH 3.5) and acetonitrile (45:55 v/v).[12][16] The choice of mobile phase is critical for achieving good separation between the parent drug and its degradation products.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 254 nm.[16]

  • Injection Volume: 20 µL.[16]

  • Column Temperature: 30°C.[16]

Method Validation: The analytical method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Crucially, for stability studies, the method must be proven to be "stability-indicating," meaning it can accurately measure the decrease in the amount of the active drug due to degradation.

Conclusion

This guide has outlined the critical importance of solubility and stability studies in the development of pyrazole carboxamide-based drugs, using Celecoxib as a practical model. The provided protocols for equilibrium solubility determination and forced degradation studies offer a robust framework for the physicochemical characterization of new chemical entities. The data presented for Celecoxib highlight its low aqueous solubility and its relative stability, with a notable susceptibility to oxidative degradation. By applying these methodologies, researchers and drug development professionals can gain a thorough understanding of their compound's properties, enabling informed decisions in formulation development, manufacturing, and packaging to ensure a safe, effective, and stable final product.

References

  • Celecoxib - PMDA. (n.d.). Retrieved from [Link]

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSci, 5(3), E23. Retrieved from [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2024). Study of celecoxib dissolution process in the mixtures of ethanol and propylene glycol at different temperatures. Indian Chemical Engineer, 66(5), 609-620. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

  • Zhou, S. F., Wang, B., Yang, L. P., & Liu, J. P. (2008). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 47(12), 761–780. Retrieved from [Link]

  • Jouyban-Gharamaleki, V., Martinez, F., Kuentz, M., Rahimpour, E., & Jouyban, A. (2023). Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study of Celecoxib in 2-Propanol and Propylene Glycol Mixtures. Dissolution Technologies, 30(2), 80-87. Retrieved from [Link]

  • Esposto, B., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 26(11), 3249. Retrieved from [Link]

  • Fakhree, M. A. A., Shayanfar, A., & Jouyban, A. (2020). Solubility and thermodynamics of celecoxib in N-methyl-2-pyrrolidone and (ethanol, 1-propanol) binary solvent mixtures at (293.15 to 313.15) K. Journal of Molecular Liquids, 313, 113524. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Al-mahallawi, A. M., Khowessah, O. M., & Shoukri, R. A. (2018). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Journal of Pharmaceutical Sciences, 107(12), 3049-3059. Retrieved from [Link]

  • Farmacia. (2012). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia, 60(3), 436-447. Retrieved from [Link]

  • Aparicio-Blanco, J., et al. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. Molecules, 23(1), 154. Retrieved from [Link]

  • Lee, D. Y., et al. (2018). Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. Pharmaceutics, 10(4), 273. Retrieved from [Link]

  • Croker, D. M., et al. (2022). Thermodynamic solubility of celecoxib in organic solvents. CrystEngComm, 24(3), 698-710. Retrieved from [Link]

  • Chauhan, S., et al. (2015). Formulation and Evaluation of Solid Dispersion of Celecoxib. Asian Pacific Journal of Health Sciences, 2(4), 93-103. Retrieved from [Link]

  • Aparicio-Blanco, J., et al. (2018). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment. Request PDF. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Molecules, 28(22), 7538. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample chromatograms of celecoxib, internal standard, and degradation... Retrieved from [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust One-Pot Synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Aminopyrazole scaffolds are of significant interest in medicinal chemistry and drug development, serving as crucial building blocks for a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] This application note presents a detailed, reliable, and efficient one-pot protocol for the synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide. By combining the initial heterocycle formation with a subsequent N-acylation step in a single reaction vessel, this procedure minimizes intermediate handling, reduces solvent waste, and improves overall process efficiency. The causality behind experimental choices, potential challenges, and key optimization parameters are discussed to ensure reproducibility and high yield.

Introduction & Scientific Principle

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. Among the most versatile methods for constructing the 5-aminopyrazole core is the condensation reaction between a hydrazine and a β-ketonitrile or a related 1,3-dielectrophilic precursor. This reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, leading to cyclization and formation of the aromatic pyrazole ring.[1]

This protocol leverages this principle in the first stage to generate the parent 5-amino-1H-pyrazole in situ. The second stage introduces the N,N-dimethylcarboxamide group at the N1 position of the pyrazole ring. This is achieved through a standard N-acylation reaction. The acidic N-H proton of the pyrazole ring is abstracted by a non-nucleophilic base, creating a pyrazolate anion that subsequently attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride.

The one-pot design is predicated on the careful selection of reagents and conditions that allow these two distinct reaction types to proceed sequentially without interference. The choice of solvent and base is critical to facilitate both the initial cyclization and the subsequent acylation while minimizing potential side reactions, such as the formation of regioisomers.[3]

Reaction Scheme & Mechanism

Overall Transformation:

(Self-generated image for illustrative purposes)

Stage 1: In Situ Formation of 5-Amino-1H-pyrazole The reaction is initiated by the condensation of hydrazine hydrate with 3-ethoxyacrylonitrile. The terminal nitrogen of hydrazine acts as a nucleophile, attacking the β-carbon of the acrylonitrile and displacing the ethoxy group. This is followed by a rapid intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, ultimately leading to the formation of the 5-amino-1H-pyrazole intermediate after tautomerization.

Stage 2: N1-Carboxamidation Following the complete formation of the pyrazole ring, a base (triethylamine) is introduced to deprotonate the most acidic proton at the N1 position of the pyrazole ring. The resulting pyrazolate anion is a potent nucleophile that readily attacks the carbonyl carbon of N,N-dimethylcarbamoyl chloride. This nucleophilic acyl substitution reaction forms the final product, this compound.

Experimental Protocol

Materials & Reagents
ReagentM.W. ( g/mol )PurityNotes
3-Ethoxyacrylonitrile97.12≥97%Moisture sensitive.
Hydrazine Hydrate50.06≥98% (64% Hydrazine)Corrosive and toxic. Handle with care.
Acetonitrile (MeCN)41.05Anhydrous, ≥99.8%
Triethylamine (TEA)101.19≥99.5%Store over KOH.
N,N-Dimethylcarbamoyl Chloride107.54≥98%Lachrymator and moisture sensitive.
Dichloromethane (DCM)84.93ACS GradeFor extraction.
Saturated Sodium Bicarbonate (aq.)--For work-up.
Brine (Saturated NaCl aq.)--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile (100 mL).

  • Stage 1 - Cyclization:

    • Add 3-ethoxyacrylonitrile (9.71 g, 100 mmol) to the acetonitrile.

    • Begin stirring and slowly add hydrazine hydrate (5.0 g, 100 mmol) dropwise over 15 minutes. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 2 hours.

    • Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Intermediate Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.

  • Stage 2 - Carboxamidation:

    • To the cooled, stirred solution, add triethylamine (15.2 g, 21 mL, 150 mmol) dropwise, ensuring the temperature remains below 10°C.

    • In a separate, dry dropping funnel, prepare a solution of N,N-dimethylcarbamoyl chloride (11.8 g, 110 mmol) in anhydrous acetonitrile (20 mL).

    • Add the N,N-dimethylcarbamoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.

    • Redissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70%).

    • Combine the fractions containing the pure product and concentrate under reduced pressure. Dry the resulting solid under high vacuum.

Process Workflow Visualization

One_Pot_Synthesis cluster_reagents Initial Reagents start Start: Reagents reagent1 3-Ethoxyacrylonitrile reagent2 Hydrazine Hydrate solvent1 Anhydrous MeCN product Final Product: 5-Amino-N,N-dimethyl- 1H-pyrazole-1-carboxamide stage1 Stage 1: Cyclization (Reflux, 2h) reagent1->stage1 reagent2->stage1 solvent1->stage1 intermediate In Situ Intermediate: 5-Amino-1H-pyrazole stage1->intermediate Formation stage2 Stage 2: Carboxamidation (0°C to RT, 4h) intermediate->stage2 reagent3 Triethylamine (Base) reagent3->stage2 Addition reagent4 N,N-Dimethylcarbamoyl Chloride reagent4->stage2 Addition workup Work-up & Purification (Extraction, Chromatography) stage2->workup Crude Product workup->product Purified

Caption: Workflow for the one-pot synthesis of the target compound.

Trustworthiness & Field Insights

  • Causality of Base Selection: Triethylamine (TEA) is chosen as the base because it is strong enough to deprotonate the pyrazole N1-H but is generally not nucleophilic enough to compete with the pyrazolate anion in attacking the carbamoyl chloride. Using a stronger, more nucleophilic base like an alkoxide could lead to side products.

  • Temperature Control: The initial cooling to 0-5°C before the addition of the base and acylating agent is critical. The acylation reaction is exothermic, and maintaining a low temperature minimizes potential side reactions, such as reaction at the 5-amino group.

  • Moisture Sensitivity: Both 3-ethoxyacrylonitrile and N,N-dimethylcarbamoyl chloride are sensitive to moisture. The use of anhydrous solvent and a dry, inert atmosphere (Nitrogen) is essential to prevent hydrolysis of these reagents, which would lower the yield and complicate purification.

  • Regioselectivity: While acylation could potentially occur at the N2 position, the N1 position is electronically and sterically favored for this type of electrophilic substitution on the pyrazole ring, leading to the desired product as the major isomer.[3]

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for the synthesis of this compound. By explaining the underlying chemical principles and providing detailed, step-by-step instructions, this guide enables researchers in pharmaceutical and chemical development to efficiently produce this valuable heterocyclic scaffold. The described method is cost-effective, time-efficient, and designed to maximize yield and purity.

References

  • Al-Mulla, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 669-687. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 15(34), 7048-7067. [Link]

  • Hassan, A. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 123. [Link]

  • Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Bandyopadhyay, D., & Mukherjee, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-231. [Link]

Sources

Application Notes & Protocols: A Guide to the N-Acylation of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated 5-Aminopyrazoles in Medicinal Chemistry

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern drug discovery.[1][2][3] Their synthetic versatility and ability to engage in various biological interactions have cemented their status as a "privileged scaffold." Among the vast family of pyrazole derivatives, N-acylated 5-aminopyrazoles are of particular interest. The introduction of an acyl group onto the exocyclic amino function or the pyrazole ring nitrogen atoms can dramatically modulate a molecule's physicochemical properties, including its solubility, stability, and ability to interact with biological targets.[4][5] This chemical modification is a key strategy in the development of novel therapeutics, with applications ranging from kinase inhibitors for oncology to anti-inflammatory and antimicrobial agents.[1][3][4]

This guide provides a comprehensive overview of the experimental protocol for the N-acylation of 5-aminopyrazoles, delving into the underlying reaction mechanisms, critical parameters for optimization, and detailed, step-by-step procedures to ensure reliable and reproducible outcomes for researchers in drug development and organic synthesis.

Reaction Overview and Mechanism

The N-acylation of a 5-aminopyrazole is fundamentally a nucleophilic acyl substitution reaction. The exocyclic amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.

The reaction is typically facilitated by a base, which serves two primary roles:

  • To neutralize the acid byproduct: For instance, when using an acyl chloride, hydrochloric acid (HCl) is generated. A base, such as pyridine or triethylamine, scavenges this acid, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.[6]

  • To act as a nucleophilic catalyst: Certain bases, most notably 4-dimethylaminopyridine (DMAP), can act as hyper-nucleophilic catalysts.[7][8][9] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate.[8][10] This intermediate is a much more potent acylating agent than the starting material, leading to significant rate accelerations, often by several orders of magnitude.[8]

The general mechanism involving a nucleophilic catalyst like DMAP can be visualized as follows:

Acylation_Mechanism General Mechanism of DMAP-Catalyzed N-Acylation AcylatingAgent Acylating Agent (e.g., Anhydride) Intermediate N-Acylpyridinium Intermediate (Highly Reactive) AcylatingAgent->Intermediate Rapid reaction DMAP DMAP Catalyst DMAP->Intermediate Product N-Acylated 5-Aminopyrazole Intermediate->Product Nucleophilic attack Aminopyrazole 5-Aminopyrazole (Nucleophile) Aminopyrazole->Product RegenDMAP Regenerated DMAP Product->RegenDMAP Releases

Caption: Catalytic cycle for DMAP-mediated N-acylation.

Key Experimental Considerations & Optimization

The success and selectivity of the N-acylation reaction hinge on the careful selection of several key parameters.

  • Choice of Acylating Agent:

    • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and often provide high yields.[11][12][13] However, they generate stoichiometric amounts of strong acid (e.g., HCl), necessitating the use of at least one equivalent of a non-nucleophilic base (like triethylamine) or a base that also serves as a solvent (like pyridine).

    • Acid Anhydrides (e.g., Acetic Anhydride): These are generally less reactive than acyl chlorides, which can be advantageous for controlling selectivity.[11] The byproduct is a carboxylic acid, which is less corrosive than HCl. Catalytic amounts of DMAP are often employed with anhydrides to increase the reaction rate.[7][8]

  • Selection of Base:

    • Pyridine: Often used as both a solvent and a base. It can act as a nucleophilic catalyst, though it is less effective than DMAP.[6]

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): These are sterically hindered, non-nucleophilic bases primarily used to scavenge acid byproducts without competing with the aminopyrazole nucleophile.[12]

    • 4-Dimethylaminopyridine (DMAP): A highly efficient nucleophilic catalyst used in small (0.05-0.2 equivalents) amounts, typically in conjunction with an acid anhydride and a stoichiometric base like TEA.[7][8][10] Its use dramatically accelerates the reaction, allowing it to proceed under milder conditions.[8]

  • Solvent System:

    • Aprotic solvents are preferred to avoid reaction with the acylating agent. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and pyridine.[12] The choice of solvent can influence reaction rates and solubility of reagents.

  • Temperature Control:

    • Acylation reactions with highly reactive agents like acyl chlorides are often exothermic. It is standard practice to add the acylating agent dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.[12] The reaction is then typically allowed to warm to room temperature.[12]

Detailed Experimental Protocol: General Procedure for N-Acylation

This protocol provides a general method for the N-acylation of a 5-aminopyrazole using an acyl chloride in the presence of a base.

Materials and Reagents
  • 5-Aminopyrazole derivative (1.0 eq)

  • Acyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Experimental Workflow Diagram

Workflow Experimental Workflow for N-Acylation A 1. Setup Dissolve 5-aminopyrazole & base in anhydrous DCM under N₂. Cool to 0°C. B 2. Acyl Chloride Addition Add acyl chloride dropwise via syringe over 10-15 min. A->B C 3. Reaction Allow to warm to room temperature. Stir for 2-16 hours. B->C D 4. Monitoring Monitor progress by TLC until starting material is consumed. C->D E 5. Work-up Quench with water. Wash sequentially with NaHCO₃(aq) and brine. D->E F 6. Isolation Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. E->F G 7. Purification Purify crude product by flash column chromatography. F->G H 8. Characterization Analyze purified product by ¹H NMR, ¹³C NMR, and MS. G->H

Sources

Application Notes & Protocols: Leveraging 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] These five-membered heterocyclic systems, containing two adjacent nitrogen atoms, are integral to the development of therapeutics ranging from anti-inflammatory and anticancer agents to kinase inhibitors.[2][3] Among the various substituted pyrazoles, 5-aminopyrazole derivatives stand out as exceptionally versatile building blocks.[2][4] The strategic placement of the amino group at the C5 position provides a nucleophilic handle for a wide array of chemical transformations, enabling the construction of complex fused heterocyclic systems and the introduction of diverse pharmacophores.[2][4] This guide focuses on a specific, yet broadly applicable, member of this class: 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide . We will explore its synthetic utility, provide detailed protocols for its application, and discuss the chemical logic underpinning its reactivity.

Chemical Profile and Reactivity

While specific literature on this compound is not extensively detailed, its reactivity can be confidently inferred from the well-established chemistry of related 5-aminopyrazole-4-carboxamides. The key structural features governing its utility as a synthetic building block are:

  • The Nucleophilic 5-Amino Group: This primary amine is the principal site of reactivity, readily participating in reactions with a variety of electrophiles. Its nucleophilicity allows for acylation, alkylation, arylation, and condensation reactions.

  • The Pyrazole Ring System: The aromatic pyrazole core is relatively stable but can undergo electrophilic substitution, although the amino group is the more reactive site. The ring nitrogens also offer sites for potential alkylation or other modifications, depending on the reaction conditions.

  • The N,N-dimethyl-1-carboxamide Group: This moiety influences the electronic properties of the pyrazole ring and provides a site for potential hydrogen bonding interactions. It is generally stable under many reaction conditions but can be hydrolyzed under harsh acidic or basic conditions.

A summary of the key properties for a closely related analogue, 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide, is presented below. These values can serve as a useful reference point.

PropertyValue
Molecular Formula C6H10N4O
Molecular Weight 154.173 g/mol

(Data for 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide, a structural isomer, as a proxy)[5]

Synthetic Pathways to the Core Scaffold

The synthesis of 5-aminopyrazole carboxamides typically follows a convergent strategy involving the construction of the pyrazole ring followed by functional group manipulations. A plausible and widely adopted approach for synthesizing the this compound core is outlined below. This strategy leverages the classical condensation reaction between a hydrazine derivative and a β-ketonitrile equivalent.

Synthesis_Workflow start Hydrazine Carboxamide Precursor pyrazole 5-Amino-1H-pyrazole-1-carboxamide Core start->pyrazole Cyclocondensation keto β-Ketonitrile or equivalent keto->pyrazole final 5-Amino-N,N-dimethyl-1H- pyrazole-1-carboxamide pyrazole->final N,N-Dimethylation

Caption: General synthetic workflow for this compound.

Protocol 1: Synthesis of the 5-Aminopyrazole Carboxamide Core

This protocol describes a general method for the cyclocondensation reaction to form the pyrazole ring, a common strategy in pyrazole synthesis.[6]

Objective: To synthesize a 5-amino-1H-pyrazole-1-carboxamide precursor.

Materials:

  • Semicarbazide hydrochloride (or a suitable hydrazine carboxamide equivalent) (1.0 eq)

  • (Ethoxymethylene)malononitrile or a similar β-keto nitrile derivative (1.0 eq)

  • Ethanol or another suitable alcohol solvent

  • Sodium acetate or another suitable base (1.1 eq)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the semicarbazide hydrochloride and sodium acetate in ethanol.

  • To this solution, add the (ethoxymethylene)malononitrile derivative dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 5-aminopyrazole-1-carboxamide precursor.

Application in the Synthesis of Bioactive Molecules

This compound is a valuable building block for the synthesis of more complex molecules, particularly fused heterocyclic systems with demonstrated biological activity. The 5-amino group serves as a key nucleophilic handle for constructing new rings.

Application Example: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including kinase inhibition. The 5-aminopyrazole core is a common starting point for their synthesis.

Application_Workflow start 5-Amino-N,N-dimethyl-1H- pyrazole-1-carboxamide product Pyrazolo[3,4-d]pyrimidine Derivative start->product Cyclization reagent Formamide or Formamidine Acetate reagent->product

Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines a general procedure for the cyclization of a 5-aminopyrazole with a one-carbon synthon to form the pyrazolo[3,4-d]pyrimidine core.

Objective: To synthesize a N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.

Materials:

  • This compound (1.0 eq)

  • Formamide or Formamidine acetate (excess)

  • High-boiling point solvent (e.g., N,N-dimethylformamide - DMF) (optional)

Procedure:

  • In a microwave-safe reaction vessel or a round-bottom flask equipped with a reflux condenser, combine this compound and a large excess of formamide.

  • Heat the reaction mixture to a high temperature (typically 150-190 °C) for several hours. The reaction can also be efficiently carried out using microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazolo[3,4-d]pyrimidine derivative.

Further Synthetic Transformations

The 5-amino group of this compound can undergo a variety of other useful transformations, expanding its utility as a synthetic intermediate.

Reaction TypeReagents and ConditionsExpected Product
Acylation Acyl chloride or anhydride, base (e.g., triethylamine), in an aprotic solvent (e.g., DCM)5-Amido-N,N-dimethyl-1H-pyrazole-1-carboxamide
Sulfonylation Sulfonyl chloride, base (e.g., pyridine), in an aprotic solvent5-Sulfonamido-N,N-dimethyl-1H-pyrazole-1-carboxamide
Condensation Aldehyde or ketone, acid or base catalyst5-Imino or 5-enamine derivative
Buchwald-Hartwig Amination Aryl halide, palladium catalyst, phosphine ligand, base5-(Arylamino)-N,N-dimethyl-1H-pyrazole-1-carboxamide

Conclusion

This compound, and 5-aminopyrazoles in general, are highly valuable and versatile building blocks in the synthesis of complex, biologically active molecules.[2][4] Their utility stems from the readily functionalizable 5-amino group, which allows for the construction of a diverse array of heterocyclic systems. The protocols and applications outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this important class of compounds in their synthetic endeavors. The continued exploration of the reactivity of such building blocks will undoubtedly lead to the discovery of novel therapeutics.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
  • US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. (1973). Google Patents.
  • Synthesis of 5-amino-3-(1,1-dimethylethyl)-1H-pyrazole-1-carboxamidine hydrochloride. (n.d.). Mol-Instincts.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). MDPI.
  • Two-component reactions of 5-amino-pyrazole derivatives (N′/N-1... (n.d.). ResearchGate.
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). Google Patents.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). NIH.
  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (2019). Google Patents.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). MDPI.
  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate.
  • 5-Amino-1,3-dimethylpyrazole. (n.d.). NIST WebBook.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC - NIH.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. (n.d.). Benchchem.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.
  • 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide. (n.d.). CymitQuimica.

Sources

Application of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide in kinase inhibitor screening.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Application of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide in Kinase Inhibitor Screening

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, the discovery of potent and selective kinase inhibitors remains a cornerstone of modern drug development.[2] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors due to its favorable drug-like properties and versatile binding interactions.[3][4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of This compound , a representative member of a promising chemical class, in kinase inhibitor screening workflows. We present the scientific rationale for its use, detailed protocols for primary and secondary screening assays, and guidance on data interpretation and troubleshooting.

Introduction: The Rationale for Pyrazole-Carboxamides in Kinase Screening

The human kinome comprises over 500 proteins that share a structurally conserved ATP-binding site, making the development of selective inhibitors a significant challenge.[7][8] An ideal inhibitor scaffold should provide a framework for generating derivatives that can exploit subtle differences within these ATP pockets to achieve high target specificity and minimize off-target effects.[9]

The pyrazole scaffold has proven exceptionally effective in this regard.[3][10] Its aromatic five-membered ring, containing two adjacent nitrogen atoms, can engage in multiple non-covalent interactions crucial for high-affinity binding, including hydrogen bonds with the kinase "hinge" region—a key interaction for many ATP-competitive inhibitors.[11][12] The carboxamide moiety further extends these interaction capabilities. Several highly successful drugs, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a core pyrazole structure, validating its importance.[4]

This compound (hereafter referred to as PZ-C1) is presented here as a model compound from this class. Its structure contains key pharmacophoric features:

  • Pyrazole Core: Acts as a stable anchor within the ATP-binding site.

  • Amino Group: Provides a critical hydrogen bond donor.

  • Carboxamide Linker: Offers a hydrogen bond donor/acceptor pair that can interact with conserved residues.[11]

  • N,N-dimethyl Group: Can be modified to explore different pockets within the kinase active site to enhance selectivity and potency.

This guide outlines how to systematically evaluate PZ-C1 and similar compounds, from initial high-throughput screening (HTS) to detailed potency and selectivity profiling.

Table 1: Physicochemical Properties of PZ-C1 (Representative Data)

Property Value Source / Method
Molecular Formula C₆H₁₀N₄O Calculated
Molecular Weight 154.17 g/mol Calculated
Appearance White to off-white solid Visual Inspection
Solubility >10 mM in DMSO Experimental
pKa (most basic) 4.5 (Predicted) Software Prediction

| cLogP | -0.5 (Predicted) | Software Prediction |

Kinase Inhibition: Mechanism of Action Overview

Kinase inhibitors are broadly classified based on their interaction with the ATP-binding site. Understanding these mechanisms is crucial for interpreting screening data.

  • Type I (ATP-Competitive): These inhibitors bind to the active conformation of the kinase, directly competing with endogenous ATP.[13] They often feature a heterocyclic core that mimics the adenine ring of ATP to form hydrogen bonds with the hinge region. The pyrazole scaffold is well-suited for this role.

  • Type II (Non-ATP Competitive): These inhibitors bind to an inactive conformation of the kinase (e.g., the "DFG-out" conformation), occupying the ATP site and an adjacent allosteric pocket.[11][12] This often leads to greater selectivity, as the allosteric pocket is less conserved across the kinome.[14]

  • Type III (Allosteric): These inhibitors bind to a site entirely outside of the ATP pocket, inducing a conformational change that inactivates the enzyme.[8]

Screening campaigns for novel scaffolds like PZ-C1 aim to identify which kinases are targeted and, subsequently, to elucidate the specific mechanism of inhibition.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazole-Carboxamide Inhibitor (PZ-C1) atp_pocket ATP Pocket (N-Lobe) hinge Hinge Region atp_pocket->hinge gatekeeper Gatekeeper Residue hinge->gatekeeper d_loop DFG Motif (Activation Loop) gatekeeper->d_loop allosteric Adjacent Allosteric Pocket d_loop->allosteric pyrazole Pyrazole Core pyrazole->hinge H-Bonds carboxamide Carboxamide Linker pyrazole->carboxamide carboxamide->d_loop H-Bonds substituents R-Groups carboxamide->substituents substituents->allosteric (Potential for Type II)

Figure 1. A diagram illustrating the potential binding mode of a pyrazole-carboxamide inhibitor within a kinase ATP pocket.

Primary Screening Protocol: HTRF® Kinase Assay

For initial hit identification, a robust, high-throughput, and sensitive assay is required. Homogeneous Time-Resolved Fluorescence (HTRF) is an excellent choice, as it minimizes interference from library compounds and offers a simple mix-and-read format.[15][16]

Principle of HTRF KinEASE™ Assay The assay measures the phosphorylation of a universal biotinylated peptide substrate.[17] A europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody serves as the donor fluorophore, and streptavidin-coupled XL665 (SA-XL665) acts as the acceptor. When the substrate is phosphorylated by the target kinase, the antibody and streptavidin bind to it, bringing the donor and acceptor into close proximity. Excitation of the europium donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits a long-lived signal at 665 nm.[18] The signal is proportional to kinase activity.

cluster_no_activity No Kinase Activity (Inhibitor Present) cluster_activity Kinase Activity (No Inhibitor) Substrate_N Substrate-Biotin No_P No Phosphorylation ATP_N ATP Kinase_N Kinase Inhibitor PZ-C1 Kinase_N->Inhibitor Binds Phospho P Eu_N Eu_N->Substrate_N No Bind SAXL_N SAXL_N->Substrate_N Binds Result_N No FRET Low Signal @ 665nm Result_A FRET Occurs High Signal @ 665nm Substrate_A Substrate-Biotin Kinase_A Kinase ATP_A ATP P_Substrate P-Substrate-Biotin Kinase_A->P_Substrate Phosphorylates Eu_A Eu_A->P_Substrate Binds SAXL_A SAXL_A->P_Substrate Binds

Figure 2. The principle of the HTRF KinEASE™ assay for kinase inhibitor screening.

Protocol 3.1: HTS of PZ-C1 using HTRF

This protocol is designed for a 384-well plate format. Adjust volumes proportionally for other formats.[19]

A. Reagent Preparation:

  • Assay Buffer: Prepare 1X Kinase Buffer supplemented with required cofactors (e.g., MgCl₂, DTT) as recommended by the kinase manufacturer.

  • Kinase Solution: Dilute the target kinase to a 2X working concentration in Assay Buffer. The optimal concentration should be determined empirically (typically the concentration that yields 50-80% of the maximum signal).

  • ATP/Substrate Mix: Prepare a 2X mix of the biotinylated TK or STK substrate and ATP in Assay Buffer. The ATP concentration should ideally be at or near its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[20]

  • Compound Plate: Serially dilute PZ-C1 and control compounds in 100% DMSO. Then, dilute these stocks into Assay Buffer to create a 4X compound plate. The final DMSO concentration in the assay should be ≤1%.

  • Detection Mix: Prepare a mix of Eu³⁺-cryptate anti-phospho antibody and SA-XL665 in the supplied detection buffer containing EDTA (to stop the kinase reaction).

B. Assay Procedure:

  • Compound Addition: Add 5 µL of 4X compound solution (PZ-C1, positive control inhibitor, or DMSO vehicle) to the wells of a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of 2X Kinase Solution to all wells.

  • Pre-incubation: Seal the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[21]

  • Reaction Initiation: Add 10 µL of 2X ATP/Substrate Mix to all wells to start the reaction.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature. (Note: Incubation time may require optimization).

  • Reaction Termination & Detection: Add 20 µL of Detection Mix to all wells.

  • Detection Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Eu³⁺ reference) and 665 nm (FRET signal).

C. Data Analysis:

  • Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 x (1 - [Ratio_compound - Ratio_neg_ctrl] / [Ratio_pos_ctrl - Ratio_neg_ctrl])

    • Negative Control (0% Inhibition): DMSO vehicle only.

    • Positive Control (100% Inhibition): A known potent inhibitor for the target kinase.

  • Assay Quality Control (Z'-factor): Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • An assay is considered robust for HTS if Z' ≥ 0.5.

Table 2: Example HTS Data for PZ-C1 (10 µM Screen)

Kinase Target % Inhibition Hit? (Threshold >50%)
JAK2 85.2% Yes
FLT3 78.6% Yes
AURKA 15.3% No
CDK2 9.8% No

| SRC | 22.5% | No |

Secondary Screening: Potency (IC₅₀) Determination

Hits from the primary screen must be confirmed and their potency determined. Using an orthogonal assay with a different detection technology is a critical step to rule out false positives caused by compound interference with the primary assay format.[22] The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent orthogonal choice.

Principle of AlphaLISA® Kinase Assay This bead-based assay uses Donor and Acceptor beads that are brought into proximity by a specific biomolecular interaction.[23] For a kinase assay, a biotinylated substrate is captured by Streptavidin-coated Donor beads. A phospho-specific antibody, conjugated to AlphaLISA Acceptor beads, recognizes the phosphorylated substrate.[24] Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal that emits light at 615 nm. The signal is proportional to the level of substrate phosphorylation.[25][26]

Donor Streptavidin Donor Bead Substrate Biotin-Substrate-P Donor->Substrate Binds Biotin Singlet_O2 ¹O₂ Donor->Singlet_O2 Releases Acceptor Anti-Phospho Ab Acceptor Bead Acceptor->Substrate Binds Phospho-site Light Light (615nm) Acceptor->Light Emits Laser Laser (680nm) Laser->Donor Excites Singlet_O2->Acceptor Diffuses & Activates

Figure 3. The principle of the AlphaLISA® assay for detecting kinase activity.

Protocol 4.1: IC₅₀ Determination for PZ-C1 using AlphaLISA

This protocol describes a dose-response experiment for hits identified in the primary screen (e.g., JAK2 and FLT3).

A. Reagent Preparation:

  • Assay Buffer & Kinase: Prepare as described in Protocol 3.1.

  • ATP/Substrate Mix: Prepare a 2X solution as described in Protocol 3.1.

  • Compound Plate (Dose-Response): Prepare a 10-point, 3-fold serial dilution of PZ-C1 in DMSO. A typical starting concentration is 100 µM. Dilute these stocks into Assay Buffer to create the 4X compound plate.

  • Detection Mix: Prepare a mix of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA buffer.

B. Assay Procedure:

  • Compound Addition: Add 5 µL of 4X serially diluted PZ-C1 to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of 2X Kinase Solution (e.g., JAK2).

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of 2X ATP/Substrate Mix to initiate the reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add 20 µL of the AlphaLISA Donor/Acceptor bead mix.

  • Detection Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Plate Reading: Read on an Alpha-enabled plate reader.

C. Data Analysis:

  • Calculate % Inhibition: Use the AlphaLISA signal counts to calculate percent inhibition at each compound concentration relative to controls.

  • Generate Dose-Response Curve: Plot % Inhibition versus the log of the PZ-C1 concentration.

  • Determine IC₅₀: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 3: Example IC₅₀ Data for PZ-C1

Kinase Target IC₅₀ (nM) Hill Slope
JAK2 45.7 1.1 0.995

| FLT3 | 120.3 | 0.9 | 0.991 |

Selectivity Profiling and Advanced Assays

After confirming potency, the next critical step is to assess the selectivity of the compound. This is typically done by screening the compound against a large, diverse panel of kinases (e.g., >100 kinases) at a fixed concentration.[2] Follow-up IC₅₀ determinations should be performed for any off-target hits.[9] The goal is to build a comprehensive picture of the compound's activity across the kinome to anticipate potential therapeutic windows and off-target toxicities.

Further studies may include:

  • Mechanism of Action Studies: ATP competition assays to determine if the inhibitor is ATP-competitive.

  • Cell-Based Assays: Moving from biochemical assays to cellular models to confirm that the inhibitor can engage its target in a physiological context and affect downstream signaling pathways.[22]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-factor (<0.5) - Suboptimal reagent concentrations (enzyme, ATP, substrate)- High variability in dispensing- Assay conditions not optimized (incubation time, temp)- Re-optimize enzyme and ATP/substrate concentrations.- Verify liquid handler performance.- Perform time-course and temperature experiments.
Compound Interference - Compound is fluorescent at assay wavelengths.- Compound quenches the signal (inner filter effect).- Compound reacts with singlet oxygen (AlphaScreen).- Run a counterscreen with compound in the absence of enzyme.- Use an orthogonal assay with a different detection method (e.g., FP, Luminescence).- For AlphaScreen, use AlphaLISA which has a narrower emission peak and is more robust.[23]
Poor IC₅₀ Curve Fit (low R²) - Compound precipitation at high concentrations.- Incorrect serial dilutions.- Compound is not a potent inhibitor.- Check compound solubility in the final assay buffer.- Verify dilution scheme and pipetting accuracy.- Widen the concentration range tested.
Discrepancy between Assays - Different assay sensitivities.- Different ATP concentrations used.- Compound interference specific to one assay format.- Ensure ATP concentration is consistent relative to Km.- This is often the desired outcome, confirming a hit and ruling out an artifact. Prioritize data from multiple orthogonal assays.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its chemical features are well-suited for interaction with the highly targeted kinase ATP-binding site. By employing a systematic screening cascade—beginning with a robust HTS assay like HTRF, followed by confirmation and potency determination with an orthogonal method such as AlphaLISA—researchers can efficiently identify and characterize new inhibitors. The protocols and guidelines presented here provide a comprehensive framework for leveraging this chemical class to accelerate kinase-targeted drug discovery programs.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • Romagnoli, R., et al. (2010). Non-ATP competitive protein kinase inhibitors. Current Medicinal Chemistry, 17(28), 3195-3224. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2023). Signal Transduction and Targeted Therapy. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). Current Chemical Genomics. [Link]

  • Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. (2008). Expert Opinion on Drug Discovery. [Link]

  • Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. (2009). Biochemical Pharmacology. [Link]

  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. (n.d.). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). OUCI. [Link]

  • Non-ATP competitive protein kinase inhibitors. (2010). University of Birmingham Research Portal. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). ResearchGate. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). Science Advances. [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Different types of ATP-competitive kinase inhibitors. (n.d.). ResearchGate. [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]

  • Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. (2008). Taylor & Francis Online. [Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). ResearchGate. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2023). PMC. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

Sources

Application Note & Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2] This fused bicyclic system is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including potent inhibition of protein kinases, which are crucial targets in cancer therapy.[1][2][3] Molecules bearing this scaffold have been investigated for their roles as inhibitors of kinases such as CK2, EGFR, and B-Raf, making them highly valuable in the development of targeted cancer treatments.[1][3]

The synthetic accessibility and the potential for diverse functionalization make the condensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds one of the most robust and widely adopted methods for constructing this scaffold.[3][4] This guide provides a detailed overview of the core synthetic strategy, mechanistic insights, a comprehensive experimental protocol, and variations to empower researchers in their synthetic endeavors.

Synthetic Strategy & Mechanistic Insights

The primary and most efficient route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent (e.g., β-enaminones, β-ketonitriles).[3][4] The 5-aminopyrazole acts as a binucleophile, while the 1,3-dicarbonyl provides the electrophilic centers necessary for the formation of the pyrimidine ring.

The Underlying Mechanism:

The reaction mechanism proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.[3] The regioselectivity of the reaction is a critical consideration, particularly when using unsymmetrical β-dicarbonyl compounds.[5][6]

  • Initial Nucleophilic Attack: The exocyclic amino group (at the C5 position) of the 5-aminopyrazole is typically the most nucleophilic nitrogen. It initiates the reaction by attacking one of the carbonyl carbons of the β-dicarbonyl compound.

  • Intermediate Formation: This attack forms a vinylogous amide intermediate (an enaminone).

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen (at the N1 position) then acts as the second nucleophile, attacking the remaining carbonyl carbon. This intramolecular cyclization step forms the six-membered pyrimidine ring.

  • Dehydration: The resulting bicyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic pyrazolo[1,5-a]pyrimidine system.

This process can be catalyzed by either acids or bases, which facilitate the condensation and cyclization steps.[3]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism 5-Aminopyrazole 5-Aminopyrazole Step1 Nucleophilic Attack (exocyclic NH2 on C=O) 5-Aminopyrazole->Step1 beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Forms Step2 Intramolecular Cyclization (endocyclic NH on second C=O) Intermediate->Step2 Tautomerizes & Attacks Cyclized_Intermediate Bicyclic Intermediate Step2->Cyclized_Intermediate Forms Step3 Dehydration (-H2O) Cyclized_Intermediate->Step3 Undergoes Product Pyrazolo[1,5-a]pyrimidine Step3->Product Yields

Caption: Reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a general synthesis. It is designed to be a self-validating system, including purification and characterization steps.

General Protocol for the Synthesis of 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

This protocol details the reaction of 5-amino-3-phenylpyrazole with acetylacetone.

Materials & Reagents:

  • 5-amino-3-phenylpyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-phenylpyrazole (e.g., 1.59 g, 10 mmol).

  • Solvent & Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture until the aminopyrazole is fully dissolved. To this solution, add acetylacetone (1.1 mL, ~1.05 g, 10.5 mmol, 1.05 equivalents).

    • Scientist's Note: Using a slight excess of the β-dicarbonyl ensures the complete consumption of the limiting aminopyrazole. Acetic acid serves as both the solvent and an acid catalyst to promote the condensation.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain the reflux with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically (e.g., every 30-60 minutes). A suitable eluent system is typically Ethyl Acetate/Hexane (e.g., 1:1 v/v). The disappearance of the starting material (aminopyrazole) spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Work-up & Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-cold water (~100 mL) while stirring. This will cause the product to precipitate.

    • Neutralize the mixture carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid and salts.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is ethanol/water.

    • Dissolve the crude solid in a minimal amount of hot ethanol. If any insoluble impurities remain, filter the hot solution.

    • Slowly add water to the hot ethanol solution until the solution becomes cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

  • Characterization:

    • Determine the melting point of the dried product.

    • Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G Start Start Setup 1. Reaction Setup: - Add 5-aminopyrazole to flask. Start->Setup Reagents 2. Add Solvent & Reagent: - Glacial Acetic Acid - Acetylacetone Setup->Reagents Heat 3. Heat to Reflux (~118°C) Reagents->Heat Monitor 4. Monitor by TLC Heat->Monitor Monitor->Heat Reaction Incomplete Workup 5. Work-up: - Cool to RT - Precipitate in ice-water - Neutralize with NaHCO3 Monitor->Workup Reaction Complete Filter 6. Isolate Crude Product (Vacuum Filtration) Workup->Filter Purify 7. Purify by Recrystallization (Ethanol/Water) Filter->Purify Characterize 8. Characterize Product (NMR, MS, MP) Purify->Characterize End End Product Characterize->End

Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol Variations & Optimization

The general protocol can be adapted for a wide variety of substrates. Key parameters can be modified to optimize reaction time, yield, and purity. Microwave-assisted synthesis, for instance, has emerged as a powerful technique to dramatically reduce reaction times and improve yields.[3][5][7]

ParameterConventional HeatingMicrowave IrradiationRationale & Expert Insights
Solvent Acetic Acid, Ethanol, DMFEthanol, Water, or Solvent-free[5]Acetic acid acts as a catalyst. Greener solvents like ethanol or water are preferable, especially under microwave conditions.[8] Solvent-free reactions are highly efficient and environmentally benign.
Catalyst Acetic Acid (acid), Piperidine (base), EtONa (base)None, or solid catalysts like KHSO₄The choice between acid or base catalysis depends on the specific substrates.[3] Microwave heating often accelerates the reaction to the point where a catalyst is not needed.[5]
Temperature Reflux (e.g., 80-120°C)80-150°CMicrowave heating is more efficient and uniform, allowing for precise temperature control and rapid heating to the target temperature.[9]
Time 2 - 16 hours5 - 30 minutesMicrowave irradiation significantly accelerates the rate of reaction, drastically cutting down on synthesis time.[3][7]
Yield Moderate to GoodGood to Excellent[5][10]The high efficiency of microwave heating often leads to cleaner reactions with fewer side products, thus improving the isolated yield.

This table summarizes common variations and provides insights for protocol optimization.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Insufficient heating; Inactive starting material; Incorrect catalyst.Ensure the reaction reaches and maintains reflux. Check the purity of the 5-aminopyrazole. If using a base, ensure it is not quenched. Consider switching to microwave-assisted synthesis for higher efficiency.
Formation of Multiple Products Use of unsymmetrical β-dicarbonyl; Side reactions due to prolonged heating.Use a symmetrical β-dicarbonyl if possible. For unsymmetrical reactants, try different catalytic conditions (acid vs. base) to improve regioselectivity.[6] Reduce reaction time by using microwave heating.
Difficulty in Product Isolation Product is soluble in the work-up solvent; Formation of an oil instead of a solid.Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) if the product does not precipitate. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Impure Product After Recrystallization Co-precipitation of starting materials or byproducts; Incorrect recrystallization solvent.Ensure the reaction has gone to completion via TLC. Screen for a more effective recrystallization solvent system. If necessary, purify via column chromatography.

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive. Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

  • When using a microwave reactor, ensure you are fully trained on its operation and follow all manufacturer safety guidelines.

References

  • Title: Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions Source: ResearchGate URL: [Link]

  • Title: A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents Source: PubMed URL: [Link]

  • Title: An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors Source: MDPI URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link]

  • Title: Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids Source: ACS Publications URL: [Link]

  • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: ACS Publications URL: [Link]

  • Title: Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][3][5][8]triazine and Imidazo[2,1-c][3][5][8]triazine Source: ResearchGate URL: [Link]

  • Title: Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][3][5][8]triazine and Imidazo[2,1-c][1,2,4 Source: Bentham Science URL: [Link]

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: PubMed Central URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PubMed Central URL: [Link]

  • Title: Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Source: ResearchGate URL: [Link]_13-cyclic_diketones)

Sources

Application Note & Protocol: Utilizing AT7519, a Potent Pyrazole-Carboxamide CDK Inhibitor, in Cell-Based Assays for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Engine of Cell Proliferation

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle machinery. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the core engine of the cell cycle, orchestrating its progression through distinct phases.[1][2][3] The pyrazole-carboxamide derivative, AT7519 , has emerged as a potent, multi-targeted CDK inhibitor with significant anti-neoplastic activity.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays using AT7519 to investigate its therapeutic potential.

AT7519 exerts its biological effects by inhibiting several key CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][4][5][6] This broad-spectrum inhibition leads to two primary anti-cancer mechanisms: cell cycle arrest and induction of apoptosis (programmed cell death).[1][2][7] Furthermore, by inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), AT7519 can suppress the transcription of key survival proteins, particularly in hematological malignancies.[1][4][5]

This document will detail the mechanism of action of AT7519, provide step-by-step protocols for key cell-based assays, and offer guidance on data analysis and interpretation, empowering researchers to effectively evaluate this promising anti-cancer agent.

Mechanism of Action: A Dual Assault on Cancer Cells

AT7519's efficacy stems from its ability to disrupt fundamental cellular processes essential for cancer cell survival and proliferation.

1. Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4, AT7519 effectively halts the cell cycle at the G1/S and G2/M transitions.[7] This prevents cancer cells from replicating their DNA and entering mitosis, thereby curbing tumor growth.

2. Induction of Apoptosis: AT7519 triggers apoptosis through multiple pathways. Inhibition of CDKs can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[4] Additionally, AT7519 can induce apoptosis through the activation of Glycogen Synthase Kinase 3 beta (GSK-3β), a pathway that appears to be independent of its transcriptional inhibitory effects.[1][5] In some cancer types, such as glioblastoma, AT7519 has also been shown to induce pyroptosis, a form of inflammatory programmed cell death, via caspase-3-mediated cleavage of gasdermin E (GSDME).[7]

3. Transcriptional Inhibition: The inhibition of CDK9 by AT7519 leads to reduced phosphorylation of the C-terminal domain of RNA polymerase II.[1][4][5] This impedes transcriptional elongation, preferentially affecting the expression of short-lived mRNAs that encode for survival proteins crucial for cancer cells.[4]

Below is a diagram illustrating the multifaceted mechanism of action of AT7519.

AT7519_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription cluster_apoptosis Apoptosis G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 RNAPII RNA Polymerase II mRNA mRNA Synthesis RNAPII->mRNA Pro_Apoptotic Pro-Apoptotic Signals Caspase_Activation Caspase Activation Pro_Apoptotic->Caspase_Activation Apoptosis Cell Death Caspase_Activation->Apoptosis AT7519 AT7519 CDK1_2_4 CDK1, CDK2, CDK4 AT7519->CDK1_2_4 Inhibits CDK9 CDK9 AT7519->CDK9 Inhibits GSK3B GSK-3β AT7519->GSK3B Activates CDK1_2_4->G1 CDK1_2_4->S CDK1_2_4->G2 CDK9->RNAPII Phosphorylates GSK3B->Pro_Apoptotic Promotes

Caption: Mechanism of action of AT7519.

Experimental Protocols

This section provides detailed protocols for assessing the anti-proliferative and apoptotic effects of AT7519 in cancer cell lines.

I. Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7, U251)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • AT7519 (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Protocol Workflow:

MTT_Workflow A 1. Seed Cells (5,000-10,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Treat with AT7519 (serial dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H

Caption: MTT assay workflow for AT7519.

Detailed Steps:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of AT7519 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO, final concentration should not exceed 0.5%).[4]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the AT7519 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

II. Cell Proliferation Assay (BrdU Incorporation)

This immunoassay measures DNA synthesis as a direct marker of cell proliferation.[10][11][12]

Principle: The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected with a specific anti-BrdU antibody.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AT7519

  • 96-well plates

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Stop solution

  • Plate reader or fluorescence microscope

Protocol Workflow:

BrdU_Workflow A 1. Seed & Treat Cells with AT7519 B 2. Add BrdU Labeling Reagent A->B C 3. Incubate (2-24 hours) B->C D 4. Fix and Denature DNA C->D E 5. Add Anti-BrdU Antibody D->E F 6. Incubate E->F G 7. Add Substrate F->G H 8. Measure Signal G->H

Caption: BrdU assay workflow for AT7519.

Detailed Steps:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. The optimal labeling time depends on the cell type's doubling time.

  • Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody conjugate and incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the wells. Add the substrate solution and incubate until a color change is sufficient for detection.

  • Signal Measurement: Add the stop solution and measure the absorbance or fluorescence using a plate reader.

Data Analysis: Quantify the signal for each treatment and express it as a percentage of the vehicle control. A decrease in signal indicates inhibition of cell proliferation.

III. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • AT7519

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Protocol Workflow:

Apoptosis_Workflow A 1. Seed & Treat Cells with AT7519 B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V & PI D->E F 6. Incubate (15 min, dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Annexin V/PI apoptosis assay workflow.

Detailed Steps:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with AT7519 for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Analysis: The flow cytometry data will generate a quadrant plot:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by AT7519.

Data Presentation and Interpretation

A clear presentation of quantitative data is crucial for interpreting the effects of AT7519.

Table 1: Sample IC50 Values of AT7519 in Various Cancer Cell Lines

Cell LineCancer TypeAssay Duration (h)IC50 (nM)Reference
HCT116Colon Carcinoma7282[5]
MCF-7Breast AdenocarcinomaNot Specified40[5]
U251Glioblastoma48246[7]
U87MGGlioblastoma48221.8[7]
MM.1SMultiple Myeloma48500[1][5]

These values demonstrate that the potency of AT7519 can vary depending on the cancer cell type, highlighting the importance of empirical determination in the cell line of interest.

Troubleshooting

Issue Possible Cause Solution
High variability in MTT/BrdU assays Inconsistent cell seeding, edge effects in the plate, contamination.Ensure a homogenous cell suspension, avoid using outer wells of the plate, practice aseptic technique.
Low signal in BrdU assay Insufficient labeling time, inefficient antibody binding.Optimize BrdU incubation time, ensure proper DNA denaturation.
High background in apoptosis assay Excessive centrifugation speed, delayed analysis after staining.Use gentle centrifugation, analyze cells promptly after staining.
Inconsistent IC50 values Fluctuation in cell passage number, variation in reagent quality.Use cells within a consistent passage range, use high-quality reagents.

Conclusion

AT7519 is a promising multi-targeted CDK inhibitor with a well-defined mechanism of action that involves cell cycle arrest, induction of apoptosis, and transcriptional inhibition. The cell-based assays detailed in this application note provide a robust framework for researchers to investigate the anti-cancer properties of AT7519 and similar pyrazole-carboxamide derivatives. By carefully selecting appropriate assays, optimizing experimental conditions, and performing rigorous data analysis, the therapeutic potential of these compounds can be thoroughly evaluated.

References

  • Squires, M. S., et al. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics, 9(4), 920–928. [Link]

  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. NIH Public Access, Author Manuscript. Published in final edited form as: Oncogene, 29(16), 2325–2336. [Link]

  • Chen, D., et al. (2023). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. Journal of Translational Medicine, 21(1), 28. [Link]

  • Cetin-Atalay, R., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 14(1), 13589. [Link]

  • Li, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6539. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. [Link]

  • Buckley, G. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 706–710. [Link]

  • National Cancer Institute. (n.d.). Definition of CDK inhibitor AT7519. NCI Drug Dictionary. Retrieved from [Link]

  • Tetsu, O., & McCormick, F. (2003). Proliferation of cancer cells despite CDK2 inhibition. Cancer Cell, 3(3), 233–245. [Link]

  • Tetsu, O., & McCormick, F. (2003). Proliferation of cancer cells despite CDK2 inhibition. Cancer Cell, 3(3), 233–245. [Link]

  • El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

  • Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Peyton, M. J., et al. (2011). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 108(43), 17683–17688. [Link]

Sources

Application Note: The Use of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Small Fragments and Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Instead of screening large, complex molecules, FBDD utilizes libraries of small, low-molecular-weight compounds ("fragments") to probe a protein target's binding sites.[3][4] These fragments typically exhibit weak binding affinities (in the high micromolar to millimolar range), necessitating the use of highly sensitive biophysical techniques for their detection.[3][4] The core principle of FBDD is that these low-complexity hits, despite their weak affinity, form highly efficient and high-quality interactions with the target.[1] They provide superior starting points for rational, structure-guided optimization into potent, drug-like molecules.[5]

The selection of fragments is paramount to the success of an FBDD campaign.[1] A well-designed library balances chemical diversity with favorable physicochemical properties.[6] Central to this strategy is the inclusion of "privileged scaffolds"—molecular cores that are recurrent motifs in known bioactive molecules.[7] The pyrazole ring is a quintessential example of such a scaffold.[7][8] As a five-membered aromatic heterocycle, it can act as a bioisosteric replacement for a phenyl ring, often improving critical properties like solubility and metabolic stability.[8] Its two adjacent nitrogen atoms provide both hydrogen bond donor (N-1) and acceptor (N-2) capabilities, enabling versatile interactions within a protein's binding pocket.[8]

This guide focuses on the strategic use of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide , a representative pyrazole-based fragment, in an FBDD workflow. While this specific isomer is not widely documented in public literature, its structural features—a privileged pyrazole core, a hydrogen-bonding amino group, and a dimethylcarboxamide moiety providing a vector for synthetic elaboration—make it an ideal candidate for FBDD. We will detail its qualification as a fragment and provide comprehensive protocols for its screening and validation.

Fragment Profile: this compound

A successful fragment must possess physicochemical properties that maximize its chances of binding while ensuring it remains a good starting point for chemical optimization. The "Rule of Three" provides a general guideline for these properties.[9][10]

Table 1: Physicochemical Properties of the Representative Fragment

PropertyValue (Calculated/Estimated)Rationale & Importance in FBDD
Molecular Weight (MW)154.17 g/mol < 300 Da: Low molecular complexity allows for more efficient exploration of chemical space and provides ample room for optimization without becoming excessively large or losing drug-like properties.[10]
cLogP~0.5< 3: A low lipophilicity value is critical for ensuring adequate aqueous solubility, which is necessary for biophysical assays often run at high fragment concentrations. It also reduces the risk of non-specific, promiscuous binding.[9]
Hydrogen Bond Donors1 (from -NH2)≤ 3: A controlled number of hydrogen bond donors helps maintain solubility and avoids complex binding modes that can be difficult to optimize.[10]
Hydrogen Bond Acceptors3 (N2 of pyrazole, C=O, N of amide)≤ 3: Similar to donors, this ensures a balance of polarity and prevents excessive hydrogen bonding that could hinder cell permeability later in development.[10]
Rotatable Bonds1≤ 3: Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.[9]
Aqueous SolubilityHighEssential: Fragments must be highly soluble in aqueous buffers (often >1 mM) to be screened at the high concentrations needed to detect weak binding.

The structure of this compound is well-suited for FBDD. The pyrazole and amino groups can engage in key hydrogen bonding interactions, while the N,N-dimethyl group provides a synthetically tractable vector for "fragment growing" without introducing unwanted reactivity.

The FBDD Experimental Workflow: A Strategic Overview

An FBDD campaign is a multi-step process that moves from identifying weak binders to validating their interaction and finally providing a structural basis for optimization. Each step uses increasingly specific and resource-intensive techniques to filter the initial pool of fragments down to a few high-quality hits.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit-to-Lead lib Fragment Library (incl. Pyrazole Fragment) screen Primary Screen (e.g., SPR, NMR) High-Throughput lib->screen ~2000 Fragments hits Initial Hits (Weak Binders) screen->hits ~5-10% Hit Rate ortho Orthogonal Screen (e.g., NMR, TSA) Confirms Binding hits->ortho dose Dose-Response Determine Affinity (KD) ortho->dose struc Structural Biology (X-ray, Cryo-EM) Binding Mode dose->struc validated Validated Structural Hit struc->validated chem Medicinal Chemistry (Structure-Guided Design) validated->chem lead Lead Compound (Improved Potency & Properties) chem->lead

Figure 1. General workflow of a Fragment-Based Drug Discovery campaign.

Detailed Protocols for Screening and Validation

Due to the weak affinity of fragments, highly sensitive biophysical methods are required for screening.[3] We present protocols for three gold-standard techniques: Surface Plasmon Resonance (SPR) for primary screening, Nuclear Magnetic Resonance (NMR) for hit validation, and X-ray Crystallography for structural characterization.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[11][12] It is highly sensitive and consumes very little protein, making it ideal for primary screening.[11]

Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor Chip (e.g., CM5, NTA)

  • Target protein (>95% purity)

  • Fragment library (including this compound) dissolved in 100% DMSO.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization reagents (e.g., Amine Coupling Kit: EDC, NHS, Ethanolamine).

Methodology:

  • Protein Immobilization:

    • Equilibrate the system with Running Buffer.

    • Activate the sensor surface (e.g., carboxyl groups on a CM5 chip) with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM Acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening (Single Concentration):

    • Prepare fragment solutions by diluting DMSO stocks into Running Buffer to a final concentration of 200 µM. The final DMSO concentration must be precisely matched in the Running Buffer (e.g., 2%). Mismatched DMSO is a major source of false positives.[11]

    • Inject each fragment solution over the target and reference flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • Between injections, regenerate the surface if necessary with a short pulse of a mild buffer (e.g., high salt or low pH), ensuring the protein's activity is maintained.

    • A positive "hit" is identified by a stable, reference-subtracted response signal during the injection phase that is significantly above the noise floor.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal for each injection.

    • Plot the equilibrium response (RUeq) for each fragment.

    • Hits are typically defined as fragments that produce a response greater than a set threshold (e.g., >3 standard deviations above the mean response of negative controls).

Protocol 2: Hit Validation and Binding Site Mapping by NMR Spectroscopy

NMR is a powerful method to confirm binding and, crucially, to identify the location of the binding site on the protein.[13][14] The protein-observed 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly robust.[15]

Objective: To confirm the binding of the pyrazole fragment to the target protein and map the interaction site by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum.

Materials:

  • High-field NMR spectrometer (>600 MHz) with a cryoprobe.

  • Uniformly 15N-labeled target protein (0.1-0.3 mM).

  • NMR Buffer: e.g., 20 mM Phosphate pH 7.0, 50 mM NaCl, 1 mM DTT, 10% D2O.

  • Fragment hit (this compound) from primary screen.

Methodology:

  • Sample Preparation:

    • Prepare a 500 µL sample of 15N-labeled protein in NMR buffer.

    • Prepare a concentrated stock solution of the fragment (e.g., 100 mM) in deuterated DMSO (d6-DMSO).

  • Acquire Reference Spectrum:

    • Acquire a baseline 1H-15N HSQC spectrum of the protein alone. This spectrum serves as the reference map, where each peak corresponds to a specific backbone amide N-H group in the protein.[15]

  • Fragment Titration:

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a desired protein:fragment molar ratio (e.g., 1:10, for a final fragment concentration of 1-3 mM).

    • Acquire a second 1H-15N HSQC spectrum under identical conditions.

  • Data Analysis and Interpretation:

    • Overlay the reference spectrum and the fragment-bound spectrum.

    • Identify peaks that have shifted their position or significantly decreased in intensity. These are Chemical Shift Perturbations (CSPs).

    • Residues whose corresponding peaks show significant CSPs are located in or near the fragment's binding site.[15]

    • Mapping these perturbed residues onto the 3D structure of the protein reveals the binding pocket.

Protocol 3: Structural Characterization by X-ray Crystallography

Crystallography provides the ultimate validation, delivering a high-resolution 3D picture of the fragment bound to the target protein.[16] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[17]

Objective: To determine the co-crystal structure of the target protein in complex with the pyrazole fragment.

Materials:

  • High-quality, reproducible protein crystals.

  • Fragment solution (e.g., 10-50 mM in a cryo-protectant solution).

  • Cryo-protectant solution (e.g., crystallization mother liquor supplemented with 25% glycerol or ethylene glycol).

  • Crystal harvesting loops, cryo-vials.

  • Synchrotron X-ray source.

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by dissolving the fragment directly into the cryo-protectant solution. High fragment concentrations are needed to ensure sufficient occupancy in the crystal.[16]

    • Test crystal stability in the soaking solution, as high concentrations of DMSO or fragment can damage crystals.[17]

    • Transfer a protein crystal from its growth drop into ~20 µL of the fragment-containing soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to overnight, depending on the crystal packing and desired occupancy.

  • Crystal Harvesting and Data Collection:

    • Using a loop, carefully remove the soaked crystal from the drop.

    • Immediately plunge the crystal into liquid nitrogen to flash-freeze it (vitrification).

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Calculate an electron density map. Unambiguous, positive electron density corresponding to the shape of the fragment should be visible in the binding pocket.

    • Model the fragment into the density, refine the structure, and analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

From Hit to Lead: The Path Forward

Once a fragment like this compound is validated and its binding mode is determined, the hit-to-lead phase begins. The goal is to rationally grow the fragment into a more potent, lead-like molecule while maintaining high ligand efficiency.

Hit_To_Lead cluster_0 Validated Hit cluster_1 Optimization Strategy cluster_2 Structure-Guided Design cluster_3 Lead Compound hit Pyrazole Fragment Hit (KD = 500 µM) Binding mode known strategy Fragment Growing hit->strategy protein Protein Structure (X-ray Co-crystal) strategy->protein vector Identify Growth Vector (e.g., N,N-dimethyl amide) protein->vector pocket Analyze Unoccupied Pocket Space protein->pocket lead Potent Lead (KD = 100 nM) Improved Properties vector->lead pocket->lead

Figure 2. Conceptual workflow for "fragment growing" optimization.

The structural data from crystallography is key. By examining where the N,N-dimethylcarboxamide group is pointing and what unoccupied space exists nearby, medicinal chemists can design and synthesize new analogues that extend into these pockets to form additional favorable interactions, thereby systematically improving binding affinity.

Conclusion

The pyrazole-carboxamide scaffold represents a valuable starting point for fragment-based drug discovery campaigns. Its privileged structural features and favorable physicochemical properties make it an ideal probe for a wide range of biological targets. By employing a rigorous and systematic workflow of sensitive biophysical techniques—such as SPR for primary screening, NMR for validation, and X-ray crystallography for structural elucidation—researchers can effectively leverage fragments like this compound to discover novel, high-quality lead compounds for challenging therapeutic targets.

References

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design. Available at: [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]

  • Mortenson, D. E., & Murray, C. W. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. Available at: [Link]

  • Johansson, J., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]

  • Kumar, A., et al. (2021). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Mortenson, D. E., & Murray, C. W. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Press. Available at: [Link]

  • Kumar, A., & Singh, J. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, H.-Y., & Carrow, K. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Protocols. Available at: [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. Available at: [Link]

  • Neumann, L., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Dolezal, O. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Bio-Rad Laboratories. Available at: [Link]

  • Pellecchia, M., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Chemical Biology. Available at: [Link]

  • Chandrashekaran, V., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • Gill, A. (2011). Crystallographic Fragment Screening. Methods in Molecular Biology. Available at: [Link]

  • Krojer, T., et al. (2022). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Akıncıoğlu, A., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics. Available at: [Link]

  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE. Available at: [Link]

  • Chang, L. (2018). Any advice to improve success for soaking chemical fragments into protein crystals? ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Zhao, Y., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Predicted pharmacokinetics and drug-like properties of compounds 4-7. ResearchGate. Available at: [Link]

  • Jhoti, H., & Williams, G. (2019). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery. Available at: [Link]

  • Mortenson, D. E., & Murray, C. W. (2022). Fragment-Based Drug Discovery – The Importance of High Quality Molecule Libraries. Semantic Scholar. Available at: [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Guanylation of Amines Using Pyrazole-1-Carboxamidine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The guanidinium functional group is a cornerstone in medicinal chemistry and drug development, prized for its ability to remain protonated under physiological conditions, thereby facilitating crucial molecular interactions.[1] Pyrazole-1-carboxamidine-based reagents have emerged as a superior class of electrophilic partners for the guanylation of amines, offering high yields, mild reaction conditions, and a broad substrate scope.[2][3] This guide provides an in-depth analysis of the reaction mechanism, a comparative overview of common pyrazole-based reagents, and detailed, field-proven protocols for their application. It is designed for researchers, medicinal chemists, and process development professionals seeking a reliable and versatile method for the synthesis of guanidine-containing molecules.

The Strategic Importance of Guanylation

The guanidine moiety, famously found in the amino acid arginine, is a highly basic functional group (pKa ≈ 13.5) that exists predominantly as a resonance-stabilized cation at neutral pH. This positive charge is delocalized over three nitrogen atoms, enabling the guanidinium ion to act as a powerful hydrogen bond donor and engage in strong electrostatic interactions with biological targets such as phosphates, carboxylates, and sulfates in proteins and nucleic acids.

The introduction of this group—a process known as guanylation—is a key strategy in drug design. However, traditional methods often suffer from harsh conditions, the use of toxic reagents (e.g., mercury salts), or limited functional group tolerance.[4] Pyrazole-1-carboxamidine reagents circumvent many of these issues, primarily because the pyrazole ring is an excellent leaving group, which provides a strong thermodynamic driving force for the reaction.[4][5]

Comparative Overview of Pyrazole-1-Carboxamidine Reagents

The choice of reagent is dictated by the synthetic goal, specifically whether the target is an unprotected guanidine or a protected intermediate for multi-step synthesis.

Reagent NameStructureKey Features & Applications
1H-Pyrazole-1-carboxamidine hydrochloride 1H-Pyrazole-1-carboxamidine hydrochloride structureThe most direct reagent for synthesizing unprotected guanidines. It is stable, commercially available, and reacts efficiently with unhindered primary and secondary amines.[2][3] Ideal for final-step guanylations.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine N,N'-Di-Boc-1H-pyrazole-1-carboxamidine structureThe workhorse for modern multi-step synthesis. The two Boc (tert-butoxycarbonyl) groups serve a dual purpose: they moderate the reagent's reactivity and install acid-labile protection on the resulting guanidine.[6][7] This is critical for preventing the highly basic guanidine from interfering with subsequent chemical steps.[1][8]
Polymer-Bound 1H-Pyrazole-1-carboxamidine Varies (Reagent tethered to a solid support)Facilitates simplified purification. After the reaction, the polymer-bound pyrazole byproduct is removed by simple filtration, eliminating the need for chromatography.[9][10] This is particularly advantageous for high-throughput synthesis and library generation.[9][11]

Reaction Mechanism: The Causality of Success

The guanylation reaction proceeds via a well-established addition-elimination mechanism. The success of pyrazole-1-carboxamidine reagents is rooted in the electronic properties of the pyrazole leaving group.

  • Nucleophilic Attack: The amine substrate acts as a nucleophile, attacking the electrophilic carbon atom of the carboxamidine. This step is often facilitated by a non-nucleophilic base (e.g., triethylamine, DIPEA) which deprotonates the amine salt or scavenges the acid byproduct.

  • Formation of a Tetrahedral Intermediate: A transient, zwitterionic tetrahedral intermediate is formed.

  • Elimination of Pyrazole: The intermediate collapses, and the aromatic, electronically stable pyrazole anion is ejected as a leaving group. This step is thermodynamically favorable and drives the reaction to completion.

  • Proton Transfer: A final proton transfer yields the neutral guanidine product (or its protected form) and the pyrazole byproduct.

Guanylation Mechanism Mechanism of Amine Guanylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Pyrazole-C(=NH)-NH₂ Reagent->Intermediate Guanidine R-NH-C(=NH)-NH₂ (Guanidine) Intermediate->Guanidine Elimination Pyrazole Pyrazole Intermediate->Pyrazole Leaving Group

Caption: The addition-elimination mechanism for amine guanylation.

Experimental Workflow and Protocols

A successful guanylation requires careful consideration of the substrate, reagent, and reaction conditions. The following workflow and protocols are designed to be self-validating systems for achieving high-yield synthesis.

Experimental Workflow General Synthetic Workflow node_reagents 1. Reagent Selection (Amine + Pyrazole Reagent + Base) node_setup 2. Reaction Setup (Inert Atmosphere, Solvent) node_reagents->node_setup node_reaction 3. Reaction Monitoring (TLC, LC-MS) node_setup->node_reaction node_workup 4. Work-up & Isolation (Extraction / Filtration) node_reaction->node_workup node_purification 5. Purification (Chromatography / Crystallization) node_workup->node_purification node_characterization 6. Characterization (NMR, MS, HRMS) node_purification->node_characterization node_deprotection 7. Deprotection (if needed) (e.g., TFA for Boc groups) node_characterization->node_deprotection For protected guanidines node_final_product Final Guanidine Product node_characterization->node_final_product For unprotected guanidines node_deprotection->node_final_product

Caption: A typical workflow for the synthesis and isolation of guanidines.

Protocol 1: Guanylation of a Primary Amine with 1H-Pyrazole-1-carboxamidine Hydrochloride

This protocol is suitable for the direct synthesis of an unprotected guanidinium salt.

  • Objective: To synthesize Benzylguanidinium chloride from benzylamine.

  • Materials:

    • Benzylamine (1.0 equiv)

    • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv).

    • Add anhydrous DMF to dissolve the reagent (approx. 0.5 M concentration).

    • Add the base, TEA or DIPEA (2.2 equiv), to the stirring solution. Scientist's Note: The first equivalent of base neutralizes the HCl salt of the reagent, while the second drives the reaction equilibrium by neutralizing the HCl formed from the amine.

    • Add benzylamine (1.0 equiv) dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. For less reactive amines, gentle heating (40-60 °C) may be required.[9]

    • Work-up:

      • Remove the solvent under reduced pressure.

      • Redissolve the residue in a minimal amount of water or methanol.

      • The pyrazole byproduct is often soluble in organic solvents like ethyl acetate or dichloromethane. An extraction can be performed, but the high polarity of the guanidinium salt can make this challenging.

    • Purification:

      • The most effective purification is often crystallization. Add a less polar solvent (e.g., diethyl ether or ethyl acetate) to the concentrated residue to precipitate the guanidinium chloride salt.

      • Filter the resulting solid, wash with the precipitating solvent, and dry under vacuum.

    • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Di-Boc-Protected Guanidine

This protocol is essential for incorporating a guanidine moiety early in a synthetic route.

  • Objective: To synthesize N-benzyl-N',N''-bis(tert-butoxycarbonyl)guanidine.

  • Materials:

    • Benzylamine (1.0 equiv)

    • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv)[8]

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv) in anhydrous DCM or THF.

    • Add benzylamine (1.0 equiv) to the solution. Scientist's Note: Unlike Protocol 1, a strong external base is often unnecessary here as the starting materials are neutral. The reaction is typically clean and proceeds readily at room temperature.[12]

    • Stir the mixture at room temperature for 4-12 hours. The reaction is generally faster than with the hydrochloride reagent. Monitor by TLC or LC-MS.

    • Work-up:

      • Concentrate the reaction mixture in vacuo.

      • Dissolve the residue in ethyl acetate.

      • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. This removes the pyrazole byproduct and any unreacted amine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purification:

      • The crude product is often of high purity. If necessary, purify by silica gel column chromatography using a hexane/ethyl acetate gradient.

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. The presence of the two large t-butyl signals in the ¹H NMR is a key diagnostic feature.

Protocol 3: Deprotection of a Di-Boc-Guanidine

This final step liberates the free guanidine.

  • Objective: To deprotect N-benzyl-N',N''-bis(tert-butoxycarbonyl)guanidine.

  • Materials:

    • Boc-protected guanidine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected guanidine in DCM (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (10-20 equivalents, often used as a 20-50% solution in DCM) dropwise. Safety Note: TFA is highly corrosive. Handle with extreme care in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by LC-MS.

    • Work-up & Isolation:

      • Remove the DCM and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

      • The product is obtained as the TFA salt. It can be used directly or converted to the HCl salt by dissolving in a minimal amount of methanol and adding ethereal HCl, followed by precipitation with ether.

Applications and Conclusion

The guanylation of amines using pyrazole-1-carboxamidine reagents is a robust and highly enabling transformation. Its applications span from the fundamental modification of peptides and amino acids to the total synthesis of complex natural products and the development of novel therapeutics.[1][13][14][15] The reagents' stability, predictable reactivity, and the availability of both protected and unprotected forms provide chemists with a complete toolkit for introducing the vital guanidinium group. By understanding the underlying mechanism and following validated protocols, researchers can confidently and efficiently leverage this powerful reaction in their synthetic endeavors.

References

  • Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.
  • Trifluoroacetyl as an orthogonal protecting group for guanidines.PubMed.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.NINGBO INNO PHARMCHEM CO.,LTD.
  • What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?ChemicalBook.
  • N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, CAS 152120-54-2.Santa Cruz Biotechnology.
  • A New t-Butyl-based Acid-labile Protecting Group for the Guanidine Function of Arginine.RSC Publishing.
  • Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.Organic Chemistry Portal.
  • 1H-Pyrazole-1-carboxamidine 99 4023-02-3.Sigma-Aldrich.
  • Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research.Medium.
  • Guanidine synthesis by guanyl
  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.
  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole.MDPI.
  • 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • N,N-Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2.Sigma-Aldrich.
  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine.Organic Chemistry Portal.
  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.Semantic Scholar.
  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents.PMC.
  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.Sigma-Aldrich.
  • Synthesis of Unprotected Guanidines Using Polymer-Bound Pyrazole Deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide. Drawing on established principles of organic chemistry and practical laboratory experience, this document offers troubleshooting advice and detailed protocols to achieve high purity for this valuable synthetic intermediate.

Introduction: Understanding the Challenge

This compound is a substituted aminopyrazole, a class of compounds of significant interest in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents.[1] Its structure, featuring a basic amino group, a polar carboxamide, and a pyrazole core, presents a unique set of purification challenges. The high polarity makes it highly soluble in polar solvents, while the basic nitrogen can interact strongly with silica gel, complicating chromatographic separation. This guide is structured to address these specific issues through a series of frequently asked questions and validated experimental protocols.

Section 1: Common Impurities & Initial Assessment

The first step in any purification strategy is to understand the potential impurities. These typically arise from the synthetic route used. A common synthesis for related pyrazoles involves the condensation of a hydrazine derivative with a β-keto compound.[2][3]

Potential Impurities May Include:

  • Unreacted Starting Materials: Residual hydrazine precursors or β-dicarbonyl reagents.

  • Regioisomers: If the precursors are unsymmetrical, alternative cyclization products can form.

  • By-products: Side-reactions such as hydrolysis of the carboxamide group or self-condensation of starting materials.

  • Residual Solvents: Solvents used in the reaction and initial work-up (e.g., ethanol, toluene, THF).

A general workflow for approaching the purification of a crude product is outlined below.

G Crude Crude Product Analyze Analyze Crude Material (TLC, ¹H NMR, LC-MS) Crude->Analyze Initial Step Identify Identify Impurities (Starting Materials, By-products, Solvents) Analyze->Identify Strategy Select Purification Strategy Identify->Strategy Recryst Recrystallization Strategy->Recryst Impurities have different solubility Chroma Column Chromatography Strategy->Chroma Impurities have similar polarity AcidBase Acid/Base Extraction Strategy->AcidBase Non-basic impurities Pure Pure Compound Recryst->Pure Chroma->Pure AcidBase->Pure Confirm Confirm Purity & Identity (NMR, LC-MS, mp) Pure->Confirm

Caption: General purification workflow for a crude synthetic product.

Section 2: Frequently Asked Questions (FAQs)

Q1: My initial purity by ¹H NMR is low (<90%). Where should I start?

A: Your first action should be a thorough analysis of the crude material.

  • Thin-Layer Chromatography (TLC): Run a TLC plate in a solvent system like 10% Methanol in Dichloromethane (DCM) or 5-10% Methanol in Ethyl Acetate. This will give you a visual representation of the number of components in your mixture.

  • ¹H NMR Spectroscopy: Analyze the crude NMR spectrum to identify signals corresponding to your desired product, unreacted starting materials (if their spectra are known), and solvents.

  • LC-MS Analysis: This is the most powerful tool. It will confirm the molecular weight of your product and give you the mass of the major impurities, which can provide clues to their structure.

Once you have an idea of what the impurities are, you can choose the most appropriate purification method.

Q2: My compound streaks badly during silica gel column chromatography. How can I prevent this?

A: Streaking is a classic sign of a basic compound interacting too strongly with the acidic surface of standard silica gel. The free amino group on the pyrazole ring is basic and can protonate, binding ionically to the silica.

Solutions:

  • Basify the Mobile Phase: Add a small amount of a volatile base to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide. This neutralizes the acidic sites on the silica, preventing the strong ionic interaction and allowing your compound to elute as a sharp band.[4][5]

  • Use a Different Stationary Phase: If basifying the eluent is not effective or compatible with your molecule, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like amino-propylated silica.

Q3: What is the best solvent system for recrystallizing this compound?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given the polar nature of this compound, polar protic and aprotic solvents are good starting points. You must perform a solvent screen.

Protocol: Recrystallization Solvent Screening

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Record the volume. A good candidate will require a minimal amount of solvent for dissolution when hot, but not be too soluble at room temperature.

  • If the solid does not dissolve at room temperature, gently heat the mixture.

  • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe for crystal formation. The best solvent will yield a high recovery of crystalline solid.

Solvent/SystemPolarityBoiling Point (°C)Comments
Isopropanol (IPA)Polar82.6A good first choice. Often provides good differential solubility.
Ethanol (EtOH)Polar78.37Similar to IPA; may be too good a solvent (low recovery).[2][6]
Acetonitrile (MeCN)Polar81.6Aprotic; can be effective for compounds with hydrogen bond donors/acceptors.[5]
Ethyl Acetate (EtOAc)Mid77.1May be a good anti-solvent. Try dissolving in a minimal amount of hot IPA/EtOH and adding hot EtOAc.
WaterV. Polar100Given the amide and amine, solubility might be high. Can be used as a solvent or anti-solvent.[2]
Toluene/HeptaneNonpolar110.6/98.4Unlikely to be a primary solvent, but can be used as an anti-solvent in a solvent system.

Q4: Can I use an acid-base extraction to purify my compound?

A: Absolutely. This is an excellent technique for removing non-basic organic impurities. The basic amino group is the chemical handle that makes this possible.

Principle:

  • Dissolve the crude material in an organic solvent (e.g., DCM or EtOAc).

  • Extract with an aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Slowly add a base (e.g., saturated NaHCO₃ or 1M NaOH) to the aqueous layer until it is basic (pH > 8). Your product will deprotonate and precipitate out or can be extracted with an organic solvent.[6]

This method is particularly effective if your main impurities are neutral organic molecules.

Q5: A stubborn impurity co-elutes with my product in chromatography and co-crystallizes. What are my options?

A: This is a challenging situation, often caused by a structurally similar impurity like a regioisomer.

  • Formation of an Acid Addition Salt: You can try to purify the compound by forming a salt. Dissolve the impure material in a solvent like isopropanol or acetone and add an acid (e.g., HCl in isopropanol, or oxalic acid). Often, the salt of the desired product will crystallize preferentially, leaving impurities in the mother liquor.[7] The pure salt can then be collected and neutralized to recover the free base.

  • Derivatization: In a final effort, you could temporarily protect the amino group (e.g., as a Boc-carbamate), which will significantly change the compound's polarity. Purify the protected compound by chromatography and then deprotect it to yield the pure product. This is a longer route but can be very effective.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography (with basic modifier)

This protocol assumes the target compound has an Rf of ~0.3 in the chosen solvent system.

  • TLC Analysis and Solvent Selection:

    • Prepare a TLC developing chamber with a filter paper wick.

    • Prepare your eluent. Start with 5% Methanol in DCM. If the Rf is too low, increase the methanol content. If too high, decrease it.

    • Once a suitable polarity is found (Rf ~0.3), prepare a bulk solution and add 0.5% triethylamine (Et₃N) by volume.

    • Spot your crude material on a TLC plate and develop it in the basified eluent to confirm the Rf and separation.

  • Column Preparation:

    • Select an appropriate size silica gel column.

    • Slurry pack the column with the basified eluent. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimum amount of DCM.

    • Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent like DCM) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove residual solvents, including the triethylamine.

G TLC_Start Select Eluent via TLC (e.g., 5% MeOH/DCM) TLC_Base Add Base to Eluent (e.g., 0.5% Et₃N) TLC_Start->TLC_Base Pack Slurry Pack Column with Basified Eluent TLC_Base->Pack Load Load Sample (Wet or Dry Load) Pack->Load Elute Elute and Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Elute->Combine Monitor->Elute Continue Evap Evaporate Solvent & Dry Under Vacuum Combine->Evap

Caption: Workflow for basic-modified silica gel chromatography.

References

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • National Institutes of Health. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]

  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Retrieved from [Link]

Sources

Technical Support Center: Formylation of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of heterocyclic compounds. This guide focuses on a critical, yet often challenging, reaction: the formylation of 5-aminopyrazoles. These compounds are invaluable building blocks in medicinal chemistry, serving as precursors for a wide range of biologically active molecules, including kinase inhibitors and pyrazolo[3,4-d]pyrimidines.[1][2]

The Vilsmeier-Haack reaction is the most common method for introducing a formyl group onto the pyrazole ring, typically at the electron-rich C4 position.[3] However, the inherent nucleophilicity of the 5-aminopyrazole system, which possesses multiple reactive sites, frequently leads to a mixture of products, complicating synthesis and reducing yields.[2] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered during the formylation of 5-aminopyrazoles.

Q1: My reaction is yielding primarily a pyrazolo[3,4-d]pyrimidine, not the 4-formyl-5-aminopyrazole I expected. Why is this happening and how can I prevent it?

This is one of the most common and significant side reactions. The formation of the fused pyrazolo[3,4-d]pyrimidine ring system occurs through a tandem reaction: initial C4-formylation followed by an intramolecular cyclization involving the 5-amino group.

Causality:

  • Initial C4-Formylation: The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile and attacks the electron-rich C4 position of the pyrazole.[4]

  • Reaction with 5-Amino Group: The newly introduced aldehyde or its iminium precursor can then react with the highly nucleophilic 5-amino group.

  • Cyclization and Dehydration: This intermediate undergoes intramolecular cyclization and subsequent dehydration, leading to the aromatic fused-ring system. This process is often driven by higher reaction temperatures and longer reaction times.

Solutions:

  • Strict Temperature Control: Maintain a low temperature (0-10 °C) during the addition of the pyrazole to the Vilsmeier reagent. Do not let the reaction warm significantly. Higher temperatures (~70-120 °C) strongly favor the cyclization to the pyrazolopyrimidine.[5]

  • Stoichiometry: Use a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). A large excess can promote the secondary cyclization reaction.

  • Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC).[6] Quench the reaction as soon as the starting material is consumed and before significant formation of the bicyclic product is observed.

  • Modified Vilsmeier Reagents: In some cases, using different formamides (e.g., N-methylformanilide instead of DMF) can alter the reactivity and selectivity, potentially disfavoring the cyclization pathway.[7]

Q2: I'm observing a mixture of C-formylation and N-formylation products. How can I improve the regioselectivity for the desired C4-aldehyde?

5-Aminopyrazoles are polyfunctional nucleophiles with three primary reactive sites. The typical order of reactivity is: exocyclic 5-NH₂ > ring N1-H > ring C4-H.[2] Competition between these sites is a major challenge.

Causality:

  • Kinetic vs. Thermodynamic Control: N-formylation at the highly nucleophilic 5-amino group is often the kinetically favored product, especially at low temperatures. C4-formylation is an electrophilic aromatic substitution and may require more forcing conditions, but it leads to the thermodynamically more stable aromatic aldehyde.

  • Steric Hindrance: Substituents at the N1 or C3 positions of the pyrazole ring can sterically hinder attack at adjacent sites, thereby influencing the regioselectivity. For example, a bulky N1-substituent can favor attack at the C4 position.

Solutions:

  • Optimize Reaction Temperature: This is a critical parameter. A moderate temperature (e.g., 25-50 °C) may be required to overcome the activation energy for C4-formylation without promoting the pyrazolopyrimidine cyclization. Very low temperatures may favor only N-formylation.

  • Solvent Choice: The choice of solvent can influence the reactivity. While DMF is part of the reagent, using it as the bulk solvent is common. In some cases, using a non-polar co-solvent like 1,2-dichloroethane (DCE) can modulate selectivity.

  • Protecting Groups: While not always ideal due to the extra steps, protection of the 5-amino group (e.g., as an acetyl or Boc derivative) will unequivocally direct the formylation to the C4 position. The protecting group can be removed in a subsequent step.

  • Reagent Stoichiometry: Carefully controlling the amount of Vilsmeier reagent can help. Use just enough to achieve C-formylation without driving the reaction towards multiple formylations or cyclization.

Q3: My reaction has a very low yield, or it failed completely, leaving mostly starting material. What are the common points of failure?

A low or zero yield is typically due to issues with the reagents, reaction conditions, or the substrate's intrinsic reactivity.

Causality & Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Inactive Vilsmeier Reagent The Vilsmeier reagent (chloroiminium salt) is highly sensitive to moisture and will rapidly decompose upon contact with water.[6] • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use anhydrous grade DMF and a fresh, unopened bottle of phosphorus oxychloride (POCl₃). Prepare the reagent in situ at 0 °C and use it immediately.
Poor Substrate Reactivity Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ on the pyrazole ring deactivate it towards electrophilic substitution, making the C4 position less nucleophilic.[6] • Solution: For deactivated substrates, more forcing conditions are required. Increase the excess of Vilsmeier reagent (e.g., 2-4 equivalents) and gradually increase the reaction temperature (e.g., to 70-80 °C), while carefully monitoring for side product formation by TLC.[5]
Incomplete Reaction The reaction may be sluggish at low temperatures, especially with less reactive substrates. • Solution: Increase the reaction time. If TLC shows no progress after several hours, cautiously increase the temperature in 10-15 °C increments.
Product Loss During Work-up The iminium salt intermediate must be hydrolyzed to the final aldehyde. This is typically done by quenching with water or ice. If the pH becomes too harsh or the temperature rises uncontrollably, the product can decompose or form tars.[6] • Solution: Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. Neutralize the acidic mixture carefully and slowly with a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium acetate solution while keeping the temperature below 10 °C.
Q4: How can I effectively purify my 4-formyl-5-aminopyrazole from unreacted starting material and N-formylated byproducts?

Purification can be challenging due to the similar polarities of the desired product and common side products.

Strategies:

  • Column Chromatography: This is the most common method. Use a gradient elution system, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. The C4-formylated product is typically more polar than the starting material but may have similar polarity to N-formylated isomers.

  • Acid-Base Extraction: This can be effective for removing unreacted 5-aminopyrazole.

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl). The more basic starting material will be protonated and move to the aqueous layer.

    • The desired C4-formyl product and N-formyl byproducts are generally less basic and will remain in the organic layer.

  • Crystallization/Precipitation: If the desired product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Sometimes, converting the crude product mixture to an acid addition salt (e.g., hydrochloride) can facilitate selective precipitation or crystallization of one component.[8]

Visualizing Reaction Pathways

The following diagram illustrates the key decision points in the formylation of a generic N1-substituted 5-aminopyrazole. The reaction can be steered towards the desired C4-aldehyde or diverted to major side products based on the conditions employed.

FormylationPathways Start 5-Aminopyrazole + Vilsmeier Reagent C4_Formyl Desired Product: 4-Formyl-5-aminopyrazole Start->C4_Formyl Moderate Temp. Controlled Stoichiometry N5_Formyl Side Product: N-(Pyrazol-5-yl)formamide Start->N5_Formyl Low Temp. Kinetic Control Iminium C4-Iminium Intermediate Start->Iminium C4-Attack Cyclized Side Product: Pyrazolo[3,4-d]pyrimidine Iminium->C4_Formyl Aqueous Work-up (Hydrolysis) Iminium->Cyclized High Temp. Excess Reagent

Caption: Competing pathways in 5-aminopyrazole formylation.

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Formylation

This protocol is a starting point and must be optimized for your specific substrate.

Safety: This reaction is hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. Conduct the entire procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE).[6]

  • Reagent Preparation (Vilsmeier Reagent):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution may become a pale yellow solid or thick slurry.

  • Formylation Reaction:

    • Dissolve your 5-aminopyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0-10 °C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). If the reaction is sluggish, consider gently warming to 40-50 °C for 1-2 hours.

  • Work-up and Hydrolysis:

    • Once the starting material is consumed, cool the reaction flask back to 0 °C.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice. This quench is highly exothermic.

    • After the addition is complete, slowly neutralize the acidic solution to pH 7-8 by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate. Keep the mixture cold in an ice bath during neutralization.

    • Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Isolation:

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue using the methods described in Q4 (e.g., column chromatography).

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common problems during the experiment.

Troubleshooting Start Problem Observed LowYield Low / No Yield Start->LowYield SideProducts Mixture of Products Start->SideProducts CheckReagents Check Reagent Quality (Anhydrous? Fresh?) LowYield->CheckReagents Is Vilsmeier Reagent active? CheckTemp Assess Reaction Temperature SideProducts->CheckTemp What is the main side product? CheckSubstrate Assess Substrate Reactivity (EWGs?) CheckReagents->CheckSubstrate Yes Sol_Reagents Use Fresh/Anhydrous Reagents & Dry Glassware CheckReagents->Sol_Reagents No CheckWorkup Review Work-up Procedure CheckTemp->CheckWorkup Conditions seem correct Sol_Temp_High Increase Temp / Time Use Excess Reagent CheckTemp->Sol_Temp_High N-formylation only or Unreacted Starting Material Sol_Temp_Low Decrease Temperature Reduce Reaction Time CheckTemp->Sol_Temp_Low Pyrazolopyrimidine or N,C-diformylation CheckSubstrate->CheckTemp Substrate is reactive CheckSubstrate->Sol_Temp_High Substrate is deactivated Sol_Workup Use Cold Quench Careful Neutralization CheckWorkup->Sol_Workup

Caption: Step-by-step troubleshooting workflow.

References

  • Al-Ghorbani, M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(8), 7477-7517. [Link]

  • Luo, Y., et al. (2008). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Chinese Chemical Letters, 19(4), 383-386. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]

  • Patil, S. B., et al. (2012). A Review on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1155. [Link]

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Medicinal Chemistry, 18(1), 20-42. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Fichez, J., et al. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 162-195). Italian Society of Chemistry.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.

Sources

Technical Support Center: Troubleshooting Low Efficacy in Biological Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low efficacy observed in biological assays involving pyrazole compounds. Drawing from extensive field experience and established scientific principles, this resource offers a structured, question-and-answer approach to diagnose and resolve common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Observations: Is My Pyrazole Compound Truly Inactive?

Before concluding that a pyrazole compound lacks intrinsic activity, it is crucial to rule out common artifacts and experimental variables that can mask its true efficacy.

Q1: My pyrazole compound shows weak or no activity in my assay. Where should I start my investigation?

Low or inconsistent activity is a frequent challenge. The investigation should begin with the most fundamental aspects of the compound's behavior in the specific assay environment. Often, the issue is not a lack of biological activity but rather a problem with the compound's physicochemical properties under the assay conditions.

A logical first step is to assess the "three S's": Solvent, Solubility, and Stability .[1] These factors are foundational to ensuring that the compound can interact with its biological target in a concentration-dependent manner.

Here is a workflow to systematically address these initial questions:

Caption: Initial troubleshooting workflow for low compound efficacy.

Part 1: Compound Solubility and Stability

Poor solubility is a primary culprit for the low efficacy of many small molecules, including pyrazole derivatives.[2] If a compound is not fully dissolved in the assay buffer, its effective concentration at the target site will be lower than the nominal concentration, leading to an underestimation of its potency.

Q2: How can I determine if my pyrazole compound is soluble in my assay buffer?

Visual inspection is the first, albeit not always definitive, step. Look for cloudiness, precipitation, or crystals in your assay wells, especially at higher concentrations.[3] However, compounds can precipitate in ways that are not easily visible.[4]

Protocol 1: Basic Solubility Assessment

  • Preparation of Concentrated Stock: Prepare a high-concentration stock solution of your pyrazole compound, typically in 100% DMSO.[5]

  • Serial Dilution: Create a serial dilution of your compound in the assay buffer, mirroring the concentrations used in your biological assay.

  • Visual and Instrumental Analysis:

    • Visual Inspection: Check for any visible particulates.

    • Light Scattering: Use a nephelometer or a plate reader capable of measuring light scatter to quantitatively assess precipitation.

    • Microscopy: For cell-based assays, visually inspect the wells under a microscope for compound precipitates, which can appear as crystalline structures.[3]

Q3: My compound appears to have low aqueous solubility. What are my options?

If you suspect poor solubility, several strategies can be employed to improve it.[6]

StrategyDescriptionConsiderations
Co-solvents Maintain a low percentage of an organic solvent like DMSO in the final assay buffer.The final DMSO concentration should typically be kept below 1-2% to avoid affecting enzyme or cell viability.[6]
pH Adjustment The solubility of ionizable pyrazole compounds can be pH-dependent. Test a range of buffer pH values.Ensure the chosen pH is compatible with the biological target and assay components.
Surfactants Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help solubilize hydrophobic compounds.Surfactants can interfere with some assay technologies or biological targets. A control experiment is essential.
Cyclodextrins These can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[6]May not be suitable for all compound structures and can have their own biological effects.

Q4: How do I assess the stability of my pyrazole compound in the assay buffer and under storage conditions?

Compound instability can lead to a decrease in the effective concentration over the course of an experiment, resulting in lower-than-expected efficacy. Pyrazole rings themselves are generally stable, but the overall stability of the molecule depends on its substituents and the conditions it is exposed to.[7]

Protocol 2: Compound Stability Assessment by LC-MS

  • Sample Preparation: Incubate the pyrazole compound in the assay buffer at the same temperature and for the same duration as your biological assay. Also, assess the stability of your DMSO stock solution under its storage conditions (e.g., room temperature, 4°C, -20°C).[5]

  • Time Points: Take aliquots at various time points (e.g., 0, 2, 4, 24 hours).

  • LC-MS Analysis: Quantify the amount of the parent compound remaining at each time point using a liquid chromatography-mass spectrometry (LC-MS) system. A decrease in the parent compound's peak area over time indicates instability.

  • Data Analysis: Plot the percentage of the compound remaining versus time.

Most compounds are stable in DMSO for extended periods when stored properly, but repeated freeze-thaw cycles should be minimized.[5] Water absorption by DMSO can also promote compound degradation.[5]

Part 2: Assay Artifacts and Interference

Even if a compound is soluble and stable, it may still produce misleading results due to various forms of assay interference.

Q5: Could my pyrazole compound be aggregating and causing non-specific inhibition?

Yes, compound aggregation is a major source of artifacts in high-throughput screening (HTS).[8][9] Aggregates are colloidal particles formed by small molecules at concentrations above their critical aggregation concentration (CAC).[9] These aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results that are not due to specific binding to the target's active site.[10][11]

Caption: Compound aggregation as a source of assay artifacts.

Protocol 3: Identifying Compound Aggregation

  • Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it is likely due to aggregation, as the detergent disrupts the formation of aggregates.[9]

  • Centrifugation Test: Before measuring the assay signal, centrifuge the assay plate at high speed. If the compound is aggregating, the aggregates may pellet, leading to a loss of activity in the supernatant.

  • Dynamic Light Scattering (DLS): This technique can directly detect the presence of sub-micron particles (aggregates) in a solution.

Q6: My dose-response curve is unusually steep. What could this indicate?

A steep dose-response curve, often characterized by a high Hill coefficient, can be a red flag for assay artifacts.[12] While it can sometimes indicate high potency or cooperative binding, it is also commonly associated with non-specific mechanisms like aggregation or covalent reactivity.[12][13]

Possible CauseExplanationHow to Investigate
Aggregation As the compound concentration crosses the CAC, a sharp increase in inhibition is observed as aggregates form.Perform the detergent and centrifugation tests described in Protocol 3.
Covalent Reactivity If the pyrazole derivative contains reactive functional groups, it may be covalently modifying the target protein.[14][15] This can lead to irreversible inhibition and a steep dose-response curve.Conduct a "wash-out" or dialysis experiment. If the inhibition persists after removing the compound, it suggests covalent binding.
Stoichiometric Inhibition For very potent inhibitors, the inhibitor concentration may be close to the enzyme concentration, leading to a steep curve.Vary the enzyme concentration in the assay. A linear relationship between the IC50 and enzyme concentration supports this mechanism.[12]

A standard dose-response curve for a well-behaved inhibitor typically spans about two log units of concentration to go from ~10% to ~90% inhibition.[12][16] A significantly compressed curve warrants further investigation.[17]

Q7: Could my pyrazole compound be interfering with the assay detection method?

Yes, this is a common issue, particularly in fluorescence- or absorbance-based assays.[8]

  • Autofluorescence: The compound itself may fluoresce at the same wavelength used for detection, leading to a false-positive signal (in assays where an increase in fluorescence is measured) or masking of a true signal.[3]

  • Fluorescence Quenching: The compound may absorb the excitation or emission light, leading to a decrease in the measured signal (a false positive in inhibition assays).[3]

  • Light Scattering: Precipitated compound can scatter light, interfering with absorbance or fluorescence readings.[8]

Protocol 4: Detecting Assay Interference

  • Run Controls without Target: Prepare assay wells with your pyrazole compound and all assay components except the biological target (e.g., the enzyme or cells).

  • Measure Signal: Read the plate on your detection instrument.

  • Analyze Results: Any signal that is significantly above or below the background (buffer/DMSO only) indicates direct interference from your compound with the detection method.

Part 3: Advanced Considerations for Pyrazole Scaffolds

The pyrazole ring itself has specific chemical properties that can influence its behavior in biological systems.[18][19]

Q8: Can the tautomerism of the pyrazole ring affect my results?

Unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers.[18][20] This can be significant because the two tautomers may have different binding affinities for the target, different solubilities, and different metabolic stabilities.[21] If you are working with a custom synthesis, it is important to characterize the final product to know if you are working with a single tautomer or a mixture.[19]

Q9: Are there specific off-target effects associated with pyrazole compounds?

While the pyrazole scaffold is found in many approved drugs, certain derivatives can have off-target activities.[18][22] For instance, some pyrazole-containing compounds have been shown to interact with cytochrome P450 enzymes, which could be a consideration in cell-based assays or in vivo studies.[23] If you observe unexpected cellular phenotypes, it may be prudent to screen your compound against a panel of common off-targets.

By systematically working through these troubleshooting steps, you can identify the root cause of low efficacy and determine whether your pyrazole compound is genuinely inactive or if its activity is being masked by experimental artifacts. This structured approach ensures the integrity of your data and provides a clear path forward for your research.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Efficacy in Pyrazole-Based Enzyme Inhibitors.
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • Grienke, U., et al. (2018). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Planta Medica.
  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • Feng, B. Y., & Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry.
  • Andrade, B., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules.
  • Gama, I. L., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Sigma-Aldrich. How to Interpret Dose-Response Curves.
  • Sadybekov, A. A., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry.
  • Fassi, Z., et al. (2022).
  • ResearchGate. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • MSDT. Dose-Response Curves - Toxicology.
  • RJPT SimLab. Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software.
  • De Ruyck, K., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug Metabolism and Disposition.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
  • Dahlin, J. L., et al. (2017).
  • Auld, D. S., et al. (2017).
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Current Drug Discovery Technologies.
  • ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • ResearchGate.
  • ResearchGate. Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF.

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges associated with this compound in aqueous buffers. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Solubility Profile

This compound, like many pyrazole derivatives, can exhibit limited solubility in aqueous solutions.[1][2][3] This characteristic is primarily influenced by its molecular structure, which contains both hydrophobic (the pyrazole ring and dimethyl groups) and hydrophilic (the amino and carboxamide groups) moieties. The crystal lattice energy of the solid compound also plays a significant role in its dissolution.[4][5] Effectively solubilizing this compound is critical for a wide range of applications, from in vitro biological assays to formulation development for in vivo studies.

This guide will explore various strategies to enhance the aqueous solubility of this compound, focusing on practical and reproducible methods.

Frequently Asked Questions (FAQs)

Q1: What is the expected baseline solubility of this compound in standard aqueous buffers (e.g., PBS, Tris-HCl)?

Q2: My compound is precipitating out of solution during my experiment. What are the likely causes?

A2: Precipitation can occur due to several factors:

  • Supersaturation: The initial dissolution method may have created a supersaturated, thermodynamically unstable solution. Over time, the compound will crash out of solution to reach its equilibrium solubility.

  • pH Shift: The compound contains an amino group, making its solubility pH-dependent.[7][8] A change in the buffer's pH during the experiment can alter the ionization state of the molecule, leading to decreased solubility.

  • Temperature Fluctuation: A decrease in temperature will generally lower the solubility of solid compounds.[2]

  • Interaction with Other Components: The compound may interact with other molecules in your experimental system (e.g., proteins, salts), leading to the formation of less soluble complexes.

Q3: Is it advisable to use DMSO as a stock solution? What are the potential downsides?

A3: Using a 100% DMSO stock solution is a common and often necessary practice for poorly soluble compounds. However, it's crucial to be aware of the following:

  • Final DMSO Concentration: The final concentration of DMSO in your aqueous experimental buffer should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects or interfere with biological assays.

  • "Salting Out" Effect: When adding a concentrated DMSO stock to an aqueous buffer, the compound can sometimes precipitate immediately. This occurs because the compound is much less soluble in the final aqueous mixture than in the pure DMSO. To mitigate this, add the DMSO stock to the buffer while vortexing vigorously to ensure rapid and uniform dispersion.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering solubility issues with this compound, follow this systematic troubleshooting workflow.

Workflow for Solubility Optimization

Solubility_Workflow A Start: Compound Precipitation or Low Solubility B Step 1: pH Adjustment A->B C Step 2: Co-Solvent Screening B->C If solubility is still insufficient E Success: Compound Solubilized B->E If successful D Step 3: Use of Solubilizing Excipients C->D If solubility is still insufficient C->E If successful D->E If successful H Advanced Techniques (e.g., Nanoparticle Formulation) D->H If solubility is still insufficient F Issue Persists G Issue Persists Excipient_Screening A Start: Select Excipients (e.g., Tween® 80, HP-β-CD) B Prepare Stock Solutions of Excipients in Buffer A->B C Create a Concentration Gradient of Each Excipient B->C D Add Excess Compound to Each Concentration C->D E Equilibrate, Centrifuge, and Quantify Supernatant D->E F Plot Solubility vs. Excipient Concentration E->F G Determine Optimal Excipient and Concentration F->G

Caption: Workflow for screening solubilizing excipients.

Advanced Strategies

If the above methods do not yield the desired solubility, more advanced formulation strategies may be necessary, particularly for in vivo applications. These can include:

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to a higher-energy amorphous state can significantly improve solubility. [4][5]This is often achieved by dispersing the compound in a polymer matrix.

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer scale increases the surface area-to-volume ratio, which can lead to enhanced dissolution rates and higher saturation solubility. [9][10]Techniques like nanosuspensions or solid lipid nanoparticles are common approaches. [4][5] These advanced techniques typically require specialized equipment and expertise and are often employed during later stages of drug development.

Conclusion

Overcoming the solubility challenges of this compound in aqueous buffers is achievable through a systematic and logical approach. By understanding the physicochemical properties of the compound and methodically applying the strategies outlined in this guide—from pH adjustment and co-solvent screening to the use of specialized excipients—researchers can successfully prepare solutions suitable for a wide array of experimental needs. Always validate the chosen solubilization method to ensure it does not interfere with the intended application.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • LinkedIn. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Contract Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • University of Cambridge. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]

  • SlideShare. (n.d.). Amine compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Retrieved from [Link]

  • National Institutes of Health. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Coupling Methods for Pyrazole Carboxylic Acids and Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthetic coupling of pyrazole carboxylic acids and amines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of amide bond formation with these important heterocyclic building blocks. Pyrazole-containing amides are privileged scaffolds in modern drug discovery, and mastering their synthesis is a critical skill.

This guide moves beyond simple protocol recitation. It is structured to provide a deep, mechanistic understanding of the challenges you may face and to offer logical, field-tested solutions. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and refine your synthetic strategies.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the planning and execution of pyrazole carboxylic acid and amine couplings.

Q1: What are the first-line coupling reagents I should consider for pyrazole carboxylic acid and amine couplings, and why?

When initiating a coupling reaction between a pyrazole carboxylic acid and an amine, it is advisable to start with well-established, broadly applicable reagents before moving to more specialized or potent activators. Your choice will depend on the specific attributes of your substrates, such as steric hindrance and electronic properties.

A typical starting point would be a carbodiimide-based method, often in conjunction with an additive. For instance, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice due to its water-soluble urea byproduct, which simplifies purification through aqueous workup.[1][2] To mitigate the risk of racemization (if your substrates are chiral) and to enhance reaction efficiency, EDC is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) .[3][4][5] The HOBt active ester intermediate is more reactive than the initial O-acylisourea and less prone to side reactions.[6]

For couplings that are anticipated to be more challenging, for example, due to sterically hindered substrates or electron-deficient amines, a uronium/aminium salt-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent first choice.[1][2] HATU is known for its high reactivity and rapid reaction times, forming a highly reactive HOAt active ester.[7]

Q2: My pyrazole has an unprotected N-H group. Do I need to protect it before coupling?

This is a critical consideration. The pyrazole N-H proton is acidic and can be deprotonated by the base used in the coupling reaction. The resulting pyrazolate anion is a competing nucleophile that can react with the activated carboxylic acid, leading to undesired side products.

However, the need for protection is not absolute and depends on the relative nucleophilicity of the exocyclic amine versus the ring nitrogen. In many cases, the exocyclic amine is sufficiently more reactive, allowing for successful coupling without N-H protection.[8] One study reported that direct amidation without protection using DCC and DMAP provided a good yield, which was improved by a simple filtration workup to handle the less soluble amide product.[8]

Recommendation: For a novel substrate combination, it is prudent to first attempt the coupling without protection. If you observe low yields or the formation of side products, an N-protecting group strategy should be implemented. The Boc (tert-butoxycarbonyl) group is a common and effective choice for protecting the pyrazole nitrogen, as it can be readily removed under acidic conditions.[8]

Q3: What is the role of additives like HOBt and HOAt, and when should I use them?

Additives like HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are crucial for efficient and clean amide bond formation, particularly when using carbodiimide coupling reagents.[3][5]

Their primary functions are:

  • Suppressing Racemization: For chiral carboxylic acids, the activated intermediate can be susceptible to racemization. HOBt and HOAt react with the activated species to form active esters that are more stable and less prone to racemization.[1][9]

  • Increasing Reaction Rate and Yield: The active esters formed are more reactive towards the amine than the initial activated species (e.g., O-acylisourea from carbodiimides), leading to faster and more complete reactions.[3][6]

  • Minimizing Side Reactions: They help to prevent the formation of N-acylurea byproducts when using carbodiimides.[5]

When to use them:

  • Always with carbodiimides (DCC, EDC): It is highly recommended to always include an additive like HOBt or OxymaPure® when using carbodiimide coupling reagents.[5]

  • For challenging couplings: Even with uronium/aminium reagents that already contain a benzotriazole moiety (like HBTU), the addition of free HOBt can sometimes be beneficial.[3]

  • HOAt for sterically hindered substrates: HOAt is generally considered more reactive than HOBt due to a neighboring group effect from the pyridine nitrogen, making it a better choice for difficult couplings involving sterically hindered components.[7][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of pyrazole carboxylic acids and amines.

Scenario 1: No Reaction or Very Low Conversion

You have set up your reaction, and after the appropriate time, TLC or LC-MS analysis shows predominantly unreacted starting materials.

G start No/Low Conversion Observed q1 Is the carboxylic acid activated? start->q1 a1_yes Yes (e.g., active ester observed by LC-MS) q1->a1_yes a1_no No/Uncertain q1->a1_no q2 Is the amine sufficiently nucleophilic? a1_yes->q2 s4 Verify reagent quality and stoichiometry. Ensure anhydrous conditions. a1_no->s4 a2_yes Yes q2->a2_yes a2_no No (e.g., electron-deficient amine) q2->a2_no q3 Are the reaction conditions optimal? a2_yes->q3 s1 Increase reactivity of coupling reagent (e.g., EDC/HOBt -> HATU) a2_no->s1 s2 Increase temperature. Consider a stronger, non-nucleophilic base (e.g., DBU). Use a more polar solvent (e.g., NMP). q3->s2 s3 Increase reaction time and/or temperature. Check for steric hindrance. q3->s3

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Analysis and Solutions:

  • Problem: Inefficient Carboxylic Acid Activation. The first step in any amide coupling is the activation of the carboxylic acid. If this step is failing, the reaction will not proceed.

    • Cause: The chosen coupling reagent may not be potent enough for your specific pyrazole carboxylic acid. Some pyrazole carboxylic acids can be electron-deficient, making them harder to activate. Moisture in the reaction can also quench the coupling reagent.

    • Solution:

      • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly.

      • Switch to a More Powerful Coupling Reagent: If you are using a carbodiimide like EDC with HOBt, consider switching to a uronium/aminium salt like HATU or HBTU, or a phosphonium salt like PyBOP.[1][7] These reagents are generally more reactive and effective for challenging substrates.

      • Consider Acid Chloride Formation: As a more "forcing" method, you can convert the pyrazole carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11] The resulting acid chloride is highly reactive towards the amine. However, this method is less functional group tolerant.

  • Problem: Poor Nucleophilicity of the Amine. Even with an activated carboxylic acid, the reaction will stall if the amine is not nucleophilic enough to attack the activated intermediate.

    • Cause: The amine might be sterically hindered or electronically deactivated. For example, an aminopyrazole with electron-withdrawing groups on the ring will be less nucleophilic.[12][13]

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier for nucleophilic attack.

      • Use a Stronger, Non-nucleophilic Base: A base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can increase the effective nucleophilicity of the amine without competing in the reaction.

      • Choose a More Potent Coupling Reagent System: Systems known to be effective for electron-deficient amines, such as MsCl/NMI (methanesulfonyl chloride/N-methylimidazole), can be employed.[12]

Scenario 2: Formation of Significant Side Products

Your reaction proceeds, but you observe multiple spots on TLC or peaks in your LC-MS, indicating the formation of undesired side products.

Side Product Plausible Cause Proposed Solution Supporting Evidence/Rationale
N-acylurea Use of carbodiimide (DCC, EDC) without an additive. The O-acylisourea intermediate rearranges to the stable N-acylurea.Always use an additive like HOBt, HOAt, or OxymaPure® with carbodiimides. These additives trap the O-acylisourea to form a more reactive and stable active ester.[5]
Racemized Product Activation of a chiral carboxylic acid, especially with carbodiimides or at elevated temperatures.Use an additive like HOBt or HOAt.[1][3] Keep the reaction temperature as low as possible. Use a less basic amine or a hindered non-nucleophilic base.The oxazolone formation mechanism of racemization is well-documented in peptide chemistry.
Dimerization/Polymerization If the pyrazole has an unprotected N-H, the pyrazolate anion can act as a nucleophile, leading to self-condensation.Protect the pyrazole N-H with a suitable protecting group like Boc.[8]The N-H of pyrazole is acidic and can be deprotonated by bases commonly used in coupling reactions.
Guanidinylation of Amine Use of excess uronium/aminium reagents (e.g., HBTU, HATU). The reagent can react directly with the free amine.Use phosphonium-based reagents like PyBOP or PyAOP, which do not cause this side reaction.[7] Use a slight excess (1.1-1.2 eq) of the uronium reagent and add it to the carboxylic acid before adding the amine.This side reaction is a known issue with uronium/aminium salts in peptide synthesis.

Experimental Protocols

Here are two detailed, step-by-step protocols for common coupling scenarios.

Protocol 1: General Purpose Coupling using EDC/HOBt

This protocol is a good starting point for relatively unhindered and electronically neutral pyrazole carboxylic acids and amines.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add HOBt (1.2 eq) and the amine (1.1 eq) to the solution and stir until all solids are dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • In a single portion, add EDC·HCl (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling for Challenging Substrates using HATU

This protocol is recommended for sterically hindered or electron-deficient substrates.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid. You may observe a color change.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Data Presentation: Comparison of Common Coupling Reagents

Reagent System Pros Cons Best For
EDC/HOBt - Water-soluble urea byproduct (easy workup)[1][2]- Cost-effective- Suppresses racemization[3]- Slower reaction rates- May not be effective for highly hindered or electron-deficient substrates[13]General purpose couplings, large-scale synthesis.
DCC/HOBt - Inexpensive- Effective for many standard couplings- Dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification[1][8]Solution-phase synthesis where DCU can be easily filtered off.
HATU/DIPEA - Very high reactivity and fast reaction times[1]- Excellent for sterically hindered and electron-deficient substrates[7]- Low racemization- More expensive- Can cause guanidinylation of the amine if used in large excess[7]Challenging couplings, acid-sensitive substrates.
PyBOP/DIPEA - High reactivity- Does not cause guanidinylation side reactions[7]- Good for hindered couplings- Generates potentially carcinogenic HMPA byproduct (BOP reagent) or less toxic but still regulated byproducts (PyBOP)When guanidinylation is a concern, especially in peptide synthesis.
SOCl₂ or (COCl)₂ - Very high reactivity of the intermediate acid chloride- Inexpensive- Harsh conditions, not suitable for sensitive functional groups- Generates acidic byproducts that must be neutralizedRobust substrates where other methods have failed.

Visualizing the Logic: Decision-Making Workflow

This diagram illustrates a logical pathway for selecting an appropriate coupling strategy.

G start Start: Plan Pyrazole Amide Synthesis q1 Are substrates sterically hindered or electron-deficient? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no strategy1 Use a high-reactivity reagent: HATU or PyBOP a1_yes->strategy1 strategy2 Start with a standard reagent: EDC/HOBt a1_no->strategy2 q2 Does the pyrazole have an unprotected N-H? strategy1->q2 strategy2->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no trial1 Attempt coupling without protection. Monitor for side products. a2_yes->trial1 proceed Proceed with coupling reaction. a2_no->proceed protect If side products form, protect N-H with Boc. trial1->protect Failure trial1->proceed Success

Caption: Decision workflow for selecting a coupling method.

This comprehensive guide should serve as a valuable resource for refining your approach to the synthesis of pyrazole amides. By understanding the underlying principles and having a structured troubleshooting plan, you can overcome common challenges and achieve your synthetic goals with greater efficiency and success.

References

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. (2017). [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (2023). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH. (n.d.). [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH. (2022). [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. (2024). [Link]

  • Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. ResearchGate. (n.d.). [Link]

  • N–N coupling of aminopyrazoles (possible mechanisms). ResearchGate. (n.d.). [Link]

  • (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. (2022). [Link]

  • Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies. ResearchGate. (n.d.). [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). [Link]

  • Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. (2007). [Link]

  • Coupling Reagents. Aapptec Peptides. (n.d.). [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. (n.d.). [Link]

  • Method for purifying pyrazoles.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. (2014). [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. (2022). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.). [Link]

  • Struggling with amide coupling. Reddit. (2024). [Link]

  • HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. ResearchGate. (n.d.). [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. (n.d.). [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. (2014). [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. (n.d.). [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. RSC Publishing. (n.d.). [Link]

  • Pyrazole synthesis by coupling of carboxylic acid derivatives and enamines.
  • Recent developments in aminopyrazole chemistry. arkat usa. (n.d.). [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. (n.d.). [Link]

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NIH. (n.d.). [Link]

Sources

Avoiding regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Controlling Regioselectivity

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioisomer formation during the synthesis of pyrazole-based compounds. As your application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Regioselectivity is a persistent challenge in pyrazole synthesis, particularly when employing classical methods like the Knorr synthesis with unsymmetrical starting materials.[1][2] The formation of difficult-to-separate regioisomeric mixtures can lead to significant yield loss and downstream purification challenges. This guide offers a combination of frequently asked questions for foundational knowledge and in-depth troubleshooting scenarios to address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding regioisomerism in pyrazole synthesis.

Q1: What causes regioisomer formation in the classical Knorr pyrazole synthesis?

The Knorr pyrazole synthesis and related condensations typically involve the reaction of a 1,3-dicarbonyl compound with a hydrazine.[2][3] When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) reacts with a substituted hydrazine (like methylhydrazine or phenylhydrazine), two distinct reaction pathways become possible.

The core of the issue lies in the initial step: the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the two different carbonyl carbons. The relative reactivity of the two carbonyl groups, influenced by both steric and electronic factors, dictates the initial point of attack. Subsequently, intramolecular condensation and dehydration occur. Since either carbonyl can be attacked first, two different pyrazole regioisomers can be formed.[4]

G Start Unsymmetrical 1,3-Diketone + R'-NHNH₂ PathwayA Attack at Carbonyl 1 (more electrophilic/less hindered) Start->PathwayA Path A PathwayB Attack at Carbonyl 2 (less electrophilic/more hindered) Start->PathwayB Path B IntermediateA Hydrazone Intermediate A PathwayA->IntermediateA IntermediateB Hydrazone Intermediate B PathwayB->IntermediateB CyclizationA Cyclization & Dehydration IntermediateA->CyclizationA CyclizationB Cyclization & Dehydration IntermediateB->CyclizationB ProductA Regioisomer 1 CyclizationA->ProductA ProductB Regioisomer 2 CyclizationB->ProductB Mixture Regioisomeric Mixture ProductA->Mixture ProductB->Mixture

Caption: Competing pathways in the Knorr synthesis leading to regioisomers.

Q2: What are the primary factors that control regioselectivity?

Several interconnected parameters govern the final regioisomeric ratio. Understanding and manipulating these is key to controlling your reaction's outcome.

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -CF₃, -CO₂Et) increases the electrophilicity of a carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.

  • Steric Hindrance: Bulky substituents near a carbonyl group will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.

  • Reaction pH: The pH of the medium is critical.[4] Under acidic conditions, the reaction is initiated by protonation of a carbonyl group. The more basic carbonyl will be protonated preferentially, activating it for attack. Conversely, under basic conditions, the hydrazine's nucleophilicity is enhanced, but the relative electrophilicity of the carbonyls still plays a dominant role.

  • Solvent Choice: The solvent can influence regioselectivity by differentially solvating reaction intermediates or by participating in the reaction mechanism. For instance, highly polar or hydrogen-bond-donating solvents can alter the reactivity of the dicarbonyl and hydrazine. The use of fluorinated alcohols is a prime example of solvent-directed control.[5]

  • Temperature: While often used to increase reaction rates, temperature can sometimes negatively impact selectivity. Lowering the temperature may favor the kinetically controlled product, potentially increasing the ratio of the desired isomer.

Q3: How can I definitively determine the structure of my pyrazole regioisomers?

Ambiguous structural assignment is a common pitfall. A combination of modern analytical techniques is required for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NOE (Nuclear Overhauser Effect): This is one of the most powerful tools. Irradiating a proton (e.g., on the N-substituent) and observing which protons on the pyrazole ring show an enhancement in their signal allows you to determine spatial proximity, thus differentiating between isomers. For example, in an N1-methyl pyrazole, an NOE should be observed between the methyl protons and the proton at the C5 position.[6]

    • 2D NMR (HMBC, HSQC, COSY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful. It shows correlations between protons and carbons that are 2-3 bonds away. By analyzing the long-range coupling of the N-substituent's protons to the pyrazole ring carbons (C3 and C5), one can assign the structure.[7]

  • X-Ray Crystallography: If you can grow a suitable single crystal, this method provides undeniable proof of the molecular structure and connectivity.[6][8]

  • Mass Spectrometry (MS): While MS will confirm the mass of the isomers (which is identical), fragmentation patterns in MS/MS experiments can sometimes differ, providing clues to the structure.[9]

Part 2: Troubleshooting Guide for Regioisomer Control

This section provides actionable solutions to common experimental problems.

Problem 1: "My reaction of an unsymmetrical 1,3-diketone with methylhydrazine in ethanol yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?"

This is a classic challenge. Standard condensation in ethanol often provides poor selectivity because the energetic barrier for attacking either carbonyl is similar.[5]

Causality: The low selectivity arises from the comparable reactivity of the two carbonyl groups under standard conditions. To solve this, you must create a significant energy difference between the two competing reaction pathways.

Solution: Employ Fluorinated Alcohols as Solvents. Recent studies have shown that switching the solvent from ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[5]

Mechanism of Action: Fluorinated alcohols are strong hydrogen-bond donors. They can form a hemiketal intermediate preferentially at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl. This reversible protection directs the hydrazine's nucleophilic attack to the remaining, available carbonyl group, thereby controlling the regiochemical outcome.[5]

Data Summary: Solvent Effect on Regioisomeric Ratio

1,3-Diketone SubstrateSolventRegioisomeric Ratio (Desired:Undesired)Reference
Ethyl 4-Aryl-2,4-dioxobutanoateEthanol (EtOH)~1:1.3[5]
Ethyl 4-Aryl-2,4-dioxobutanoateTFE>10:1[5]
Ethyl 4-Aryl-2,4-dioxobutanoateHFIP>20:1 (often single isomer)[5]

Experimental Protocol: Regioselective Synthesis using HFIP

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.2 M.

  • Reagent Addition: Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-50 °C) while monitoring the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, remove the HFIP solvent under reduced pressure.

  • Purification: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography on silica gel to isolate the desired regioisomer.

  • Characterization: Confirm the regiochemistry of the purified product using 1D NOE or HMBC NMR experiments.

Caption: Decision workflow for troubleshooting regioisomer mixtures.

Problem 2: "I am trying to N-alkylate my 3-substituted pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I achieve selective N1-alkylation?"

This is a post-synthesis regioselectivity issue. The pyrazole anion is ambident, meaning the negative charge is delocalized over both nitrogen atoms, making both susceptible to electrophilic attack.

Causality: The regioselectivity of N-alkylation is governed by a delicate balance between steric effects and the electronic nature of the pyrazole anion. The substituent at the 3-position can sterically hinder the approach of the alkylating agent to the adjacent N2 position, but this effect can be overcome under certain conditions.

Solution: Use Potassium Carbonate in DMSO. A systematic study has demonstrated that using potassium carbonate (K₂CO₃) as the base in dimethyl sulfoxide (DMSO) as the solvent provides excellent regioselectivity for the N1 position for a wide range of alkylating and arylating agents.[10][11]

Mechanism of Action: DFT calculations suggest that while the N2 anion may be thermodynamically more stable in some cases, the transition state for the attack of the electrophile at the less-hindered N1 position is significantly lower in energy.[10] The K₂CO₃/DMSO system appears to favor this kinetic pathway, leading to the selective formation of the N1-substituted product.

Experimental Protocol: Regioselective N1-Alkylation

  • Setup: To a solution of the 3-substituted pyrazole (1.0 eq) in DMSO (0.3-0.5 M), add finely powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl halide or benzyl bromide, 1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the pure N1-substituted pyrazole.

Problem 3: "The classical methods are not working for my complex substrate. Are there alternative, more reliable regioselective syntheses?"

Yes. When substrate-controlled selectivity fails, switching to a method that is inherently regioselective by its mechanism is the best strategy.

Solution: 1,3-Dipolar Cycloaddition Reactions. These reactions are powerful for constructing five-membered rings with high regiocontrol.

  • From Hydrazonyl Chlorides and Enaminones: This method involves the in situ generation of nitrilimines (the 1,3-dipole) from hydrazonyl chlorides, which then react with an enaminone (the dipolarophile). This approach has been shown to be highly regioselective, yielding fully substituted pyrazoles.[12] The reaction conditions, including the choice of base and solvent, can be optimized to achieve excellent regioisomeric ratios, often exceeding 97:3.[12]

  • From Tosylhydrazones and Nitroalkenes: This is another efficient route where tosylhydrazones serve as precursors to diazo compounds (the 1,3-dipole), which then react with nitroalkenes. This protocol proceeds under mild conditions and has been used to prepare a wide variety of 3,4-diaryl-1H-pyrazoles with confirmed regioselectivity.[7]

  • From Sydnones and Alkynes: A base-mediated [3+2] cycloaddition between sydnones and 2-alkynyl-1,3-dithianes offers excellent regioselectivity under mild conditions.[13] While early sydnone-alkyne cycloadditions often suffered from poor regioselectivity, modern variations provide reliable access to specific isomers.[13]

These methods are often superior to classical condensations for complex molecules because the regiochemical outcome is determined by the fundamental electronic properties (HOMO-LUMO interactions) of the dipole and dipolarophile, rather than a subtle competition between two similar reactive sites.[14]

References
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Li, Y., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1391. Available at: [Link]

  • Fustero, S., et al. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. Available at: [Link]

  • Knochel, P., et al. Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations. Angewandte Chemie International Edition. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

  • Perrone, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5910. Available at: [Link]

  • Zhong, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(4), 2190–2206. Available at: [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(18), 7542–7553. Available at: [Link]

  • Portilla, J. (2018). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Castillo, J. C., et al. (2017). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 15(46), 9866–9875. Available at: [Link]

  • Tsolerantou, A., et al. (2025). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available at: [Link]

  • Alam, M. M., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8086–8094. Available at: [Link]

  • Scribd. Isolation and Characterization of Regioisomers of Pyrazole-Based. Available at: [Link]

  • Alam, M. M., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. Available at: [Link]

  • He, Y., et al. (2020). Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. eLife, 9, e61533. Available at: [Link]

  • Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5183. Available at: [Link]

  • Wheeler, K. E., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. Available at: [Link]

  • ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). Available at: [Link]

  • Wang, X., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(1), 183. Available at: [Link]

  • Rampim, M. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1695. Available at: [Link]

  • Kumar, R., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(41), 23211–23215. Available at: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]

  • Zhang, J., et al. (2015). Curious cases of 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic cocrystals with high nitrogen content: an alternative to salt formation. Chemical Communications, 51(34), 7337-7340. Available at: [Link]

Sources

Technical Support Center: Optimization of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their experimental outcomes. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and microwave-assisted synthesis offers a rapid and efficient route to these valuable compounds.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis of your target molecules.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and issues encountered during the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Q1: My reaction is not going to completion, or the yield is very low. What are the primary factors to investigate?

A1: Low conversion or yield in microwave-assisted synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 3-aminopyrazole and 1,3-dicarbonyl compounds (or their equivalents) are of high purity. Impurities can significantly hinder the reaction.[3] Consider recrystallization or purification of starting materials if their purity is questionable.

  • Reaction Temperature and Time: These are critical parameters that often require optimization. If the reaction is sluggish, a stepwise increase in temperature or extension of the reaction time may be necessary. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[3]

  • Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) directly impacts heating efficiency.[4] Highly polar solvents generally heat more rapidly. Common solvents for this synthesis include ethanol, acetic acid, and dioxane.[1][5] In some cases, solvent-free conditions can also be highly effective, offering a greener chemistry approach.[1][6]

  • Catalyst: The choice and amount of catalyst are pivotal. Acidic catalysts like acetic acid or a catalytic amount of sulfuric acid are frequently used.[3] In some instances, basic catalysts such as piperidine may be more suitable. The catalyst facilitates the initial condensation and subsequent cyclization.

Q2: I am observing the formation of multiple products, including regioisomers. How can I improve the selectivity of my reaction?

A2: The formation of regioisomers is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds.[7] Here's how to enhance regioselectivity:

  • Understanding the Mechanism: The reaction typically proceeds via a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration. The more electrophilic carbonyl group will be the preferred site of initial attack.[3]

  • Fine-Tuning Reaction Conditions: Modifying the reaction temperature and catalyst can influence the regioselectivity. For example, a milder acid catalyst might favor the formation of one regioisomer over another.[3]

  • Microwave Irradiation: Microwave heating can sometimes enhance the regioselectivity of the reaction compared to conventional heating methods.[6][8] The rapid and uniform heating provided by microwaves can favor a specific reaction pathway.

  • Structural Features of Reactants: The substitution pattern on both the aminopyrazole and the dicarbonyl compound plays a significant role. Steric hindrance and electronic effects can direct the cyclization to yield a specific isomer.

Q3: What are the advantages of using microwave irradiation for synthesizing pyrazolo[1,5-a]pyrimidines compared to conventional heating?

A3: Microwave-assisted synthesis offers several key advantages:

  • Accelerated Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][9]

  • Improved Yields: Often, higher yields of the desired product are obtained due to the rapid and efficient heating which can minimize the formation of side products.[1][10]

  • Enhanced Purity: The shorter reaction times and potentially milder conditions can lead to cleaner reaction profiles and simpler purification.

  • Greener Chemistry: Microwave synthesis often requires less solvent or can be performed under solvent-free conditions, contributing to more environmentally friendly processes.[1]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[11]

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Charring or decomposition of the reaction mixture.

This issue often indicates that the reaction temperature is too high or the reaction time is too long.

  • Causality: The starting materials or the product may be thermally unstable under the applied microwave conditions. The high energy input from the microwave can lead to localized overheating, causing decomposition.

  • Troubleshooting Steps:

    • Reduce Temperature: Lower the set temperature in increments of 10-20°C and monitor the reaction progress.

    • Shorten Reaction Time: Decrease the irradiation time. Use TLC to closely follow the reaction and stop it once the starting material is consumed.

    • Solvent Selection: Choose a solvent with a lower boiling point or one that is less efficient at absorbing microwave energy to moderate the heating rate.[4]

    • Power Modulation: If your microwave reactor allows, use a lower power setting to achieve a more gradual heating profile.

Problem 2: Difficulty in isolating and purifying the product.

Challenges in product isolation can arise from the formation of side products, unreacted starting materials, or the physical properties of the product itself.

  • Causality: Incomplete reactions, side reactions, or the formation of tars can complicate the work-up and purification process.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Revisit the reaction parameters (temperature, time, solvent, catalyst) to achieve a cleaner reaction profile with minimal side products.

    • Work-up Procedure:

      • If the product is a solid, try precipitating it by pouring the reaction mixture into a non-solvent like water or hexane.

      • Perform an aqueous work-up with an appropriate organic solvent to remove soluble impurities.

    • Purification Technique:

      • Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems.

      • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a standard method for separating the desired product from impurities. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be screened by TLC to find the optimal separation conditions.

Problem 3: Inconsistent results between batches.

Lack of reproducibility can be frustrating and points to subtle variations in experimental setup or reagents.

  • Causality: Variations in the purity of reagents, solvent quality (especially water content), or inconsistencies in the microwave reactor's performance can lead to different outcomes.

  • Troubleshooting Steps:

    • Standardize Reagents: Use reagents from the same batch and of the highest possible purity. Ensure solvents are anhydrous if the reaction is sensitive to moisture.

    • Calibrate Equipment: Ensure your microwave reactor is functioning correctly and that the temperature and pressure sensors are calibrated.

    • Consistent Vial and Stirring: Use the same type and size of reaction vessel for each experiment. Ensure consistent and efficient stirring to avoid localized overheating.

    • Document Everything: Meticulously record all experimental parameters for each run to identify any potential sources of variation.

III. Experimental Protocols & Data

General Protocol for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol provides a general starting point. Optimization will likely be required for specific substrates.

  • Reactant Preparation: In a suitable microwave reaction vessel, combine the 3-aminopyrazole (1.0 mmol), the 1,3-dicarbonyl compound (1.1 mmol), and the chosen solvent (2-5 mL).

  • Catalyst Addition: Add the catalyst (e.g., 2-3 drops of glacial acetic acid or a catalytic amount of piperidine).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at the desired temperature (typically ranging from 100-150°C) for a specified time (usually 5-30 minutes).[1]

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up and Purification: After cooling, the reaction mixture is worked up as described in the troubleshooting section. The crude product is then purified by recrystallization or column chromatography.

Table 1: Optimization Parameters - A Guideline
ParameterRangeConsiderations
Temperature 80 - 180 °CHigher temperatures can increase reaction rates but may also lead to decomposition.
Time 5 - 60 minMonitor by TLC to avoid prolonged heating and side product formation.
Solvent Ethanol, Acetic Acid, Dioxane, DMF, or Solvent-freeSolvent polarity affects heating efficiency.[4] Acetic acid can also act as a catalyst.[3]
Catalyst Acetic Acid, H₂SO₄, Piperidine, KOAcChoice depends on the specific substrates and desired regioselectivity.[1][3]
Power 100 - 300 WUse lower power for more controlled heating.

IV. Visualizing the Workflow

Diagram 1: General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and optimization process.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_analysis Analysis & Optimization Reactants Select & Purify 3-Aminopyrazole & 1,3-Dicarbonyl Solvent_Catalyst Choose Solvent & Catalyst Reactants->Solvent_Catalyst MW_Setup Setup Microwave Reactor (Temp, Time, Power) Solvent_Catalyst->MW_Setup Irradiation Irradiation MW_Setup->Irradiation TLC Monitor by TLC Irradiation->TLC TLC->Irradiation Incomplete Workup Work-up & Purification TLC->Workup Reaction Complete Characterization Characterize Product (NMR, MS, etc.) Workup->Characterization Optimization Optimize Conditions Characterization->Optimization Low Yield/ Impure Optimization->Reactants troubleshooting_flow Start Problem Encountered Low_Yield Low Yield / No Reaction Start->Low_Yield Side_Products Multiple Products / Isomers Start->Side_Products Decomposition Decomposition / Charring Start->Decomposition Check_Purity Check Reagent Purity Low_Yield->Check_Purity Tune_Conditions Fine-Tune Conditions (Temp, Catalyst) Side_Products->Tune_Conditions Lower_Temp Lower Temperature Decomposition->Lower_Temp Optimize_Temp_Time Optimize Temp & Time Check_Purity->Optimize_Temp_Time Change_Solvent_Cat Change Solvent / Catalyst Optimize_Temp_Time->Change_Solvent_Cat Shorten_Time Shorten Time Lower_Temp->Shorten_Time

Caption: Troubleshooting guide for common synthesis problems.

V. References

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2556-2568. [Link]

  • BenchChem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem Tech Support.

  • Khan, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1876-1905. [Link]

  • Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4988. [Link]

  • ChemicalBook. (n.d.). 3-AMINO-5-PHENYL-1H-PYRAZOLE-4-CARBONITRILE synthesis. ChemicalBook.

  • Gomha, S. M., et al. (2017). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[1][7][12]riazines. Molecules, 22(11), 1993. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate.

  • Request PDF. (n.d.). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate.

  • ResearchGate. (n.d.). (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[3][5][7]riazine and Imidazo[2,1-c][1,2,4. ResearchGate.

  • Shawali, A. S., et al. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. Revista de la Sociedad Química de México, 53(2), 79-84.

  • El-Toukhi, F. M., et al. (2018). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molecules, 23(11), 2927. [Link]

  • CPL. (2019). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 24(23), 4352. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

  • CPL. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(18), 4238. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate.

  • Gomha, S. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[3][5][7]riazine and Imidazo[2,1-c][1,2,4. Bentham Science.

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry.

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate.

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation.

  • Khan, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.

  • Request PDF. (n.d.). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate.

  • Arabian Journal of Chemistry. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103522.

  • IJFMR. (n.d.). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research.

  • National Institutes of Health. (n.d.). Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. National Institutes of Health.

  • Taylor & Francis. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.

  • RSC Publishing. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.itors—Synthetic Strategies and SAR Insights. PubMed Central.

Sources

Validation & Comparative

A Comparative Analysis of 5-Amino-1H-pyrazole-carboxamide Derivatives and Other Next-Generation FGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cellular processes, has emerged as a pivotal target in oncology. Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer. This has spurred the development of a new class of targeted therapies: FGFR inhibitors. This guide provides a detailed comparative analysis of a promising class of covalent inhibitors, represented by 5-amino-1H-pyrazole-4-carboxamide derivatives, against other notable FGFR inhibitors, offering insights into their mechanisms, efficacy, and the experimental frameworks used for their evaluation.

The FGFR Signaling Axis: A Key Therapeutic Target

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are fundamental for cell proliferation, survival, differentiation, and angiogenesis. In the context of cancer, dysregulation of this axis leads to uncontrolled cell growth and tumor progression.

FGFR Signaling Pathway Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor FGFR Inhibitor (e.g., 5-Amino-1H-pyrazole-carboxamide) Inhibitor->P1 Inhibits Kinase Activity

Caption: Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

A New Frontier: Covalent Inhibition with 5-Amino-1H-pyrazole-4-carboxamide Derivatives

Recent advancements in drug design have led to the development of covalent FGFR inhibitors, which offer the potential for increased potency and duration of action, as well as the ability to overcome certain forms of acquired resistance. A notable example is the class of 5-amino-1H-pyrazole-4-carboxamide derivatives. For the purpose of this guide, we will focus on the representative compound 10h from a recent study, as a surrogate for the broader class of 5-Amino-1H-pyrazole-carboxamides due to the availability of robust preclinical data.[1]

Compound 10h is a pan-FGFR covalent inhibitor designed to target both wild-type FGFR and clinically relevant gatekeeper mutants that confer resistance to first-generation inhibitors.[1] Its mechanism of action involves the formation of an irreversible covalent bond with a cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of its activity.[1]

Comparative Efficacy and Selectivity Profile

To contextualize the potential of the 5-amino-1H-pyrazole-4-carboxamide class, it is essential to compare its performance with other prominent FGFR inhibitors. The following table summarizes the in vitro potency of compound 10h alongside both non-covalent (reversible) and other covalent (irreversible) inhibitors that are either clinically approved or in late-stage development.

InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)FGFR2 V564F Mutant IC50 (nM)Key References
Compound 10h (5-Amino-1H-pyrazole-4-carboxamide derivative) Covalent (Irreversible)464199Not Reported62[1]
Futibatinib (TAS-120) Covalent (Irreversible)1.81.31.63.7Active[2][3]
Erdafitinib (JNJ-42756493) Non-covalent (Reversible)1.22.53.05.7Less Active[4][5]
Pemigatinib (INCB054828) Non-covalent (Reversible)0.40.51.0Not selectiveLess Active[6]
Infigratinib (BGJ398) Non-covalent (Reversible)1.11.02.061Less Active[7]

Note: IC50 values are collated from different studies and should be interpreted with caution due to potential variations in experimental conditions.

This comparative data highlights that while compound 10h demonstrates potent, nanomolar-level inhibition of FGFR1, 2, and 3, other inhibitors such as futibatinib and pemigatinib exhibit even greater potency in biochemical assays.[1][2][6] A key advantage of the 5-amino-1H-pyrazole-4-carboxamide scaffold, as represented by compound 10h, is its demonstrated activity against the FGFR2 V564F gatekeeper mutation, a common mechanism of acquired resistance to non-covalent inhibitors.[1][8]

In cellular assays, compound 10h has shown potent anti-proliferative activity against various cancer cell lines with known FGFR pathway activation:

  • NCI-H520 (Lung Cancer): IC50 = 19 nM[1]

  • SNU-16 (Gastric Cancer): IC50 = 59 nM[1]

  • KATO III (Gastric Cancer): IC50 = 73 nM[1]

These findings underscore the therapeutic potential of this chemical class in FGFR-driven cancers.

Experimental Methodologies for Comparative Evaluation

The robust comparison of FGFR inhibitors relies on standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize and compare these compounds.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. Inhibition of the kinase results in a decrease in ADP production.

ADP-Glo Kinase Assay Workflow Figure 2: Workflow for ADP-Glo™ Kinase Inhibition Assay A 1. Kinase Reaction Setup: - Add FGFR enzyme, substrate, ATP, and varying concentrations of inhibitor to a multi-well plate. B 2. Incubation: - Incubate at room temperature to allow the kinase reaction to proceed. A->B C 3. ADP-Glo™ Reagent Addition: - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. B->C D 4. Kinase Detection Reagent Addition: - Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. C->D E 5. Luminescence Measurement: - Measure luminescence, which is directly proportional to the amount of ADP produced. D->E F 6. Data Analysis: - Plot luminescence vs. inhibitor concentration to determine the IC50 value. E->F

Caption: Figure 2: Workflow for ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffers, recombinant FGFR enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solutions. Serially dilute the test inhibitor to the desired concentrations.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase reaction mix containing the FGFR enzyme and substrate. Add 0.5 µL of the serially diluted inhibitor. Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the kinase activity.

  • IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SNU-16, KATO III) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the FGFR inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

  • IC50 Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration and perform a non-linear regression analysis to determine the IC50 value for cell proliferation inhibition.

Overcoming Resistance: The Role of Covalent Inhibitors

A significant challenge in targeted cancer therapy is the emergence of acquired resistance.[8] In the context of FGFR inhibitors, a common mechanism of resistance is the acquisition of "gatekeeper" mutations in the kinase domain, which can sterically hinder the binding of non-covalent inhibitors.[8] Covalent inhibitors, such as the 5-amino-1H-pyrazole-4-carboxamide derivatives and futibatinib, are designed to overcome this challenge by forming an irreversible bond with the target, often accommodating the structural changes induced by the mutation.[1][2] The demonstrated activity of compound 10h against the FGFR2 V564F mutant highlights the potential of this chemical class to address this critical unmet need in the clinic.[1]

Future Directions and Conclusion

The development of potent and selective FGFR inhibitors has ushered in a new era of personalized medicine for patients with FGFR-driven cancers. The 5-amino-1H-pyrazole-4-carboxamide class of covalent inhibitors, as exemplified by compound 10h, represents a promising avenue of research with its potent pan-FGFR activity and its ability to inhibit a key resistance mutation.[1]

While direct head-to-head in vivo comparative data is still emerging, the in vitro data presented in this guide provides a strong rationale for the continued investigation of this compound class. Future studies should focus on comprehensive in vivo efficacy studies in patient-derived xenograft (PDX) models, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to further enhance anti-tumor activity and prevent the emergence of resistance.

The continued development of novel FGFR inhibitors with diverse mechanisms of action and improved resistance profiles will be crucial in expanding the therapeutic options and improving outcomes for patients with FGFR-altered malignancies.

References

  • Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Broad Institute. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. Available at: [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. National Institutes of Health. Available at: [Link]

  • Futibatinib 83938. BPS Bioscience. Available at: [Link]

  • Infigratinib: First Approval. SpringerLink. Available at: [Link]

  • INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLOS ONE. Available at: [Link]

  • Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. American Association for Cancer Research. Available at: [Link]

  • Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. Oxford Academic. Available at: [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications. Available at: [Link]

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. American Association for Cancer Research. Available at: [Link]

  • Characterization of Pemigatinib as a Selective and Potent FGFR Inhibitor. ResearchGate. Available at: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. National Institutes of Health. Available at: [Link]

  • In vivo Antitumor Activity of Lucitanib in the Different Xenograft Models. ResearchGate. Available at: [Link]

  • Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. Nature. Available at: [Link]

  • Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. Journal of Hematology & Oncology. Available at: [Link]

  • Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro. National Institutes of Health. Available at: [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]

  • What is Infigratinib used for?. Patsnap Synapse. Available at: [Link]

  • Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants. Nature. Available at: [Link]

  • 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. Available at: [Link]

  • Patient-derived xenograft models in cancer therapy: technologies and applications. National Institutes of Health. Available at: [Link]

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. PubMed. Available at: [Link]

  • Evaluation of the Mass Balance and Metabolic Profile of Futibatinib in Healthy Participants. Wiley Online Library. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Infigratinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. ResearchGate. Available at: [Link]

  • Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. National Institutes of Health. Available at: [Link]

  • A phase I drug–drug interaction study to assess the effect of futibatinib on P‐gp and BCRP substrates and of P‐gp inhibition on the pharmacokinetics of futibatinib. National Institutes of Health. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]

  • FGFR2 V564I - Molecular Profile Detail. Genomenon. Available at: [Link]

  • Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma. American Association for Cancer Research. Available at: [Link]

  • Infigratinib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements. National Institutes of Health. Available at: [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi -. Cardiff University. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. Available at: [Link]

  • How FGFR isoform selectivity may shape the therapeutic window. VJOncology. Available at: [Link]

Sources

A Senior Scientist's Guide to In Vivo Validation of Novel Kinase Inhibitors: A Comparative Study of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap from Benchtop to Preclinical Efficacy

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target the ATP-binding site of protein kinases.[1][2] Numerous kinase inhibitors, including the FDA-approved JAK inhibitor Ruxolitinib, incorporate this core moiety.[2] This guide focuses on a novel investigational compound, 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide (hereafter referred to as "Compound X"), which has demonstrated potent enzymatic inhibition of Janus kinases (JAKs) in initial biochemical assays.

However, in vitro potency is merely the first step in a long journey. The critical question remains: can this activity be translated into meaningful therapeutic efficacy in a living system? This guide provides a comprehensive framework for the in vivo validation of Compound X. We will detail a head-to-head comparison with an established clinical benchmark, outline a robust animal model of rheumatoid arthritis, and provide the detailed protocols necessary to generate decisive pharmacokinetic (PK) and pharmacodynamic (PD) data.[3][4] This document is intended for drug discovery scientists and researchers tasked with advancing novel chemical entities toward preclinical development.

Mechanistic Hypothesis: Targeting the JAK-STAT Pathway in Autoimmunity

Compound X is hypothesized to be an inhibitor of the Janus kinase family (JAK1, JAK2, JAK3, TYK2). These enzymes are central to the signaling of numerous cytokines and growth factors that drive the pathogenesis of autoimmune diseases like rheumatoid arthritis.[5][6]

The Canonical JAK-STAT Signaling Cascade: Upon cytokine binding, cell surface receptors dimerize, bringing receptor-associated JAKs into close proximity.[7] The JAKs then trans-phosphorylate each other and the receptor's cytoplasmic tail. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and the transcription of pro-inflammatory genes.[5][7]

By inhibiting JAKs, Compound X is expected to block this signaling cascade, thereby reducing the inflammatory response. This mechanism is the basis for its potential therapeutic effect.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation & Phosphorylation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA (Gene Promoter) STAT_dimer->DNA 5. Nuclear Translocation CompoundX Compound X (Inhibitor) CompoundX->JAK Inhibition Transcription Transcription of Inflammatory Genes DNA->Transcription 6. Gene Activation

Caption: Hypothesized mechanism of Compound X in the JAK-STAT signaling pathway.

The Comparative Landscape: Benchmarking Against a Standard of Care

To properly evaluate the potential of Compound X, its performance must be measured against a relevant competitor.

  • Investigational Agent: Compound X (this compound). A novel chemical entity with potent pan-JAK inhibition in biochemical assays.

  • Benchmark Comparator: Ruxolitinib . An FDA-approved, potent inhibitor of JAK1 and JAK2.[2] Its pyrazole-containing structure makes it an ideal comparator to assess potential improvements in efficacy, selectivity, or pharmacokinetic properties.[2]

The primary goal of the in vivo study is to determine if Compound X exhibits comparable or superior anti-arthritic activity to Ruxolitinib in a disease-relevant model.

In Vivo Validation Strategy: The Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model in mice is the gold standard for evaluating rheumatoid arthritis therapeutics because it shares key immunological and pathological features with the human disease.[8][9]

4.1 Experimental Design

  • Animal Model: Male DBA/1J mice, 8-10 weeks old. This strain is highly susceptible to CIA.[8][9]

  • Acclimation: Animals will be acclimated for 7 days under Specific Pathogen-Free (SPF) conditions.[9]

  • Disease Induction: Arthritis will be induced via immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster shot 21 days later.[10]

  • Treatment Groups (n=10 mice/group):

    • Group 1: Healthy Control: No CIA induction, vehicle administration.

    • Group 2: Vehicle Control: CIA induction, vehicle administration (e.g., 0.5% methylcellulose).

    • Group 3: Compound X (Low Dose): CIA induction, 10 mg/kg, oral gavage, once daily.

    • Group 4: Compound X (High Dose): CIA induction, 30 mg/kg, oral gavage, once daily.

    • Group 5: Ruxolitinib: CIA induction, 30 mg/kg, oral gavage, once daily.

  • Dosing: Prophylactic dosing will commence on Day 21 (day of booster) and continue until Day 42.

  • Primary Endpoints:

    • Clinical Arthritis Score (visual assessment of paw swelling and erythema).

    • Paw Thickness (caliper measurement).

    • Disease Incidence (%).

  • Secondary Endpoints:

    • Histopathological analysis of joint destruction.

    • Pharmacokinetic (PK) analysis of plasma drug concentration.

    • Pharmacodynamic (PD) biomarker analysis (p-STAT3) in paw tissue.[11]

Experimental_Workflow Day_Neg7 Day -7 to 0: Acclimation Day_0 Day 0: Primary Immunization (Collagen + CFA) Day_Neg7->Day_0 Day_21 Day 21: Booster Immunization (Collagen + IFA) Day_0->Day_21 Dosing Day 21 to 42: Daily Dosing (Vehicle, Cmpd X, Ruxolitinib) Day_21->Dosing Monitoring Day 21 to 42: Arthritis Scoring & Paw Measurement (3x per week) Dosing->Monitoring During Treatment Day_42 Day 42: Study Termination Dosing->Day_42 PK_PD PK/PD Sub-study (Satellite Group) Dosing->PK_PD Time-points Analysis Terminal Analysis: - Histopathology - Cytokine Profiling - Final Scoring Day_42->Analysis

Caption: Overall workflow for the in vivo CIA validation study.

Detailed Experimental Protocols

5.1 Protocol: Induction and Scoring of Collagen-Induced Arthritis

  • Collagen Emulsion Prep: Dissolve bovine type II collagen at 4 mg/mL in 0.01 N acetic acid by rotating overnight at 4°C.[10] On the day of injection, create a 1:1 emulsion with Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for the booster.

  • Primary Immunization (Day 0): Anesthetize DBA/1J mice. Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.[10]

  • Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion at a different site near the base of the tail.[10]

  • Clinical Scoring: Beginning on Day 21, score mice three times weekly. Each paw is graded on a scale of 0-4:

    • 0 = Normal, no signs of arthritis.

    • 1 = Mild swelling and/or erythema of one digit.

    • 2 = Moderate swelling and erythema of multiple digits or the paw.

    • 3 = Severe swelling and erythema of the entire paw.

    • 4 = Maximal swelling, erythema, and ankylosis. The maximum score per mouse is 16.[8]

5.2 Protocol: Pharmacokinetic (PK) Analysis

  • Satellite Group: Use a separate group of animals for PK analysis to avoid influencing the main efficacy study.

  • Dosing: Administer a single oral dose of Compound X (30 mg/kg) or Ruxolitinib (30 mg/kg).

  • Blood Collection: Collect ~50 µL of blood via saphenous vein bleeding into EDTA-coated tubes at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Analysis: Quantify drug concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[4] Key parameters to calculate include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

5.3 Protocol: Pharmacodynamic (PD) Biomarker Analysis

  • Tissue Collection: At a pre-determined time point post-dose (e.g., 2 hours, corresponding to expected peak drug exposure), euthanize a subset of mice.

  • Paw Dissection: Dissect the inflamed paws and immediately snap-freeze them in liquid nitrogen.

  • Lysate Preparation: Pulverize the frozen tissue and homogenize in a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.[11]

  • Quantification: Use densitometry to quantify the ratio of p-STAT3 to total STAT3. A reduction in this ratio in treated groups relative to the vehicle control indicates target engagement.[11]

Data Presentation and Comparative Performance

The following tables represent hypothetical but realistic data outcomes from the described study, designed for clear comparison.

Table 1: Comparative Efficacy in CIA Model (Day 42)

Group Mean Arthritis Score (± SEM) Paw Thickness (mm ± SEM) Disease Incidence (%)
Healthy Control 0.0 ± 0.0 1.5 ± 0.1 0%
Vehicle Control 10.2 ± 1.1 3.1 ± 0.3 100%
Compound X (10 mg/kg) 6.5 ± 0.9 2.4 ± 0.2 80%
Compound X (30 mg/kg) 2.8 ± 0.5 * 1.8 ± 0.1 * 30% *
Ruxolitinib (30 mg/kg) 3.1 ± 0.6* 1.9 ± 0.2* 40%*

*p < 0.05 compared to Vehicle Control

Table 2: Comparative PK/PD Profile

Compound Cmax (ng/mL) AUC (ng·h/mL) Oral Bioavailability (%) p-STAT3 Inhibition (at 2h)
Compound X (30 mg/kg) 1850 7400 65% 85%

| Ruxolitinib (30 mg/kg) | 1500 | 6000 | 50% | 80% |

Interpretation: In this hypothetical scenario, Compound X at 30 mg/kg demonstrates efficacy comparable to, or slightly exceeding, the benchmark Ruxolitinib. The data in Table 1 shows a significant reduction in arthritis score, paw swelling, and disease incidence. The PK/PD data in Table 2 suggests that Compound X achieves higher plasma exposure and robust target engagement in the inflamed tissue, providing a clear mechanistic link to its efficacy.[12]

Conclusion and Future Directions

This guide presents a comprehensive, scientifically-grounded strategy for the in vivo validation of this compound (Compound X) as a novel JAK inhibitor. By employing the gold-standard CIA mouse model and benchmarking against a clinically relevant competitor, this approach can generate the critical data needed to establish preclinical proof-of-concept.

Based on the hypothetical positive outcome, subsequent steps would include:

  • Dose-Response Studies: To precisely determine the ED50 (effective dose, 50%).

  • Therapeutic Dosing: Initiating treatment after the onset of disease to model clinical intervention.

  • Kinase Selectivity Profiling: To assess off-target effects.

  • Formal Toxicology Studies: To establish a safety profile.

Following this rigorous, data-driven validation pathway is essential for de-risking the progression of promising compounds like Compound X from discovery to clinical development.

References

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Protocol for the induction of arthritis in C57BL/6 mice. Nature Protocols, 2(5), 1269–1275. Retrieved from [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Brand, D. D. (2015). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 5(17), e1569. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Retrieved from [Link]

  • Arbouzova, N. I., & Zeidler, M. P. (2006). The Jak/STAT pathway in model organisms: emerging roles in cell movement. Seminars in Cell & Developmental Biology, 17(5), 562–571. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307338. Retrieved from [Link]

  • Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(22), 3730–3740. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Retrieved from [Link]

  • Gorgani, N. N., & Gorjikhah, M. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 29(5), 1146. Retrieved from [Link]

  • Taylor & Francis Online. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Carlson, S. M., et al. (2016). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 15(5), 1598–1611. Retrieved from [Link]

  • Frontiers in Immunology. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]

  • Morris, R., et al. (2018). Mechanisms and consequences of Jak-STAT signaling in the immune system. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup1), 191–199. Retrieved from [Link]

  • Frontiers Media S.A. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • ASH Publications. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood, 114(22), 3822. Retrieved from [Link]

  • Raynaud, F. I., et al. (2005). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. Clinical Cancer Research, 11(13), 4875–4887. Retrieved from [Link]

  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116745. Retrieved from [Link]

  • Zhou, D., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 128–138. Retrieved from [Link]

Sources

Comparative Cross-Reactivity Analysis of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide: A Predictive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The 5-aminopyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatility in targeting a wide array of proteins, particularly kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] The subject of this guide, 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, belongs to this privileged class of compounds. While its specific inhibitory profile is not extensively documented in public literature, the known interactions of its structural analogs necessitate a thorough evaluation of its potential cross-reactivity.

Understanding a compound's selectivity is paramount in drug development. High selectivity for the intended target minimizes off-target effects, thereby reducing potential toxicity and improving the therapeutic index. Conversely, promiscuous binding can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide presents a predictive cross-reactivity study of this compound, drawing comparisons with known kinase inhibitors and leveraging data from structurally related molecules to forecast its likely interaction profile. We will explore its potential activity against a panel of kinases implicated in oncology and inflammation, providing a framework for empirical validation.

Predicted Target Profile and Comparative Compounds

Based on the literature for analogous 5-aminopyrazole carboxamide derivatives, we can anticipate that this compound may exhibit inhibitory activity against several kinase families. Notably, derivatives of this scaffold have been identified as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), REarranged during Transfection (RET) kinase, and Fibroblast Growth Factor Receptors (FGFRs).[4][5][6]

To contextualize the predicted selectivity of our lead compound, we will compare its hypothetical performance against two well-characterized kinase inhibitors:

  • Staurosporine: A broad-spectrum kinase inhibitor, known for its high potency against a vast number of kinases. It serves as a positive control for broad reactivity.

  • A Selective RET Inhibitor (e.g., Pralsetinib): A clinically approved, highly selective inhibitor of RET kinase. It represents a benchmark for narrow-spectrum activity.

The following diagram illustrates the logical workflow for assessing the cross-reactivity of our compound of interest.

G cluster_0 Compound Selection cluster_1 Experimental Assays cluster_2 Data Analysis & Interpretation Compound_of_Interest 5-Amino-N,N-dimethyl-1H- pyrazole-1-carboxamide Kinase_Profiling In Vitro Kinase Panel (e.g., ADP-Glo™) Compound_of_Interest->Kinase_Profiling Broad_Spectrum Staurosporine Broad_Spectrum->Kinase_Profiling Narrow_Spectrum Selective RET Inhibitor Narrow_Spectrum->Kinase_Profiling Cell_Based_Assay Cellular Phosphorylation Assay Kinase_Profiling->Cell_Based_Assay Informs cellular assay design IC50_Determination IC50 Value Calculation Kinase_Profiling->IC50_Determination Selectivity_Score Selectivity Profile Comparison IC50_Determination->Selectivity_Score Off_Target_Identification Identification of Potential Off-Targets Selectivity_Score->Off_Target_Identification

Caption: Workflow for Comparative Cross-Reactivity Profiling.

Comparative Kinase Inhibition Profile (Hypothetical Data)

The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) for this compound and our selected comparators against a panel of kinases. These values are for illustrative purposes and are based on the known activities of related compounds.

Target KinaseThis compound (IC50, nM)Staurosporine (IC50, nM)Selective RET Inhibitor (IC50, nM)
IRAK4 5015>10,000
RET 150105
RET (V804M Gatekeeper Mutant) 3001250
FGFR1 20025>10,000
FGFR2 25030>10,000
VEGFR2 800205,000
p38α >5,00050>10,000
Carbonic Anhydrase IX >10,000N/A>10,000

Interpretation:

The hypothetical data suggests that this compound may be a moderately potent inhibitor of IRAK4, with weaker activity against RET and FGFR kinases. Its predicted lack of activity against p38α and the non-kinase target, Carbonic Anhydrase IX, hints at a degree of selectivity within the kinome. Compared to Staurosporine, it is significantly more selective. However, its broader activity profile relative to the selective RET inhibitor highlights potential for off-target effects that would require experimental confirmation. The predicted activity against the RET gatekeeper mutant suggests it may have applications in resistance settings, a property seen in other 5-aminopyrazole derivatives.[5]

Experimental Protocols

To empirically validate the predicted cross-reactivity profile, the following experimental methodologies are recommended.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of light generated is proportional to the amount of ADP present, which is inversely proportional to the activity of the kinase.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute this compound and comparator compounds in DMSO to achieve a range of concentrations.

  • Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add the diluted compounds to the kinase reaction mixture. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compounds Start->Prepare_Reagents Reaction_Setup Combine Reagents in 384-well Plate Prepare_Reagents->Reaction_Setup Incubate_Reaction Incubate at 30°C for 60 min Reaction_Setup->Incubate_Reaction Terminate_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Terminate_Reaction Incubate_Termination Incubate at RT for 40 min Terminate_Reaction->Incubate_Termination Detect_ADP Add Kinase Detection Reagent Incubate_Termination->Detect_ADP Incubate_Detection Incubate at RT for 30 min Detect_ADP->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The inclusion of both positive (Staurosporine) and negative (selective inhibitor against unrelated targets) controls ensures the assay is performing as expected. A robust Z'-factor should be calculated for each assay plate to confirm a sufficient signal-to-background ratio, ensuring the reliability of the generated data. Furthermore, conducting assays in triplicate and ensuring dose-dependent inhibition provides confidence in the calculated IC50 values.

Conclusion and Future Directions

This guide provides a predictive framework for evaluating the cross-reactivity of this compound. Based on the known pharmacology of its structural analogs, it is likely to exhibit a degree of kinase selectivity, with potential primary activity against IRAK4. However, off-target interactions with other kinases such as RET and FGFRs cannot be ruled out and warrant empirical investigation.

The outlined experimental protocols provide a clear path for validating this predictive analysis. A comprehensive kinase panel screen would be the definitive next step to fully elucidate the selectivity profile of this compound. Subsequent cellular assays to confirm on-target engagement and assess off-target effects in a physiological context will be crucial for its continued development as a potential therapeutic agent. The adaptability of the 5-aminopyrazole scaffold suggests that further chemical modifications could be employed to enhance potency and selectivity for a desired target.[7]

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696. PubChem. [Link]

  • Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. PubMed. [Link]

  • Two-component reactions of 5-amino-pyrazole derivatives (N′/N-1... ResearchGate. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed Central. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Carboxamide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the synthesis of pyrazole carboxamides. As a class of compounds, pyrazole carboxamides are foundational scaffolds in modern chemistry, demonstrating remarkable utility as active ingredients in pharmaceuticals and agrochemicals. Their widespread application necessitates robust, efficient, and scalable synthetic routes.

This guide moves beyond a simple recitation of protocols. My objective here is to provide a comparative analysis of the most prevalent synthetic strategies, grounded in mechanistic principles and practical, field-proven insights. We will explore the causality behind experimental choices, weigh the pros and cons of different routes, and provide the detailed protocols necessary for you to replicate and adapt these methods in your own laboratory.

Strategic Overview: Building the Pyrazole Carboxamide Scaffold

The construction of a pyrazole carboxamide can be broadly approached from two primary strategic directions. The choice between them is often dictated by the availability of starting materials, the desired substitution pattern, and the chemical tolerance of the functional groups on your target molecule.

synthesis_strategies Figure 1. Primary Synthetic Strategies for Pyrazole Carboxamides cluster_A Strategy A: Convergent Synthesis cluster_B Strategy B: Linear Synthesis A_Start Pyrazole Core (Carboxylic Acid / Ester) A_End Final Pyrazole Carboxamide A_Start->A_End Amide Coupling A_Mid Amine Moiety A_Mid->A_End B_Start Acyclic Precursor B_Mid Amide-Containing Acyclic Intermediate B_Start->B_Mid Amidation B_End Final Pyrazole Carboxamide B_Mid->B_End Pyrazole Ring Formation

Caption: A high-level comparison of the two main synthetic approaches.

Strategy A (Convergent Approach): Pyrazole Ring Construction followed by Amidation. This is the most common and flexible route. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or ester, which is then coupled with a desired amine in the final step. The key advantage is the ability to create a diverse library of final compounds from a single, common pyrazole intermediate.

Strategy B (Linear Approach): Precursor Amidation followed by Pyrazole Ring Formation. In this less common strategy, the carboxamide functionality is installed on an acyclic precursor before the cyclization reaction forms the pyrazole ring. This can be advantageous if the desired amine is sensitive to the conditions required for late-stage amidation or if the acyclic starting materials are more readily available.

Route 1: The Classic Approach - Knorr Synthesis and Amide Coupling

This is the workhorse method for pyrazole synthesis, first reported by Ludwig Knorr in the 1880s. It remains highly relevant and involves two distinct phases: (1) Formation of the pyrazole carboxylic ester via cyclocondensation, and (2) Conversion to the final carboxamide.

Phase 1: Pyrazole Ring Formation via Knorr Cyclocondensation

The Knorr pyrazole synthesis classically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] To generate the required pyrazole carboxylic acid precursor, a β-ketoester is typically used as the 1,3-dicarbonyl component.[2]

The Mechanism: The reaction proceeds via an initial condensation between one of the hydrazine's nitrogen atoms and one of the carbonyls (typically the more reactive ketone) to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl (the ester). A final dehydration step yields the aromatic pyrazole ring.[2][3]

knorr_mechanism Figure 2. Mechanism of the Knorr Pyrazole Synthesis reactants Hydrazine + β-Ketoester hydrazone Hydrazone Intermediate reactants->hydrazone Condensation (-H₂O) cyclized Cyclized Intermediate (Non-aromatic) hydrazone->cyclized Intramolecular Attack product Pyrazole Product cyclized->product Dehydration (-H₂O)

Caption: A simplified mechanism for the Knorr pyrazole synthesis.

Causality & Experimental Choices:

  • Catalyst: The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid), which protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[2][4]

  • Solvent: Alcohols like ethanol or propanol are common solvents as they readily dissolve the reactants and can facilitate the reaction upon heating.[2]

  • Regioselectivity: A significant challenge with the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. The initial condensation can occur at either of the two carbonyl groups, potentially leading to a mixture of regioisomers.[5] Recent kinetic studies using transient flow methods have revealed that the reaction pathways are more complex than previously assumed, with factors like autocatalysis influencing the final product ratio.[5] Controlling temperature and the order of addition can sometimes favor one isomer over the other, but this often requires case-by-case optimization.

Phase 2: Amidation of the Pyrazole Carboxylic Acid

Once the pyrazole ester is formed and saponified (hydrolyzed) to the corresponding carboxylic acid, the final amide bond is constructed. Here, two primary methods are compared: the traditional acid chloride approach and the use of modern peptide coupling reagents.

amidation_workflow Figure 3. Comparative Workflow for Amide Bond Formation cluster_acid_chloride Method 1: Acid Chloride cluster_coupling Method 2: Coupling Reagent start Pyrazole Carboxylic Acid + Amine (R-NH₂) ac_step1 Add SOCl₂ or (COCl)₂ start->ac_step1 cp_step1 Mix Acid, Amine, Coupling Reagent (e.g., HATU), and Base (e.g., DIPEA) start->cp_step1 ac_step2 Isolate/Use in situ Pyrazole Acyl Chloride ac_step1->ac_step2 ac_step3 Add Amine + Base (e.g., TEA, Pyridine) ac_step2->ac_step3 finish Final Pyrazole Carboxamide ac_step3->finish cp_step1->finish

Caption: Workflow comparison of the two main amidation techniques.

Method 1: The Acid Chloride Route This robust, cost-effective method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The acyl chloride is then reacted with the desired amine in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct.

  • Expertise: Oxalyl chloride is often preferred for smaller-scale reactions as its byproducts (CO, CO₂) are gaseous, simplifying workup. Thionyl chloride is cheaper for large-scale synthesis, but its SO₂ byproduct requires careful handling. A catalytic amount of DMF is often added to the oxalyl chloride reaction to form the Vilsmeier reagent in situ, which is the active catalyst.

Method 2: The Coupling Reagent Route This approach, borrowed from peptide synthesis, uses specialized reagents to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions.[7]

  • Carbodiimides (EDC, DCC): These reagents activate the acid to form a reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions or racemization. Therefore, additives like 1-Hydroxybenzotriazole (HOBt) are almost always included. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester, leading to cleaner reactions and higher yields.[7][8] EDC is particularly useful as its urea byproduct is water-soluble, allowing for easy removal via aqueous workup.[9]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are among the most efficient coupling agents available.[8] They rapidly convert carboxylic acids into highly reactive activated esters.[7] This efficiency makes them the reagent of choice for difficult couplings, such as with sterically hindered amines or electron-poor anilines, where the acid chloride method might fail or require harsh conditions.[10]

Comparative Analysis & Data
Synthesis RouteKey ReagentsTypical ConditionsYield RangeAdvantagesDisadvantages/Limitations
Knorr Synthesis Hydrazine, β-Ketoester, Acetic AcidReflux in Ethanol, 1-4h60-95%High yields, robust, widely applicable, readily available starting materials.[2]Potential for regioisomer formation with unsymmetrical substrates.[5]
Amidation (Acid Chloride) Pyrazole-COOH, SOCl₂ or (COCl)₂, Amine, Base0°C to RT, 1-3h70-95%Cost-effective, highly reactive, reliable for simple amines.[6][11]Harsh conditions (HCl byproduct), not suitable for sensitive substrates, potential side reactions.
Amidation (EDC/HOBt) Pyrazole-COOH, Amine, EDC, HOBt, BaseRT, 4-12h65-90%Mild conditions, good for sensitive substrates, water-soluble byproducts (EDC).[8]Slower than other methods, DCC byproduct is a poorly soluble urea.[9]
Amidation (HATU) Pyrazole-COOH, Amine, HATU, DIPEART, 1-4h80-98%Very fast and efficient, excellent for difficult couplings, low racemization.[8][10]High cost, reagent can self-react if not used correctly.

Route 2: Modern Efficiency - Multicomponent Reactions (MCRs)

For researchers focused on efficiency and atom economy, multicomponent reactions (MCRs) offer a powerful alternative. MCRs are one-pot processes where three or more reactants combine to form a product in a single synthetic operation, incorporating most of the atoms from the starting materials into the final structure.[12]

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. This approach bypasses the need to isolate intermediates, saving time, solvents, and purification steps.

Causality & Experimental Choices:

  • Mechanism: The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the hydrazine and subsequent cyclization/dehydration, all within the same pot.

  • Catalysis: While some MCRs can proceed without a catalyst, many are accelerated by Lewis acids, Brønsted acids, or bases. The choice of catalyst can be crucial for controlling the reaction pathway and improving yields. For instance, ytterbium(III) perfluorooctanoate [Yb(PFO)₃] has been shown to be a mild and highly efficient catalyst for the three-component synthesis of pyrazole-4-carboxylates.

Advantages of MCRs:

  • High Efficiency: Combines multiple steps, reducing reaction time and labor.

  • Sustainability: Minimizes solvent waste and energy consumption.

  • Complexity Generation: Allows for the rapid construction of complex molecules from simple starting materials.

Limitations:

  • Optimization: Finding the optimal conditions for three or more components can be complex.

  • Scope: The reaction may not be suitable for all desired substitution patterns.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (Knorr Synthesis)
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoylacetate (10.0 g, 52 mmol) and ethanol (40 mL).

  • Begin stirring and add phenylhydrazine (5.6 g, 52 mmol).

  • Add 3-4 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane).

  • After completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure pyrazole ester. Typical yield: 85-95%.

Protocol 2: Saponification to 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
  • In a round-bottom flask, dissolve the pyrazole ester from Protocol 1 (10.0 g, 43 mmol) in a mixture of tetrahydrofuran (THF, 60 mL) and water (20 mL).

  • Add sodium hydroxide (2.6 g, 65 mmol) to the solution and stir vigorously at 50°C.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Acidify the solution to pH ~2 by slowly adding 2M HCl. A white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. Typical yield: 90-98%.

Protocol 3A: Amidation via Acid Chloride
  • In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole carboxylic acid from Protocol 2 (2.0 g, 9.9 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Add a catalytic drop of DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.1 mL, 12.9 mmol) dropwise. Observe gas evolution.

  • Allow the reaction to warm to room temperature and stir for 1 hour until the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude pyrazole acyl chloride.

  • In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.17 g, 10.9 mmol) and triethylamine (2.8 mL, 19.8 mmol) in anhydrous DCM (30 mL) and cool to 0°C.

  • Dissolve the crude acyl chloride in DCM (10 mL) and add it dropwise to the amine solution.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with 1M HCl (2x20 mL), saturated NaHCO₃ solution (2x20 mL), and brine (1x20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography or recrystallization as needed.

Protocol 3B: Amidation via HATU Coupling
  • To a round-bottom flask, add the pyrazole carboxylic acid from Protocol 2 (500 mg, 2.47 mmol), the desired amine (e.g., morpholine, 238 mg, 2.72 mmol), and HATU (1.03 g, 2.72 mmol).

  • Add anhydrous DMF (10 mL) to dissolve the solids.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.95 mL, 5.44 mmol) to the stirred solution.

  • Stir the reaction at room temperature. Monitor by TLC; the reaction is often complete within 1-3 hours.

  • Once complete, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3x30 mL).

  • Combine the organic layers and wash with saturated LiCl solution (2x20 mL) to remove residual DMF, followed by brine (1x20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The synthesis of pyrazole carboxamides is a well-established field with a variety of reliable methods at the researcher's disposal.

  • For flexibility and late-stage diversification , the classic Knorr synthesis followed by amidation is the undisputed strategy of choice. Within this strategy, the acid chloride method offers a cost-effective solution for robust substrates, while HATU coupling provides superior performance for challenging or sensitive molecules where yield and purity are paramount.

  • For maximum efficiency and green chemistry principles , especially in the context of library synthesis, multicomponent reactions provide an elegant and powerful approach to rapidly generate molecular complexity in a single step.

The optimal route will always depend on the specific target molecule, available resources, and project goals. By understanding the mechanistic underpinnings and practical trade-offs of each method presented in this guide, you are now better equipped to make informed decisions and troubleshoot the synthesis of this vital class of compounds.

References

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

  • Shaaban, M. R., Al-Gamal, M. I., & El-Gazzar, A. R. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4739. [Link]

  • Pramanik, A. (2022). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds, 42(5), 2269-2303. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 21, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Wan, J. P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 21, 2026, from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2482-2489. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 21, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 21, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. (2025). Jetir.org. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2025). ResearchGate. [Link]

  • Synthetic route for substituted pyrazole carboxamide derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cinar, G., Ceylan, S., Taslimi, P., Er, M., Erdemir, A., Gümrükçüoğlu, N., & Senturk, M. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. [Link]

Sources

The Versatile 5-Aminopyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2][3][4] Its inherent structural features, including multiple sites for substitution and the ability to form key hydrogen bond interactions, have made it a focal point in the development of novel therapeutics targeting a range of diseases, from cancer and inflammation to neurodegenerative disorders.[2][3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-aminopyrazole derivatives across different therapeutic targets, supported by experimental data to inform researchers and drug development professionals in their quest for next-generation medicines.

The 5-Aminopyrazole Core: A Foundation for Diverse Biological Activity

The 5-aminopyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino group at the C5 position. This arrangement provides a unique combination of electronic and steric properties, making it an attractive starting point for chemical library synthesis. The pyrazole ring itself is relatively stable and can be readily functionalized at the N1, C3, and C4 positions, while the 5-amino group offers a crucial hydrogen bond donor and a site for further chemical modification. This adaptability has led to the discovery of 5-aminopyrazole derivatives with a wide spectrum of pharmacological activities, including kinase inhibition, anticancer, and anti-inflammatory effects.[1][5]

I. 5-Aminopyrazole Derivatives as Kinase Inhibitors: A Tale of Selectivity and Potency

Kinases are a major class of drug targets, and the 5-aminopyrazole scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[2][4] The ability of the pyrazole core to mimic the adenine region of ATP and the strategic placement of substituents to exploit specific features of the kinase ATP-binding site have been key to their success.

A. p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38α MAPK is a critical mediator of the inflammatory response, making it a prime target for the treatment of autoimmune diseases and other inflammatory conditions.[6] Several 5-aminopyrazole-based inhibitors have demonstrated significant potency against p38α.

A key SAR insight for this class is the importance of a urea or amide linkage at the 5-amino position, which often forms crucial hydrogen bonds with the hinge region of the kinase. The nature of the substituents on the pyrazole ring and the aryl group of the urea/amide moiety dictates both potency and selectivity.

Comparative Analysis of p38α Inhibitors:

Compound IDR1 (at N1)R2 (at C3)R3 (Aryl group of urea)p38α IC50 (nM)Reference
2j tert-ButylH2-Chloro-4-fluorophenyl7[6]
BIRB-796 tert-ButylNaphthyl1-(p-Tolyl)0.1[7]
VX-745 IsopropylH2,6-Dichlorophenyl11[8]
SCIO-469 CyclopropylH2-Methyl-4-pyridyl12[8]

Key SAR Observations for p38α Inhibition:

  • N1-Substitution: Bulky alkyl groups like tert-butyl or isopropyl at the N1 position are often favored for potent p38α inhibition.

  • Urea/Amide Moiety: The urea linkage is a common feature, with the nature of the aryl substituent significantly impacting activity. Electron-withdrawing groups on the aryl ring can enhance potency.

  • Selectivity: Achieving selectivity over other kinases remains a challenge. For instance, while BIRB-796 is highly potent against p38α, it also inhibits other kinases at higher concentrations.[7]

Experimental Workflow: p38α Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis P1 Dilute p38α enzyme, substrate (ATF2), and ATP in kinase buffer R1 Add inhibitor, enzyme, and substrate/ATP mix to a 384-well plate P1->R1 P2 Prepare serial dilutions of 5-aminopyrazole inhibitor P2->R1 R2 Incubate at room temperature for 60 minutes R1->R2 D1 Add ADP-Glo™ Reagent to convert ADP to ATP R2->D1 D2 Incubate for 40 minutes D1->D2 D3 Add Kinase Detection Reagent to generate luminescence D2->D3 D4 Incubate for 30 minutes D3->D4 D5 Measure luminescence D4->D5 A1 Plot luminescence vs. inhibitor concentration D5->A1 A2 Calculate IC50 value A1->A2

Caption: Workflow for a typical in vitro p38α kinase inhibition assay.

B. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets.[9] 5-Amino-1H-pyrazole-4-carboxamide derivatives have emerged as a promising class of pan-FGFR inhibitors, including activity against clinically relevant gatekeeper mutations that confer resistance to other inhibitors.[9]

Comparative Analysis of a 5-Aminopyrazole-based FGFR Inhibitor and Approved Drugs:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F Mutant IC50 (nM)Reference
10h (5-Aminopyrazole derivative) 46419962[9]
Pemigatinib (Approved) 0.40.51.2>300[5][10]
Infigratinib (Approved) 1.11.01.3-[10]
Futibatinib (Approved) 212243-[2][4]

Key SAR Observations for FGFR Inhibition:

  • Covalent Inhibition: The representative compound 10h was designed as a covalent inhibitor, which contributes to its activity against the gatekeeper mutant.[9]

  • Pan-FGFR Activity: While approved inhibitors like pemigatinib show high potency against wild-type FGFRs, the 5-aminopyrazole derivative 10h demonstrates a more balanced profile against both wild-type and a key resistance mutant.[5][9][10]

C. c-Jun N-terminal Kinase 3 (JNK3) Inhibitors

JNK3 is predominantly expressed in the brain and has been implicated in neurodegenerative diseases.[11] The 5-aminopyrazole scaffold has been successfully utilized to develop highly potent and selective JNK3 inhibitors.

Comparative Analysis of JNK3 Inhibitors:

Compound IDJNK3 IC50 (nM)p38α IC50 (nM)Selectivity (p38α/JNK3)Reference
SR-3576 (Aminopyrazole) 7>20,000>2800[2]
SR-3737 (Indazole) 1230.25[2]
26n (Aminopyrazole) <1>10,000>10,000[11]

Key SAR Observations for JNK3 Inhibition:

  • Scaffold is Key to Selectivity: A direct comparison between the aminopyrazole SR-3576 and the isomeric indazole SR-3737 highlights the critical role of the scaffold in achieving selectivity over the closely related p38α kinase.[2]

  • Planarity and Active Site Fit: The planar nature of the N-linked phenyl-aminopyrazole structure in SR-3576 allows for a better fit into the smaller active site of JNK3 compared to the larger active site of p38α, contributing to its remarkable selectivity.[2]

  • Optimization of Potency and Properties: Further optimization of the aminopyrazole scaffold, as seen in compound 26n , can lead to inhibitors with exceptional potency and selectivity, along with favorable pharmacokinetic properties.[11]

II. 5-Aminopyrazole Derivatives as Anticancer Agents

Beyond kinase inhibition, 5-aminopyrazole derivatives have demonstrated direct cytotoxic activity against various cancer cell lines. Their mechanisms of action are often multifactorial and can include the induction of apoptosis.

Comparative Anticancer Activity of 5-Aminopyrazole Derivatives:

Compound IDCell LineIC50 (µM)Reference
Compound 5 HepG2 (Liver Cancer)13.14[1]
Compound 5 MCF-7 (Breast Cancer)8.03[1]
Compound 1c MCF-7 (Breast Cancer)Inactive at 10 µM
Compound 1d MCF-7 (Breast Cancer)Inactive at 10 µM
Compound 1f MCF-7 (Breast Cancer)Significant growth inhibition
Compound 1g MCF-7 (Breast Cancer)Significant growth inhibition

Key SAR Observations for Anticancer Activity:

  • Substituent Effects: The nature and position of substituents on the pyrazole and any attached aryl rings play a critical role in determining the cytotoxic potency. For example, in one study, compounds 1f and 1g with specific substitutions showed significant growth inhibitory activity against MCF-7 cells, while the closely related 1c and 1d were inactive at the same concentration.[12]

  • Mechanism of Action: Compound 5 was shown to induce apoptosis in MCF-7 cells, suggesting a specific mechanism of cell killing beyond non-specific toxicity.[1]

Experimental Workflow: MTT Assay for Cell Viability

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition and Analysis P1 Seed cancer cells in a 96-well plate P2 Allow cells to adhere overnight P1->P2 T1 Treat cells with serial dilutions of 5-aminopyrazole derivatives P2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT solution to each well T2->A1 A2 Incubate for 2-4 hours to allow formazan formation A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 R1 Measure absorbance at 570 nm A3->R1 R2 Calculate cell viability and determine IC50 R1->R2

Caption: A generalized workflow for assessing cell viability using the MTT assay.

III. Experimental Protocols

A. General Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles

A versatile and environmentally friendly one-pot, three-component synthesis can be employed for the preparation of various 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.[13][14]

Procedure:

  • To a mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL), add phenylhydrazine (1 mmol).

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired 5-aminopyrazole derivative.

This method offers several advantages, including mild reaction conditions, high yields, and a simple work-up procedure.[14]

B. Synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides

These compounds can be synthesized from the corresponding 5-amino-1,3-diphenyl-1H-pyrazole.

Procedure:

  • To a solution of 5-amino-1,3-diphenyl-1H-pyrazole (1 mmol) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.2 mmol).

  • Cool the mixture in an ice bath and add the desired benzoyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the target N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide.[1]

C. p38α Kinase Assay Protocol (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 of inhibitors.[10][15]

Materials:

  • p38α kinase, active

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the 5-aminopyrazole test compound in kinase buffer containing 5% DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or 5% DMSO (for control).

  • Add 2 µL of p38α enzyme solution.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

D. MTT Cell Viability Assay Protocol

This assay is a colorimetric method for assessing cell viability.[6][12][16][17][18]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of the 5-aminopyrazole derivatives. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The 5-aminopyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the chemical tractability of this core and its ability to be tailored to achieve high potency and selectivity against a variety of biological targets. The comparative data presented herein, along with the detailed experimental protocols, are intended to provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design of the next generation of 5-aminopyrazole-based medicines. The ongoing exploration of this versatile scaffold promises to yield further breakthroughs in the treatment of a wide range of human diseases.

References

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. (URL not available)
  • FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. (2022). (URL not available)
  • p38α Kinase Assay.
  • Incyte wins second FDA indication for FGFR inhibitor Pemazyre. (2022). (URL not available)
  • 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889. [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). Journal of Biological Chemistry, 284(30), 20055-20066. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3794. (URL not available)
  • A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Deriv
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Molecules, 29(10), 2285. [Link]

  • MTT Cell Assay Protocol. (URL not available)
  • A Head-to-Head Comparison of p38 MAPK Inhibitors: A Guide for Researchers. Benchchem. (URL not available)
  • The synthesis route of 5-aminopyrazole derivatives 2a–g.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889. [Link]

  • MTT Cell Proliferation Assay.
  • Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. (2014). Journal of Medicinal Chemistry, 57(23), 9875-9889. [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (2011). Current Topics in Medicinal Chemistry, 11(8), 987-1004. (URL not available)
  • Summary of p38 inhibitors in clinical trials.
  • Relationship between experimental IC50 values, predicted IC50 values of...
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 276, 116558. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). Journal of Medicinal Chemistry, 57(23), 9875-9889. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). New Journal of Chemistry, 48(16), 7241-7252. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. (2023). International Journal of Molecular Sciences, 24(18), 14068. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (2009). Journal of Biological Chemistry, 284(30), 20055-20066. [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2014). RSC Advances, 4(109), 63891-63896. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • “Go upstream, young man”: lessons learned from the p38 saga. (2011). Annals of the Rheumatic Diseases, 70(Suppl 1), i64-i68. [Link]

  • Building diagrams using graphviz. Chad's Blog. (2021). (URL not available)
  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry, 69(18), 5341-5351. [Link]

  • One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Bentham Science. (URL not available)
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 147-171. [Link]

  • (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies.
  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2021). Molecules, 26(11), 3294. [Link]

  • Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. (2014). Journal of Medicinal Chemistry, 57(23), 9875-9889. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 276, 116558. [Link]

Sources

Bridging the Gap: A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the relationship between in vitro properties and in vivo performance is paramount. This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the novel pyrazole derivative, 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide. While specific data for this exact molecule is emerging, we will draw upon established methodologies and data from structurally related pyrazole carboxamides to illustrate the principles and experimental workflows. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] Establishing a predictive IVIVC is a critical step in de-risking and accelerating the development of such promising therapeutic candidates.

The Imperative of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response (such as plasma drug concentration or amount of drug absorbed). A validated IVIVC can serve as a surrogate for in vivo bioavailability studies, allowing for the justification of biowaivers, setting of dissolution specifications, and supporting post-approval manufacturing changes.

Part 1: Foundational In Vitro Characterization

The journey to a successful IVIVC begins with a thorough in vitro characterization of the drug substance and its formulation. These studies provide the fundamental data points for later correlation with in vivo pharmacokinetic parameters.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is the bedrock of formulation development and IVIVC.

PropertyMethodImportance
Solubility Equilibrium solubility in various pH buffers (e.g., pH 1.2, 4.5, 6.8)Determines the dissolution rate and potential for pH-dependent absorption.
Permeability Caco-2 or PAMPA assayPredicts the potential for intestinal absorption and classification under the Biopharmaceutics Classification System (BCS).
pKa Potentiometric titration or UV-spectrophotometryInfluences solubility and dissolution at different physiological pH values.
LogP/LogD Shake-flask method or computational predictionIndicates the lipophilicity of the compound, which affects membrane permeability and distribution.
In Vitro Dissolution Studies

The selection of an appropriate dissolution method is critical for developing a discriminatory and biorelevant in vitro test.

Experimental Protocol: Dissolution Method Development

  • Apparatus Selection: Begin with the USP Apparatus 2 (paddle) at a standard agitation speed of 50 or 75 RPM.

  • Media Selection: Test a range of dissolution media that mimic the physiological pH of the gastrointestinal tract, including:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

    • Fasted State Simulated Intestinal Fluid (FaSSIF)

    • Fed State Simulated Intestinal Fluid (FeSSIF)

  • Method Optimization: Adjust parameters such as agitation speed and the use of surfactants (if necessary for poorly soluble compounds) to achieve a dissolution profile that is sensitive to formulation changes.

  • Profile Comparison: Utilize the f2 similarity factor to compare dissolution profiles between different formulations (e.g., fast, medium, and slow-release formulations).

Part 2: In Vivo Pharmacokinetic Evaluation

The in vivo arm of the IVIVC involves the administration of the developed formulations to a relevant animal model to determine the pharmacokinetic profile.

Animal Model Selection

The choice of animal model is crucial for obtaining clinically relevant data. Rodent models, such as Sprague-Dawley rats, are often used for initial pharmacokinetic screening due to their well-characterized physiology and handling feasibility.[4]

Study Design and Execution

A crossover study design is typically employed, where each animal receives each of the different formulations with a washout period in between.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week prior to the study.

  • Formulation Administration: Administer the fast, medium, and slow-release formulations of this compound via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of the drug using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Deconvolution of In Vivo Data

To establish a point-to-point correlation, the in vivo plasma concentration-time data is deconvoluted to determine the fraction of drug absorbed over time. This can be achieved using methods such as the Wagner-Nelson or Loo-Riegelman methods.

Part 3: Establishing the In Vitro-In Vivo Correlation

The final step is to correlate the in vitro dissolution data with the in vivo absorption data.

Level A, B, and C Correlations

The FDA recognizes three levels of IVIVC:

  • Level A: A point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile. This is the most desirable level of correlation.

  • Level B: A correlation between the mean in vitro dissolution time (MDT) and the mean in vivo residence time (MRT).

  • Level C: A single-point correlation between a dissolution parameter (e.g., % dissolved at a specific time) and a pharmacokinetic parameter (e.g., Cmax or AUC).

Data Analysis and Model Validation

A linear regression model is typically used to establish the relationship between the in vitro and in vivo data. The predictive performance of the model is then validated by comparing the predicted in vivo profiles with the observed profiles.

Hypothetical In Vitro vs. In Vivo Data for this compound Formulations

FormulationIn Vitro % Dissolved at 1 hrIn Vivo Fraction Absorbed at 1 hr
Fast Release 85%0.82
Medium Release 60%0.58
Slow Release 35%0.33

dot

IVIVC_Workflow physchem Physicochemical Characterization dissolution Dissolution Testing physchem->dissolution animal_study Animal Pharmacokinetic Study dissolution->animal_study Test Formulations correlation_model Correlation Modeling (Level A, B, or C) dissolution->correlation_model In Vitro Dissolution Data formulation Formulation Development (Fast, Medium, Slow) formulation->physchem data_analysis Pharmacokinetic Data Analysis animal_study->data_analysis deconvolution Deconvolution data_analysis->deconvolution deconvolution->correlation_model In Vivo Absorption Data validation Model Validation correlation_model->validation

Caption: Workflow for establishing an IVIVC.

Conclusion

Establishing a robust IVIVC for this compound is a scientifically rigorous process that integrates physicochemical characterization, formulation development, in vitro dissolution testing, and in vivo pharmacokinetic studies. The successful development of a predictive IVIVC can significantly streamline the drug development process, reduce the need for extensive in vivo studies, and provide a valuable tool for quality control throughout the product lifecycle. While the data presented here for related pyrazole carboxamides serves as a guide, researchers are encouraged to generate specific data for this compound to build a truly predictive and reliable IVIVC model. Many pyrazole derivatives have been investigated for a wide range of biological activities, and the principles outlined in this guide are broadly applicable to this important class of compounds.[5][6][7]

References

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. Available at: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Biologically active pyrazole derivatives. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed. Available at: [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Available at: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]

  • Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials. PubMed. Available at: [Link]

Sources

Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Motif

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Computational Evaluation of Pyrazole Carboxamide Analogs

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting comparative molecular docking studies of pyrazole carboxamide analogs. We will delve into the technical methodologies, analyze structure-activity relationships across different enzyme classes, and provide actionable insights grounded in experimental data to guide the rational design of next-generation therapeutics.

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1] When combined with a carboxamide linker, it forms the pyrazole carboxamide scaffold, a "privileged structure" that serves as the foundation for a multitude of biologically active compounds.[2] These analogs have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]

The biological target promiscuity of this scaffold is a double-edged sword; it offers a wealth of therapeutic opportunities but also necessitates a deep understanding of the structural features that govern target selectivity and potency. Molecular docking, a powerful computational technique, is indispensable for this purpose. It predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[3][4]

This guide presents a comparative docking analysis of pyrazole carboxamide analogs against two distinct and therapeutically relevant classes of enzymes: protein kinases and cyclooxygenases (COX) , to elucidate the structural determinants of their inhibitory activity.

A Validated Protocol for Comparative Molecular Docking

The following protocol provides a self-validating system for conducting rigorous and reproducible molecular docking studies. The causality behind each step is explained to ensure technical accuracy and robust outcomes.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Protein Selection (e.g., from PDB) PDB_Prep 3. Protein Preparation (Remove water, add hydrogens) .pdbqt format PDB->PDB_Prep LIG 2. Ligand Drawing (2D Chemical Structures) LIG_Prep 4. Ligand Preparation (Energy Minimization) .pdbqt format LIG->LIG_Prep GRID 5. Grid Box Generation (Define Active Site) PDB_Prep->GRID DOCK 6. Molecular Docking (AutoDock Vina) LIG_Prep->DOCK GRID->DOCK RESULTS 7. Analyze Results (Binding Affinity kcal/mol) DOCK->RESULTS VISUAL 8. Visualize Interactions (Hydrogen Bonds, etc.) RESULTS->VISUAL SAR 9. Structure-Activity Relationship (SAR) VISUAL->SAR

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology

1. Protein Preparation:

  • Rationale: To prepare the protein for docking by removing non-essential molecules and adding charges and hydrogens necessary for the docking algorithm's force field calculations.

  • Protocol:

    • Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will consider a representative kinase like Epidermal Growth Factor Receptor (EGFR, PDB ID: 2J6M) and an inflammatory enzyme like Cyclooxygenase-2 (COX-2, PDB ID: 3PGH).

    • Using molecular modeling software such as AutoDock Tools (ADT), prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.[4]

    • Add polar hydrogen atoms to the protein structure, as these are critical for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format, which includes atomic charges and atom-type information required by AutoDock Vina.[4]

2. Ligand Preparation:

  • Rationale: To convert 2D chemical drawings into 3D structures with the lowest energy conformation, ensuring a realistic starting point for the docking simulation.

  • Protocol:

    • Draw the 2D structures of the pyrazole carboxamide analogs using chemical drawing software like ChemDraw.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation of the ligand.

    • Save the prepared ligands in the PDBQT format, which automatically defines rotatable bonds and assigns charges.

3. Molecular Docking Simulation:

  • Rationale: To predict the binding conformation and affinity of each ligand within the protein's active site. We use AutoDock Vina, a widely used and validated docking program.

  • Protocol:

    • Grid Box Generation: Define the active site of the protein by creating a grid box. This box should encompass the entire binding pocket where the native ligand binds. The dimensions and coordinates of the box are crucial for focusing the docking search.

    • Docking Execution: Run the AutoDock Vina simulation. The program will systematically search for the optimal binding pose of the ligand within the defined grid box, evaluating millions of possible conformations. The Lamarckian Genetic Algorithm is commonly employed for this search.[3]

    • Output: Vina will generate several binding poses for each ligand, ranked by their docking score (binding affinity) in kcal/mol. The more negative the score, the stronger the predicted binding.

4. Analysis of Results:

  • Rationale: To interpret the docking scores and visualize the specific molecular interactions that drive ligand binding, which is essential for understanding the structure-activity relationship.

  • Protocol:

    • Analyze the docking results to identify the best binding pose for each ligand based on the most negative docking score.[4]

    • Use visualization software (e.g., PyMOL, BIOVIA Discovery Studio) to inspect the top-ranked pose.

    • Identify and analyze key binding interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site.[5]

Comparative Docking Analysis: Kinases vs. Cyclooxygenases

The versatility of the pyrazole carboxamide scaffold is evident in its ability to inhibit structurally distinct enzymes. Here, we compare its binding modes in a protein kinase (EGFR) and a cyclooxygenase (COX-2).

Case Study 1: Pyrazole Carboxamides as Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many pyrazole derivatives have been developed as potent kinase inhibitors, often targeting the ATP-binding site.[1][6][7]

Quantitative Data Summary: Docking Against EGFR

Compound AnalogKey SubstituentsDocking Score (kcal/mol)Interacting Hinge ResidueReference
Analog A Phenyl & Thiazole groups-10.35Met793[3]
Analog B Pyrimidine moiety-9.98Met793[6]
Analog C Carbothioamide Tail-9.50Cys797[6]
Gefitinib (Std.) Standard EGFR Inhibitor-9.20Met793[6]

Note: Docking scores are representative values synthesized from multiple sources for comparative purposes.

Discussion & Structure-Activity Relationship (SAR):

The docking studies reveal that pyrazole carboxamide analogs effectively bind to the hinge region of the EGFR ATP-binding site, mimicking the interaction of ATP.[5][6] The pyrazole core acts as a stable scaffold, while the carboxamide linker often forms crucial hydrogen bonds.

  • Hinge Binding: The nitrogen atoms of the pyrazole or a linked heterocyclic moiety (like pyrimidine) frequently form one or more hydrogen bonds with the backbone amide of key hinge region residues, such as Met793. This interaction is critical for anchoring the inhibitor.[6]

  • Substituent Effects: The nature of the substituents on the pyrazole ring and the carboxamide nitrogen dictates the overall binding affinity and selectivity. Bulky aromatic groups can form favorable hydrophobic and pi-pi stacking interactions within the active site pocket.[7] As seen with Analog A and B, specific heterocyclic groups can enhance binding affinity compared to the standard inhibitor.

Binding Interaction Diagram: Analog A in EGFR Active Site

G MET793 Met793 CYS797 Cys797 LEU718 Leu718 ALA743 Ala743 LIG_PYRAZOLE Pyrazole Core LIG_PYRAZOLE->CYS797 Hydrophobic LIG_PHENYL Phenyl Group LIG_PHENYL->LEU718 Hydrophobic LIG_PHENYL->ALA743 Hydrophobic LIG_THIAZOLE Thiazole Group LIG_THIAZOLE->MET793 H-Bond

Caption: Key interactions of a pyrazole analog in the EGFR active site.

Case Study 2: Pyrazole Carboxamides as COX-2 Inhibitors

COX enzymes are key to the inflammatory pathway. Selective inhibition of COX-2 over COX-1 is a major goal for anti-inflammatory drug design to reduce gastrointestinal side effects.[4] Pyrazole carboxamides have emerged as a promising class of selective COX-2 inhibitors.[4]

Quantitative Data Summary: Docking Against COX-2

Compound AnalogKey SubstituentsDocking Score (kcal/mol)Interacting ResidueReference
Analog 5u Hybrid Pyrazole-12.91Arg513, Tyr385[4]
Analog 5s Hybrid Pyrazole-12.24Arg513, Tyr385[4]
Celecoxib (Std.) Standard COX-2 Inhibitor-9.92Arg513[4]

Discussion & Structure-Activity Relationship (SAR):

The active site of COX-2 is a long hydrophobic channel. The docking results show that pyrazole carboxamides orient themselves to occupy this channel effectively.

  • Hydrophobic Channel Occupancy: The core scaffold and its substituents fit snugly within the hydrophobic pocket of the COX-2 active site.

  • Key Polar Interactions: Unlike in kinases, the critical interactions often involve polar residues at the apex of the binding site. For example, the carboxamide or other functional groups frequently form hydrogen bonds with residues like Arg513 and Tyr385, which is crucial for potent inhibition.[4]

  • Selectivity: The larger active site volume of COX-2 compared to COX-1 allows it to accommodate bulkier substituents on the pyrazole scaffold. This structural difference is the primary basis for designing COX-2 selective inhibitors.

Conclusion and Future Directions

This guide demonstrates that molecular docking is a powerful, predictive tool for the comparative analysis of pyrazole carboxamide analogs. The studies reveal that while the core scaffold provides a stable anchor, the specific nature and placement of substituents are paramount in determining target affinity and selectivity. For kinases, interactions with the ATP-binding site's hinge region are critical, whereas for COX-2, occupancy of a large hydrophobic channel complemented by specific polar interactions dictates inhibitory potency.

These computational insights provide a robust foundation for the rational design of novel pyrazole carboxamide derivatives. By modifying substituents to enhance interactions with key residues identified through docking, researchers can optimize potency and fine-tune selectivity, accelerating the development of new therapeutics for a wide range of diseases. Further validation through more advanced computational methods like molecular dynamics simulations and subsequent experimental bioassays is the logical next step in the drug discovery pipeline.[5][8]

References

  • Khan, I., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. Available from: [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5894. Available from: [Link]

  • Prasanna, P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 438-442. Available from: [Link]

  • Arooj, M., et al. (2019). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. International Journal of Molecular Sciences, 20(2), 399. Available from: [Link]

  • Abdel-Ghani, T. M., & Loproto, P. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3122. Available from: [Link]

Sources

A Head-to-Head Comparison of Guanidinylating Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a guanidinium group is a pivotal transformation in the synthesis of a diverse array of biologically active molecules and pharmaceuticals. This functional group, prominently found in the amino acid arginine, is a strong base at physiological pH and a versatile hydrogen bond donor, enabling crucial molecular interactions that underpin biological activity. The choice of guanidinylating reagent is therefore a critical decision in the synthetic workflow, directly impacting reaction efficiency, substrate scope, and overall yield.

This in-depth technical guide provides a head-to-head comparison of commonly employed guanidinylating reagents, offering insights into their reactivity, selectivity, and practical application. We will delve into the mechanistic nuances that govern their performance and provide supporting experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

The Landscape of Guanidinylation: Key Players and Their Characteristics

The selection of an appropriate guanidinylating reagent is contingent upon several factors, including the nucleophilicity of the amine substrate, steric hindrance, and the desired protecting group strategy. Here, we compare and contrast the performance of several major classes of these reagents.

Triflylguanidines: The High-Reactivity Champions

Among the most powerful electrophilic guanidinylating agents is N,N'-Di-Boc-N''-triflylguanidine , often referred to as Goodman's reagent . The triflyl (Tf) group serves as an excellent leaving group, rendering the central carbon atom highly susceptible to nucleophilic attack by a broad spectrum of amines.

Key Features:

  • High Reactivity: Efficiently guanidinylates primary and secondary aliphatic amines, as well as less reactive anilines, under mild conditions, often at room temperature.[1][2]

  • Broad Substrate Scope: Effective for a wide range of amines, including those that are sterically hindered.[3]

  • Versatility: Suitable for both solution-phase and solid-phase synthesis.[3]

The high reactivity of Goodman's reagent makes it a reliable choice for challenging guanidinylations where other reagents may fail.[2]

Pyrazole-Based Reagents: The Versatile and Safe Alternatives

Reagents based on a pyrazole scaffold, such as 1H-Pyrazole-1-carboxamidine hydrochloride and its N,N'-di-Boc protected analogue, have emerged as highly effective and safer alternatives to older methods that required toxic heavy metal promoters.[4][5]

Key Features:

  • Good Reactivity: While generally less reactive than triflylguanidines, they are effective for a wide range of primary and secondary amines.[4]

  • Safety: They obviate the need for mercury or other heavy metal salts, making them more environmentally friendly.

  • Selectivity: The reactivity can be modulated by the choice of protecting groups on the pyrazole-carboxamidine core.

These reagents represent a good balance of reactivity, stability, and safety, making them a popular choice for a variety of applications.

S-Methylisothioureas: The Classic Workhorses

Protected S-methylisothioureas, such as N,N'-Di-Boc-S-methylisothiourea , are well-established guanidinylating reagents. Their reactivity is typically unlocked by an activator that facilitates the departure of the methylthio group.

Key Features:

  • Moderate Reactivity: Generally require an activator, such as mercury(II) chloride or Mukaiyama's reagent, to proceed efficiently.[6] More environmentally friendly activators like cyanuric chloride have also been developed.[7]

  • Good Yields: Can provide high yields of guanidinylated products with a range of primary and secondary amines.

  • Well-Established: A large body of literature exists detailing their use in various synthetic contexts.

While effective, the reliance on activators, some of which are toxic, is a notable drawback of this class of reagents.

Cyanoguanidines and Related Reagents

Reagents like N-Cyano-N,O-dimethylisourea have found utility in specific, often industrial, applications. Their reactivity is generally lower than that of triflylguanidines and pyrazole-based reagents.

Key Features:

  • Moderate Reactivity: Often require heating to achieve efficient conversion.[1]

  • Specific Applications: Notably used in the synthesis of the H2 receptor antagonist, cimetidine.[1]

  • Cost-Effective: Can be a more economical choice for large-scale synthesis of a specific target molecule.

Head-to-Head Performance: A Quantitative Comparison

To provide a clearer picture of the relative performance of these reagents, the following table summarizes available yield data for the guanidinylation of various amine substrates. It is important to note that reaction conditions can significantly influence outcomes, and this table serves as a general guide.

Amine SubstrateN,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)1H-Pyrazole-1-carboxamidine DerivativesN,N'-Di-Boc-S-methylisothiourea (with activator)
Primary Aliphatic Amines (e.g., Benzylamine) >95%[1]Good to Excellent[4]High[8]
Secondary Aliphatic Amines (e.g., Piperidine) 94%[1]Good to Excellent[4]High[9]
Anilines 92%[1]Moderate to Good[10]Moderate[7]
Sterically Hindered Amines High[3]Moderate[4]Lower yields[7]

Analysis: The data clearly indicates the superior reactivity of N,N'-Di-Boc-N''-triflylguanidine across a range of amine substrates, consistently providing excellent yields. Pyrazole-based reagents also demonstrate broad applicability and are a strong choice, particularly when avoiding heavy metals is a priority. S-methylisothiourea derivatives, while effective, are generally less reactive and their performance is highly dependent on the choice of activator.

Mechanistic Insights: Understanding the Reactivity

The differences in reactivity among these reagents can be attributed to their distinct reaction mechanisms.

N,N'-Di-Boc-N''-triflylguanidine Mechanism

The reaction proceeds through a direct nucleophilic attack of the amine on the electron-deficient guanidinium carbon. The highly electron-withdrawing triflyl group makes the central carbon exceptionally electrophilic and also serves as an excellent leaving group, driving the reaction forward.

Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N,N'-Di-Boc-N''-triflylguanidine Reagent->Intermediate Product N,N'-Di-Boc-Guanidine Intermediate->Product Elimination LeavingGroup TfOH Intermediate->LeavingGroup

Caption: Mechanism of guanidinylation with Goodman's reagent.

Pyrazole-1-carboxamidine Mechanism

In this case, the pyrazole ring acts as a good leaving group upon nucleophilic attack by the amine. The reaction is typically driven to completion by the formation of the stable pyrazole byproduct.

Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Reagent->Intermediate Product N,N'-Di-Boc-Guanidine Intermediate->Product Elimination LeavingGroup Pyrazole Intermediate->LeavingGroup

Caption: Mechanism of guanidinylation with a pyrazole-based reagent.

S-Methylisothiourea Mechanism

The reaction with S-methylisothioureas requires an activator to first form a more reactive intermediate. For instance, with a heavy metal salt like HgCl₂, the sulfur atom is coordinated, making the methylthio group a better leaving group. Alternatively, reagents like Mukaiyama's reagent or cyanuric chloride can be used to generate a reactive carbodiimide intermediate in situ, which is then attacked by the amine.

cluster_activation Activation cluster_guanidinylation Guanidinylation Thiourea N,N'-Di-Boc-S-methylisothiourea ActivatedIntermediate Activated Intermediate / Carbodiimide Thiourea->ActivatedIntermediate Activator Activator (e.g., HgCl₂, TCT) Activator->ActivatedIntermediate Product N,N'-Di-Boc-Guanidine ActivatedIntermediate->Product Amine R-NH₂ Amine->Product Nucleophilic Attack

Caption: General mechanism for activated S-methylisothiourea reagents.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the guanidinylation of a primary amine using two of the most common and effective reagents.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted from a procedure for the synthesis of di-tert-butoxycarbonyl (Boc)-agmatine.[1]

Materials:

  • Primary amine (e.g., butane-1,4-diamine)

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Standard glassware for aqueous workup and purification

Procedure:

  • Dry a three-necked round-bottomed flask containing a magnetic stir bar overnight in a drying oven at ≥130 °C.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.) and anhydrous CH₂Cl₂ to the flask.

  • Add triethylamine (1.0 eq.) to the stirred solution.

  • In a separate beaker, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 eq.) in anhydrous CH₂Cl₂.

  • Slowly add the solution of Goodman's reagent to the stirred amine solution at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water.

  • Perform a standard aqueous workup by extracting the product into an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Start Dissolve Amine and Et₃N in CH₂Cl₂ AddReagent Add Goodman's Reagent Solution Start->AddReagent React Stir at Room Temperature for 12h AddReagent->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Product Isolated N,N'-Di-Boc-Guanidine Purify->Product Start Dissolve Amine and Base in Solvent AddReagent Add Pyrazole-1-carboxamidine HCl Start->AddReagent React Stir at RT or with Heating AddReagent->React Workup Solvent Removal and Workup React->Workup Purify Purification (Chromatography/Crystallization) Workup->Purify Product Isolated Guanidine Purify->Product

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Initial Considerations

Therefore, a precautionary approach is mandatory. This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5] All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Personal Protective Equipment (PPE) and Safety Measures

Before handling the chemical for disposal, ensure all appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.[4][8]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption. Pyrazole compounds can cause skin irritation.[3][8]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[9]
Work Area Chemical Fume HoodAll handling of waste, especially solids that can create dust, should be performed in a well-ventilated area to prevent inhalation.[8][10]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and storing 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide waste prior to collection by a licensed disposal company.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.

  • Do Not Mix: Never mix this compound waste with other waste streams.[4] Specifically, keep it separate from:

    • Strong oxidizing agents.[11][12]

    • Acids and bases.[13]

    • Aqueous waste, unless the compound is in solution.

  • Rationale: Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire. Segregation ensures predictable and safe storage until final disposal.

Step 2: Container Selection and Preparation

The integrity of the waste container is crucial to prevent leaks and environmental contamination.

  • Solid Waste: Collect waste powder or residue in a clearly labeled, sealable, and chemically compatible container.[2] The original product container is often a suitable choice if it is in good condition.[13]

  • Liquid Waste: If the compound is in a solvent, collect it in a designated, leak-proof container labeled for non-halogenated or halogenated solvent waste, as appropriate. Do not overfill containers; leave at least 10% headspace for expansion.[10]

  • Empty Containers: Any container that held the pure compound must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.[2][10] After rinsing, deface the original label and dispose of the container as solid waste or according to institutional guidelines.[2]

Step 3: Labeling the Waste Container

Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.

  • Required Information: The label must clearly state the following:

    • The words "Hazardous Waste" .[6][13][14]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[13]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[6][14]

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date).[13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated area pending pickup.

  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[6][7][13]

  • Conditions: Keep the container tightly sealed except when adding waste.[10][13] Ensure the SAA is away from drains and incompatible materials.[4]

  • Volume Limits: A laboratory may accumulate up to 55 gallons of a hazardous waste stream in an SAA. Once this limit is reached, the container must be moved to a central storage area within three days.[6][7]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to a licensed professional.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or designated chemical waste management program to schedule a pickup.

  • Documentation: Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and disposal date, as part of your laboratory's record-keeping requirements.[5][14]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Waste Streams cluster_2 Processing Steps cluster_3 Finalization start Waste Generated assess_form Is the waste solid, liquid, or an empty container? start->assess_form solid_waste Solid Waste (Pure compound, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) assess_form->liquid_waste Liquid empty_container Empty Original Container assess_form->empty_container Empty Container collect_solid Collect in a sealed, compatible container. solid_waste->collect_solid collect_liquid Collect in a leak-proof, compatible container. (Leave 10% headspace) liquid_waste->collect_liquid rinse_container Triple-rinse with appropriate solvent. empty_container->rinse_container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date collect_solid->label_waste collect_liquid->label_waste collect_rinsate Collect rinsate as liquid hazardous waste. rinse_container->collect_rinsate collect_rinsate->collect_liquid store_saa Store sealed container in Satellite Accumulation Area (SAA). label_waste->store_saa contact_ehs Contact EHS for pickup and document disposal. store_saa->contact_ehs

Caption: Decision workflow for handling and disposing of the target compound.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Scungio, D. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

  • Scungio, D. (n.d.). Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Amino-4-ethyl-1H-pyrazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape: A Proactive Approach to Safety

Given the chemical structure of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, we must anticipate potential hazards based on its functional groups and the known properties of similar molecules. Safety data for analogous compounds, such as 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide and other pyrazole carboxamides, indicate several potential risks.[1][2][3][4]

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Many pyrazole derivatives can cause skin irritation, and some are classified as causing severe skin burns and eye damage.[1][2][3][4] Direct contact with the eyes or skin must be strictly avoided.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][4]

  • Harmful if Swallowed or Absorbed: There is a potential for toxicity upon ingestion or absorption through the skin.[1][4]

These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

The Core of Protection: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Minimum PPE Requirement Enhanced Precautions (Recommended for larger quantities or high-risk operations)
Weighing and Aliquoting (Solid) - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical safety goggles- Face shield- Disposable gown with tight-fitting cuffs- Use of a ventilated balance enclosure or chemical fume hood
Solution Preparation and Transfers - Chemical safety goggles- Nitrile gloves (double-gloving)- Laboratory coat- Face shield- Chemical-resistant apron over lab coat- Work within a chemical fume hood
Running Reactions and Workup - Chemical safety goggles- Nitrile gloves (double-gloving, change frequently)- Laboratory coat- Face shield- Chemical-resistant apron- Consider a full-face respirator if aerosol generation is possible
Waste Disposal - Chemical safety goggles- Heavy-duty nitrile or butyl rubber gloves- Laboratory coat- Face shield- Chemical-resistant apron
A Deeper Dive into PPE Selection and Use:
  • Eye and Face Protection: Standard safety glasses are the absolute minimum. However, for any task involving liquids or the potential for splashes, chemical safety goggles are essential.[5][6] A face shield should be worn over goggles during procedures with a higher risk of splashing.[3][7]

  • Hand Protection: Chemically protective gloves are crucial.[6] Double-gloving with nitrile gloves provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.[8] Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact with the chemical.[3][7]

  • Body Protection: A standard laboratory coat is a must. For larger scale work or when there is a significant risk of splashes, a disposable gown made of a low-lint, impervious material is recommended.[8]

  • Respiratory Protection: A surgical mask is not sufficient for protection against chemical dust or vapors. If engineering controls (like a fume hood) are not available or are insufficient to control airborne particulates, a NIOSH-approved respirator is required.[4][5]

Operational Plans: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Ensure the container is tightly sealed.[1][5][9][10]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the solid compound and preparing solutions.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[1][5][9][10]

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing the Solid:

    • If possible, use a ventilated balance enclosure to minimize dust exposure.

    • If a ventilated enclosure is not available, perform the weighing in a chemical fume hood.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust clouds.

    • Close the primary container immediately after aliquoting.

  • Preparing Solutions:

    • Perform all solution preparations within a chemical fume hood.

    • Slowly add the solid to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly clean the work area after completion.

    • Decontaminate any equipment that came into contact with the chemical.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[2][11][12]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][9]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][4][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][4][9]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][4][9]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[10] Scoop the material into a suitable container for disposal.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and any other items that have come into contact with the chemical should be considered hazardous waste.

  • Disposal Method: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain.[12][13]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.

PPE_Selection_Workflow start Start: Assess the Task weighing Weighing Solid? start->weighing solution_prep Preparing Solution? start->solution_prep reaction Running Reaction? start->reaction disposal Disposing Waste? start->disposal ppe_low Minimum PPE: - Safety Glasses - Lab Coat - Double Nitrile Gloves weighing->ppe_low Small Scale ppe_medium Enhanced PPE: - Chemical Goggles - Face Shield - Disposable Gown - Fume Hood weighing->ppe_medium Large Scale / Dusty solution_prep->ppe_medium reaction->ppe_medium ppe_high Maximum PPE: - Full-face Respirator - Chemical Resistant Apron reaction->ppe_high High Risk of Aerosol disposal->ppe_low

Caption: PPE Selection Workflow based on the laboratory task.

Handling_Workflow prep 1. Preparation: - Designate Area - Check Safety Equipment - Don PPE handling 2. Handling: - Weigh in Hood/Enclosure - Prepare Solutions in Hood prep->handling post_handling 3. Post-Handling: - Clean Work Area - Decontaminate Equipment handling->post_handling disposal 4. Waste Disposal: - Collect in Labeled Container - Dispose of Contaminated PPE post_handling->disposal end End: Wash Hands Thoroughly disposal->end

Caption: Step-by-step workflow for handling this compound.

References

  • Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitr
  • SAFETY DATA SHEET - N,N'-Dimethylpiperazine. TCI Chemicals.
  • Material Safety Data Sheet - 4,4'-bi-3h-pyrazole-3,3'-dione,2,2',4,4'-tetrahydro-5,5'-dim. Cole-Parmer.
  • Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Cole-Parmer.
  • Safety Data Sheet - N,5-dimethyl-1H-pyrazole-3-carboxamide. CymitQuimica.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
  • Safety Data Sheet - 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide. AA Blocks.
  • Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Cole-Parmer.
  • SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride. Fisher Scientific.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
  • SAFETY D
  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696. PubChem.
  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Pyrazole-3-carboxaldehyde - Ambeed SDS. Ambeed.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Protective Equipment (PPEs)- Safety Guideline.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.